Technical Documentation Center

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
  • CAS: 147293-14-9

Core Science & Biosynthesis

Foundational

Chemical structure and synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

The following technical guide details the chemical structure, synthesis, and mechanistic properties of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline . This document is designed for researchers in medicinal chemistry, to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and mechanistic properties of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline . This document is designed for researchers in medicinal chemistry, toxicology, and drug development.

Chemical Identity & Structural Analysis[1][2]

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a heterocyclic aromatic amine (HCA) belonging to the "IQ-type" class of mutagens. Structurally, it is an isomer of the well-known carcinogen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), distinguished by the fusion of the imidazole ring to the h-face (carbons 7 and 8) of an isoquinoline core rather than the f-face of a quinoline.

Core Data
PropertySpecification
CAS Registry Number 147293-14-9
IUPAC Name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.22 g/mol
Classification Heterocyclic Amine (HCA); Mutagen; Isoquinoline derivative
Physical State Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Structural Topology

The molecule exhibits a planar tricyclic system comprising an isoquinoline ring fused to an imidazole ring.

  • Isoquinoline Moiety: The nitrogen atom is located at position 2 of the skeleton.

  • Imidazole Fusion: Fused at the h-bond (C7–C8) of the isoquinoline.

  • Regiochemistry:

    • N3-Methyl: A methyl group is attached to the imidazole nitrogen at position 3 (relative to the imidazole numbering).

    • C2-Amino: An exocyclic primary amine is attached to C2 of the imidazole ring.

  • Tautomerism: While the amino form (-NH₂) is predominant in solid state and neutral solution, the imino tautomer (=NH) can participate in binding interactions, particularly in the context of DNA intercalation.

Synthesis: The 7-Methoxyisoquinoline Route[1][5][6]

The synthesis of the h-fused isomer presents a regiochemical challenge distinct from standard IQ synthesis. The most authoritative pathway utilizes 7-methoxyisoquinoline as the starting scaffold, leveraging the directing effects of the methoxy group to install the imidazole nitrogen atoms.

Retrosynthetic Logic

To construct the 2-amino-3-methylimidazole ring at the 7,8-position:

  • Activation: The C8 position must be activated for functionalization (Nitration).

  • Amination: The C7-Methoxy group serves as a leaving group for Nucleophilic Aromatic Substitution (S_NAr) by methylamine.

  • Cyclization: The resulting vicinal diamine is cyclized with Cyanogen Bromide (CNBr).

Step-by-Step Protocol
Step 1: Regioselective Nitration
  • Precursor: 7-Methoxyisoquinoline.[1][2][3][4][5]

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution. The methoxy group at C7 is a strong ortho/para director. Since the isoquinoline nitrogen is protonated (meta-director) and the 5-position is sterically distinct, the 8-position (ortho to OMe) is the primary site of attack.

  • Product: 7-Methoxy-8-nitroisoquinoline .[2][5]

Step 2: Nucleophilic Displacement (Amination)
  • Reagents: Methylamine (CH₃NH₂), Ethanolic solution (33%).

  • Conditions: Sealed tube/Autoclave at 100–120°C.

  • Mechanism: S_NAr. The nitro group at C8 withdraws electron density, activating the C7-methoxy group for displacement by the nucleophilic amine. This step is critical as it installs the N-methyl group specifically at the future N3 position of the imidazole.

  • Product: 7-(Methylamino)-8-nitroisoquinoline .

Step 3: Nitro Reduction
  • Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C) OR Iron (Fe) / Hydrochloric Acid (HCl).

  • Conditions: Methanol/Ethanol, ambient pressure (catalytic) or reflux (chemical).

  • Mechanism: Reduction of the nitro group to a primary amine.

  • Product: 7-(Methylamino)-8-aminoisoquinoline (A vicinal diamine).

Step 4: Cyanogen Bromide Cyclization
  • Reagents: Cyanogen Bromide (CNBr).

  • Conditions: Aqueous/Methanolic solution, mild heat.

  • Mechanism: The primary amine (at C8) and the secondary methylamine (at C7) attack the electrophilic carbon of CNBr. Elimination of HBr and cyclization forms the 2-aminoimidazole ring.

  • Final Product: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline .

Visualized Synthesis Workflow

The following diagram illustrates the chemical pathway from 7-methoxyisoquinoline to the final target.

SynthesisPath cluster_legend Reaction Type Start 7-Methoxyisoquinoline (Starting Material) Inter1 7-Methoxy-8-nitroisoquinoline (Activated Intermediate) Start->Inter1 HNO3 / H2SO4 Nitration (C8) Inter2 7-(Methylamino)-8-nitroisoquinoline (S_NAr Product) Inter1->Inter2 CH3NH2 / EtOH S_NAr (Displacement of OMe) Inter3 7-(Methylamino)-8-aminoisoquinoline (Diamine Precursor) Inter2->Inter3 H2, Pd/C Reduction (-NO2 -> -NH2) Final 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (Target Compound) Inter3->Final CNBr Cyclization key1 Electrophilic Subst. key2 Nucleophilic Subst. key3 Reduction/Cyclization

Caption: Synthetic pathway for the h-fused isomer via regioselective nitration and amine displacement.

Mechanism of Action & Bioactivity

While less potent than its f-fused isomer (IQ), the h-fused analog serves as a critical probe for Structure-Activity Relationship (SAR) studies in mutagenesis.

Metabolic Activation Pathway

Like other HCAs, 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a pro-mutagen requiring metabolic activation:

  • N-Oxidation: Catalyzed by Cytochrome P450 1A2 (CYP1A2) in the liver, converting the exocyclic amine (-NH₂) to a hydroxylamine (-NHOH).

  • Esterification: The hydroxylamine is esterified by N-acetyltransferases (NAT2) or sulfotransferases (SULT).

  • Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, leading to bulky adducts that cause replication errors (transversions).

SAR Implications

The h-fusion alters the planarity and electronic distribution compared to the f-fused IQ.

  • Steric Hindrance: The isoquinoline nitrogen at position 2 (in the h-isomer) is distal to the imidazole methyl, changing the solvation shell and interaction with CYP1A2 active sites.

  • Mutagenic Potency: Generally, linear or "h"-fused isomers of IQ-type mutagens exhibit lower mutagenicity in Ames tests (Salmonella typhimurium TA98) compared to the angular "f"-fused counterparts, highlighting the importance of the specific topology for intercalation into the DNA helix.

Analytical Profile

Researchers synthesizing this compound should expect the following spectral characteristics:

MethodExpected Signal Characteristics
Mass Spectrometry (EI/ESI) [M+H]⁺ = 199.23 . Major fragment at m/z ~183 (loss of -CH₃ or -NH₂).
¹H NMR (DMSO-d₆) N-Me: Singlet at δ ~3.6–3.8 ppm. Exocyclic NH₂: Broad singlet at δ ~6.5–7.5 ppm (exchangeable). Aromatic: Distinct AB or ABC systems for the isoquinoline ring protons (δ 7.5–9.0 ppm). The C2-H of isoquinoline (if un-substituted) will be a singlet downfield (δ ~9.0+ ppm).
UV-Vis Absorption maxima (λmax) typically around 260 nm and 310 nm (characteristic of the imidazo-isoquinoline chromophore).

References

  • Chemical Synthesis of IQ Isomers

    • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (Snippet confirms synthesis of the [4,5-h]isoquinoline isomer from 7-methoxyisoquinoline).

  • Sugimura, T., et al. (1981). "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives.
  • Reference Standards

    • LGC Standards.[6] (n.d.). 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline Reference Material.

  • CAS Registry

    • National Institutes of Health (NIH) / NLM. CAS 147293-14-9.[6][7] (Confirmed existence and classification).[1][8][9]

Sources

Exploratory

Natural occurrence of IQ in cooked foods

An In-Depth Technical Guide on the Natural Occurrence of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Cooked Foods Audience: Researchers, scientists, and drug development professionals. Introduction 2-Amino-3-methylim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Natural Occurrence of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Cooked Foods

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-methylimidazo[4,5-f]quinoline, commonly known as IQ, is a potent mutagenic and carcinogenic compound belonging to the class of heterocyclic aromatic amines (HAAs).[1] These compounds are not present in raw foods but are formed during the high-temperature cooking of protein-rich foods, particularly muscle meats such as beef, pork, poultry, and fish.[2][3] The discovery of IQ and other HAAs in the late 1970s by Professor Sugimura and colleagues marked a significant milestone in understanding the potential health risks associated with diet, specifically the consumption of well-done cooked meats.[1][2]

The significance of studying IQ stems from its classification by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A).[1][4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence in human cells.[5][6] For researchers in food science, toxicology, and drug development, a comprehensive understanding of IQ's formation, detection, and biological action is critical for risk assessment, the development of mitigation strategies, and the investigation of metabolic pathways relevant to human carcinogenesis.

This technical guide provides an in-depth examination of the natural occurrence of IQ in cooked foods. It delves into the fundamental chemistry of its formation, explores the various factors that influence its concentration, details validated analytical methodologies for its quantification, and discusses its toxicological implications. The content is structured to provide both foundational knowledge and practical, field-proven insights for the scientific community.

Part 1: The Chemistry of IQ Formation

The formation of IQ is a complex process rooted in the Maillard reaction, the same non-enzymatic browning reaction responsible for the desirable flavors and colors in cooked food.[1][2] However, under the conditions of high-temperature cooking of muscle meat, this reaction takes a different turn, leading to the synthesis of mutagenic HAAs. The formation of IQ-type compounds occurs at typical cooking temperatures between 150–300°C (302–572°F).[1][7][8]

The synthesis of the IQ molecule requires three key types of precursors naturally present in muscle tissue:

  • Creatine or Creatinine: These are nitrogenous organic acids found abundantly in vertebrate muscle. Creatinine, the cyclized form of creatine, is considered the essential nitrogenous core for all IQ-type HAAs.[1][8][9] Its presence is the primary reason why HAA formation is almost exclusive to cooked muscle meats.[8][10]

  • Amino Acids: Specific free amino acids provide parts of the carbon skeleton and additional nitrogen atoms. Model system studies have shown that amino acids like glycine, alanine, phenylalanine, and serine can serve as precursors.[4][11]

  • Sugars: Reducing sugars, such as glucose, participate in the Maillard reaction, reacting with amino acids to form intermediate compounds like pyridines and pyrazines. These intermediates are crucial for constructing the final quinoline structure of the IQ molecule.[2][9]

The proposed pathway begins with the reaction between a sugar and an amino acid, which, upon heating, generates reactive aldehyde and pyrazine intermediates. Concurrently, creatine is heated and cyclizes to creatinine, which then breaks down to form other reactive intermediates. The condensation of these fragments—specifically from the sugar, the amino acid, and creatinine—ultimately leads to the formation of the IQ molecule.[12]

IQ_Formation_Pathway cluster_precursors Key Precursors in Muscle cluster_reaction High-Temperature Cooking (Maillard Reaction) cluster_product Final Product Creatinine Creatine / Creatinine Creatinine_Int Creatinine Intermediates Creatinine->Creatinine_Int Heat AminoAcids Free Amino Acids (e.g., Glycine, Phenylalanine) Maillard Maillard Reaction Intermediates (Strecker Aldehydes) AminoAcids->Maillard Sugars Reducing Sugars (e.g., Glucose) Sugars->Maillard Pyrazines Pyrazines / Pyridines Maillard->Pyrazines Heat (>150°C) IQ IQ Molecule Pyrazines->IQ Condensation Creatinine_Int->IQ Condensation

Caption: Generalized pathway for the formation of the IQ molecule from precursors in muscle meat during high-temperature cooking.

Part 2: Factors Influencing IQ Formation and Concentration

The amount of IQ and other HAAs formed in cooked food is not constant; it is highly dependent on a range of chemical and physical factors.[1] Understanding these variables is key to both risk assessment and the development of mitigation strategies.

  • Food Type: The presence of precursors dictates that IQ is primarily found in cooked muscle meats, including beef, poultry, fish, and pork.[7][9] Foods that lack a significant concentration of creatine/creatinine, such as vegetables, fruits, and dairy products, do not form IQ in significant amounts.

  • Cooking Method: High-temperature, dry-heat cooking methods result in the highest levels of IQ. These include grilling, barbecuing, pan-frying, and broiling.[2][9] Methods that use lower temperatures or involve more water, such as boiling, steaming, and poaching, produce negligible or undetectable levels of HAAs.[9]

  • Cooking Temperature: There is a direct correlation between cooking temperature and HAA formation. As the temperature increases, particularly above 150-200°C (302-392°F), the rate of HAA production rises significantly.[2][3][7] Well-done and charred meat surfaces contain the highest concentrations.[7]

  • Cooking Time: Longer cooking times at high temperatures also lead to increased HAA yields.[2][7] For example, a beef patty fried for a longer duration to a "well-done" state will contain substantially more IQ than one cooked to "medium-rare".

  • Other Factors:

    • Fat Content: The role of fat is complex. While some studies suggest lower HAA concentrations in fat-rich meat, pan drippings and scrapings, which are rich in rendered fat, can contain very high levels of HAAs.[2][7][13]

    • Inhibitors/Antioxidants: The formation of HAAs involves free radical reactions.[8] Therefore, the addition of antioxidants can inhibit their formation. Marinades containing spices, herbs, and fruits (e.g., rosemary, red pepper) have been shown to significantly reduce HAA levels.[9][14]

Table 1: Representative Concentrations of IQ in Various Cooked Foods

Food ItemCooking MethodTemperatureIQ Concentration (ng/g)Reference(s)
Ground BeefPan-Frying200-225°C (392-437°F)0.5 - 2.0[13][15]
Beef SteakGrilling/BroilingHighup to 0.6[15]
BaconFrying175-225°C (347-437°F)~0.1[13]
Cooked FishBroiling/FryingHighup to 7.0[15]
Chicken (with skin)BarbecuingHigh~0.5[9]
Pan Residue/ScrapingsFrying200-225°C (392-437°F)up to 85[13][16]

Note: Concentrations are highly variable and depend on specific cooking conditions. The values presented are for illustrative purposes.

Part 3: Analytical Methodologies for IQ Detection and Quantification

The accurate quantification of IQ in complex food matrices is a significant analytical challenge due to the ultra-trace concentrations (parts per billion, ng/g) and the presence of numerous interfering compounds.[17] The established reference methodology involves a multi-step process of extraction, purification, and instrumental analysis.[2]

Experimental Protocol: Extraction and Purification

The goal of sample preparation is to isolate and concentrate the HAAs from the food matrix while removing interfering substances like fats, proteins, and pigments.[18] Solid-Phase Extraction (SPE) is the most widely used and effective technique for this purpose.[2][13]

Step-by-Step Methodology:

  • Homogenization: A representative sample of the cooked food (typically 5-10 g) is homogenized in a suitable solvent, often 1M NaOH, to digest the protein matrix and release the HAAs.

  • Initial Liquid-Liquid Extraction (Optional): The homogenate can be mixed with a diatomaceous earth material (e.g., Extrelut) and extracted with an organic solvent like dichloromethane to perform an initial cleanup.

  • Solid-Phase Extraction (SPE): This is the critical purification step. A tandem or multi-cartridge SPE approach is often employed for robust cleanup.

    • Loading: The alkaline extract is acidified (e.g., with HCl to pH ~1) and loaded onto a cation exchange SPE cartridge (e.g., PRS, SCX). At this low pH, the amine groups of IQ are protonated, allowing them to bind to the sorbent.

    • Washing: The cartridge is washed with solvents of increasing polarity (e.g., water, methanol) to remove neutral and acidic interferences.

    • Elution: The protonated HAAs are neutralized and eluted from the cartridge using an ammoniated organic solvent (e.g., 10% ammonia in methanol).

  • Concentration: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of mobile phase for instrumental analysis.

Instrumental Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive technique for the separation and quantification of IQ.[17][19][20]

  • Chromatographic Separation (HPLC): The reconstituted extract is injected into an HPLC system. A reversed-phase C18 column is typically used to separate IQ from other HAAs and remaining matrix components based on polarity. A gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[2]

  • Detection and Quantification (MS/MS):

    • A tandem mass spectrometer (e.g., a triple quadrupole) is the detector of choice due to its exceptional sensitivity and selectivity.[20]

    • Ionization: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺ of the analytes.

    • Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for IQ (m/z 199) is isolated and fragmented, and a specific, stable product ion is monitored for quantification. This process provides a highly specific signal for IQ, minimizing the risk of false positives.

    • Internal Standards: To ensure the highest accuracy and account for any analyte loss during the extensive sample preparation, a stable isotope-labeled internal standard (e.g., ¹³C-IQ or D₃-IQ) is spiked into the sample at the beginning of the extraction process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Cooked Meat Sample Spike Spike with Internal Standard Sample->Spike Homogenize Alkaline Homogenization Spike->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Processing & Quantification MS->Data

Caption: Standard workflow for the analysis of IQ in cooked food samples, from preparation to instrumental quantification.

Part 4: Toxicological and Health Implications

The concern surrounding IQ is driven by its potent genotoxicity, which has been demonstrated in numerous in-vitro and in-vivo assays.[5][15] IQ itself is a pro-carcinogen and requires metabolic activation to exert its toxic effects.[21]

Metabolic Activation Pathway

The bioactivation of IQ primarily occurs in the liver and is a multi-step enzymatic process.[21][22]

  • Phase I Metabolism (N-hydroxylation): The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group (at the C2 position) of IQ. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[23][24] The product, N-hydroxy-IQ, is a more reactive metabolite.

  • Phase II Metabolism (Esterification): The N-hydroxy-IQ metabolite undergoes further activation through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[23] This creates a highly unstable and electrophilic intermediate, the N-acetoxy- or N-sulfonyloxy-ester.

  • DNA Adduct Formation: This highly reactive ester can spontaneously break down to form a nitrenium ion, which is a powerful electrophile. This ion readily attacks nucleophilic sites on DNA, primarily the C8 and N² positions of guanine, forming covalent DNA adducts.[5][23]

These DNA adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key event in the initiation of cancer.[5]

Metabolic_Activation IQ IQ (Pro-carcinogen) (Ingested from food) N_OH_IQ N-hydroxy-IQ (Proximate Carcinogen) IQ->N_OH_IQ CYP1A2 (N-hydroxylation) Ester_IQ N-acetoxy-IQ or N-sulfonyloxy-IQ (Ultimate Carcinogen) N_OH_IQ->Ester_IQ NATs / SULTs (Esterification) Nitrenium Nitrenium Ion (Reactive Electrophile) Ester_IQ->Nitrenium Spontaneous Breakdown Adducts DNA Adducts Nitrenium->Adducts Covalent Binding to Guanine Mutation Gene Mutations Adducts->Mutation If not repaired Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of IQ, leading from the ingested pro-carcinogen to the formation of DNA adducts and cancer initiation.

Conclusion

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a significant heat-induced toxicant whose presence in the human diet is almost exclusively linked to the consumption of high-temperature cooked muscle meats. Its formation via the Maillard reaction is governed by well-defined factors, including the availability of precursors (creatinine, amino acids, sugars), cooking temperature, and time. This knowledge provides a scientific basis for practical mitigation strategies, such as modifying cooking methods and using antioxidant-rich marinades.[25]

For the scientific community, the reliable analysis of IQ requires sophisticated and validated methods, with SPE and LC-MS/MS representing the current gold standard. The established role of IQ as a potent genotoxic agent, activated by metabolic enzymes to form DNA-damaging species, underscores its relevance in diet-related cancer research.

Future research should continue to focus on refining analytical methods for a broader range of HAAs, further elucidating the complex interplay of dietary factors that can modulate HAA formation and metabolism, and understanding inter-individual differences in metabolic activation pathways, which may influence cancer susceptibility.

References

  • MDPI. (2021, June 24). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available from: [Link]

  • National Center for Biotechnology Information. (2005, March 15). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Available from: [Link]

  • Inchem.org. (1997, August 21). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). Available from: [Link]

  • Kansas State University. Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Available from: [Link]

  • CABI Digital Library. (2011, September 30). A Review on the Formation of Carcinogenic/Mutagenic Heterocyclic Aromatic Amines. Available from: [Link]

  • PubMed. (1995). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. Available from: [Link]

  • Wikipedia. Heterocyclic amine formation in meat. Available from: [Link]

  • Meat Research. (2020, October 13). Formation and Mechanism of Heterocyclic Amines in Meat Products. Available from: [Link]

  • National Cancer Institute. (2017, July 11). Chemicals in Meat Cooked at High Temperatures and Cancer Risk. Available from: [Link]

  • PMC. (2022, July 21). Formation of Carcinogens in Processed Meat and Its Measurement with the Usage of Artificial Digestion—A Review. Available from: [Link]

  • PubMed. (1986). Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences. Available from: [Link]

  • analytica. Food analysis in the lab: methods and trends. Available from: [Link]

  • PubMed. (2005, April 20). Quantitation of carcinogenic heterocyclic aromatic amines and detection of novel heterocyclic aromatic amines in cooked meats and grill scrapings by HPLC/ESI-MS. Available from: [Link]

  • MDPI. (2023, February 14). An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods. Available from: [Link]

  • ACS Publications. Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay. Available from: [Link]

  • ResearchGate. Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods. Available from: [Link]

  • PMC. (2021, July 27). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. Available from: [Link]

  • DTU Fødevareinstituttet. Mechanisms behind cancer risks associated with consumption of red and processed meat. Available from: [Link]

  • AACR Journals. (1983). Microsomal Activation of 2-Amino-3-methylimidazo[4,5-f]quinoline, a Pyrolysate of Sardine and Beef Extracts, to a Mutagenic Intermediate. Available from: [Link]

  • Encyclopedia.pub. (2022, July 28). Formation of Carcinogens in Processed Meat. Available from: [Link]

  • Taylor & Francis Online. (2024, July 30). Full article: Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Available from: [Link]

  • National Toxicology Program. 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). Available from: [Link]

  • Chromatography Online. (2023, June 21). Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. Available from: [Link]

  • PMC. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. Available from: [Link]

  • ResearchGate. Identification of Precursors and Formation Pathway for the Heterocyclic Aromatic Amine 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ). Available from: [Link]

  • MDPI. (2024, January 30). Red Meat Heating Processes, Toxic Compounds Production and Nutritional Parameters Changes: What about Risk–Benefit?. Available from: [Link]

  • Oxford Academic. (2024, December 5). Technological Innovations in Food Quality Analysis. Available from: [Link]

  • MDPI. Special Issue : Application of LC-MS/MS in Food Analysis and Quality Control. Available from: [Link]

  • MDPI. (2021, February 24). State-of-the-Art of Analytical Techniques to Determine Food Fraud in Olive Oils. Available from: [Link]

  • New Food Magazine. (2010, May 12). Using LC-MS to study the fate of food ingredients in the human body. Available from: [Link]

  • Preprints.org. Artificial Intelligence in Food Analysis and Nutritional Surveillance: Current Applications and Future Potential. Available from: [Link]

Sources

Foundational

Technical Profile: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

Topic: Physical and Chemical Properties of IQ Compound (2-Amino-3-methylimidazo[4,5-f]quinoline) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Reference Gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of IQ Compound (2-Amino-3-methylimidazo[4,5-f]quinoline) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Reference Guide for Toxicology, Metabolism, and Safety Pharmacology [1][2]

Executive Summary & Scope

2-Amino-3-methylimidazo[4,5-f]quinoline , commonly abbreviated as IQ , is a potent heterocyclic amine (HCA) mutagen found in cooked muscle meats and tobacco condensate.[3] In the context of drug development and safety pharmacology, IQ serves as a critical positive control for genotoxicity assays (Ames test) and a model substrate for investigating CYP1A2-mediated bioactivation .

Scope Note: This guide focuses exclusively on the chemical entity IQ (CAS 76180-96-6) .[3][4] It does not cover "Imiquimod" (sometimes abbreviated as IQ in nano-formulation literature) or the "IQ Consortium" (International Consortium for Innovation and Quality in Pharmaceutical Development).

Physicochemical Profile

The physicochemical properties of IQ dictate its bioavailability, metabolic susceptibility, and extraction protocols. As a planar aromatic system, its solubility profile is critical for preparing stock solutions in in vitro toxicology assays.

Table 1: Core Physicochemical Constants
PropertyValueContext/Relevance
IUPAC Name 2-Amino-3-methyl-3H-imidazo[4,5-f]quinolineSystematic nomenclature
CAS Registry 76180-96-6Unique identifier for regulatory searching
Molecular Formula C₁₁H₁₀N₄Heterocyclic aromatic amine class
Molecular Weight 198.22 g/mol Small molecule, easily cell-permeable
Physical State Crystalline Solid (Light tan/Yellow)Hygroscopic, requires desiccation
Melting Point >300 °C (Decomposes)High thermal stability (formed at high T)
Solubility (Water) Insoluble / Very PoorChallenges in aqueous buffer prep
Solubility (Organic) DMSO (>10 mg/mL), Methanol, EthanolProtocol: Dissolve in DMSO, then dilute
LogP ~1.47 (Experimental/Predicted)Moderate lipophilicity; crosses membranes
pKa ~6.0 (Imidazo ring nitrogen)Weakly basic; protonated at acidic pH
UV Maxima 210, 262, 363 nmDetection wavelengths for HPLC

Structural Characterization & Chemical Stability

IQ possesses a planar, fused tetracyclic structure comprising a quinoline ring fused to an imidazole ring. This planarity is the causal mechanism for its ability to intercalate into DNA base pairs, a prerequisite for its frameshift mutagenicity.

Chemical Stability Protocols
  • Thermal Stability: IQ is highly stable at standard cooking temperatures (up to 250°C), which explains its persistence in charred meats.

  • Photostability: Critical Alert: IQ is sensitive to UV/visible light. Solutions must be handled under yellow light or in amber glassware to prevent photodegradation.

  • Oxidative Stability: Stable in air as a solid, but susceptible to oxidation in solution over prolonged periods.

  • Degradation: Rapidly degraded by dilute hypochlorite (bleach), which is the recommended decontamination agent for laboratory spills.

Metabolic Activation & Mechanism of Action

For drug development professionals, understanding the bioactivation of IQ is essential for designing metabolic stability studies and interpreting CYP1A2 induction data. IQ is a pro-carcinogen; it is biologically inert until metabolically activated.

The CYP1A2-NAT Axis

The primary activation route involves N-hydroxylation by hepatic Cytochrome P450 1A2 (CYP1A2). This is the rate-limiting step. The resulting N-hydroxy-IQ is then esterified by N-acetyltransferases (NAT2) or sulfotransferases (SULT) to form unstable esters that spontaneously degrade into the electrophilic nitrenium ion .

Diagram 1: Metabolic Bioactivation Pathway of IQ

This diagram illustrates the sequential enzymatic conversion of IQ into the DNA-reactive nitrenium ion.

IQ_Metabolism IQ IQ (Pro-carcinogen) (C11H10N4) N_OH N-hydroxy-IQ (Proximate Carcinogen) IQ->N_OH N-hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->IQ Catalysis Ester N-acetoxy-IQ / N-sulfonyloxy-IQ (Unstable Esters) N_OH->Ester Esterification NAT NAT2 / SULT (Phase II Enzymes) NAT->N_OH Catalysis Ion Nitrenium Ion (Ultimate Carcinogen) Ester->Ion Spontaneous Loss of Leaving Group DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Binding (Genotoxicity)

Caption: Pathway showing CYP1A2-mediated N-hydroxylation followed by Phase II esterification, leading to the reactive nitrenium ion.

Analytical Methodologies

Quantification of IQ in biological matrices (plasma, tissue, food extracts) requires rigorous purification due to its low abundance (ppb levels) and complex interference.

Recommended Extraction Protocol (Solid Phase Extraction)

Causality: The basic nature of IQ (pKa ~6) allows for cation-exchange retention, while its aromaticity allows for hydrophobic retention.

  • Homogenization: Homogenize sample in 0.1 M HCl (protonates the amine, increasing solubility).

  • Blue Rayon / Blue Chitin Step (Optional but Recommended):

    • Mechanism:[5] Copper-phthalocyanine trisulfonate ligands on the rayon specifically adsorb planar multi-ring structures like IQ.

    • Step: Shake acid extract with Blue Rayon for 30 mins. Wash with water. Elute with Methanol/Ammonia.

  • Solid Phase Extraction (SPE):

    • Use Mixed-Mode Cation Exchange (MCX) cartridges.

    • Load at acidic pH (IQ is positively charged).

    • Wash with MeOH (removes neutrals/acids).

    • Elute with 5% NH₄OH in MeOH (deprotonates IQ, releasing it).

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Transition: Monitor m/z 199.1 [M+H]⁺ → 184.1 (Loss of methyl) or 157.1.

Diagram 2: Analytical Workflow for IQ Quantitation

A standardized workflow for isolating IQ from complex matrices.

Analytical_Workflow Sample Biological Matrix (Tissue/Food) Acid Acid Hydrolysis (0.1 M HCl) Sample->Acid Protonation BlueRayon Blue Rayon Adsorption (Selective for Planar Aromatics) Acid->BlueRayon Ligand Binding SPE SPE Cleanup (Mixed-Mode Cation Exchange) BlueRayon->SPE Elution & Transfer LCMS LC-MS/MS Analysis (MRM Mode: 199 -> 184) SPE->LCMS Purified Extract Data Quantitation (ng/g) LCMS->Data Integration

Caption: Step-by-step extraction workflow utilizing acid hydrolysis and selective adsorption to isolate IQ for MS detection.

Safety & Handling Guidelines

Warning: IQ is a Group 2A Carcinogen (IARC).

  • Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood or biological safety cabinet (Class II).

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Deactivation: Do not use simple ethanol for cleaning. Use 10% Sodium Hypochlorite (Bleach) to degrade the imidazo-quinoline ring system before disposal.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][3][4][6][7][8][9] Vol 56.[3] World Health Organization.[1] Link

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines. U.S. Department of Health and Human Services. Link

  • Turesky, R. J., et al. (1991). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis, 12(10), 1839–1845. Link

  • Sugimura, T., et al. (1981). Mutagenic heterocyclic amines in cooked food.[3] Environmental Health Perspectives, 67, 5-10. Link

  • Cayman Chemical. (2024). Product Information: IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][3][4][9]Link

Sources

Exploratory

The Carcinogenic Profile of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, a member of the IQ-type family of heterocyclic amines (HCAs), is a potent mutagen and carcinoge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, a member of the IQ-type family of heterocyclic amines (HCAs), is a potent mutagen and carcinogen formed during the high-temperature cooking of protein-rich foods like meat and fish.[1][2][3] Classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, it is considered "probably carcinogenic to humans".[4][5][6] This classification is largely based on sufficient evidence of its carcinogenicity in experimental animal models.[5][7] Understanding the carcinogenic properties of this compound in well-established animal models is crucial for human risk assessment and the development of potential preventative strategies.

This technical guide provides a comprehensive overview of the carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline in animal models, delving into its mechanism of action, detailed experimental protocols for carcinogenicity bioassays, quantitative data on tumor incidence, and the signaling pathways implicated in its tumorigenic effects.

The Genotoxic Cascade: Mechanism of Carcinogenicity

The carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and initiating the carcinogenic process.[7]

Metabolic Activation Pathway

The primary route of metabolic activation involves a two-step process predominantly occurring in the liver. Initially, the parent compound undergoes N-oxidation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[1][8][9] This results in the formation of a hydroxylamine derivative. Subsequently, this intermediate is further activated through O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), leading to the formation of a highly reactive nitrenium ion. This electrophilic species can then covalently bind to the DNA bases, primarily at the C8 position of guanine, to form DNA adducts.[7] The persistence of these DNA adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately driving the process of carcinogenesis.

IQ 2-Amino-3-methyl-3H- imidazo[4,5-h]isoquinoline (IQ) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 (N-oxidation) Nitrenium_ion Reactive Nitrenium Ion N_hydroxy_IQ->Nitrenium_ion NATs/SULTs (O-esterification) DNA_adduct DNA Adducts Nitrenium_ion->DNA_adduct Covalent Binding to DNA Mutation Gene Mutations DNA_adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline.

Investigating Carcinogenicity: Animal Models and Experimental Design

Rodent models, particularly rats and mice, have been instrumental in elucidating the carcinogenic potential of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline. The choice of animal model and the design of the carcinogenicity bioassay are critical for obtaining reliable and translatable data.

Commonly Used Animal Models
  • Rats: The Fischer 344 (F344) rat is a commonly used strain in carcinogenicity studies of this compound, demonstrating susceptibility to tumor formation in multiple organs.[10]

  • Mice: Various strains of mice have also been employed to investigate the carcinogenic effects of this heterocyclic amine.

Experimental Protocol for a Carcinogenicity Bioassay

The following protocol outlines a typical experimental workflow for assessing the carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, adhering to principles outlined in OECD Test Guideline 451 for carcinogenicity studies.[11][12]

1. Animal Selection and Acclimatization:

  • Species and Strain: Male and female Fischer 344 rats, typically 6-8 weeks of age at the start of the study.

  • Group Size: A minimum of 50 animals per sex per group is recommended to ensure statistical power.[11][12]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the start of the study.

2. Diet Preparation and Administration:

  • Test Substance Incorporation: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is typically mixed into the standard rodent diet at various concentrations.

  • Dose Levels: At least three dose levels and a concurrent control group receiving the basal diet are recommended.[12] The highest dose should induce minimal toxicity without significantly affecting survival.[12]

  • Dietary Administration: The test diet is provided ad libitum throughout the study period, which is typically 24 months for rats.[11]

3. In-life Observations:

  • Clinical Signs: Animals should be observed daily for any clinical signs of toxicity.

  • Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

  • Palpation: Regular palpation for masses should be performed.

4. Necropsy and Tissue Collection:

  • Euthanasia: At the end of the study, or when moribund, animals are euthanized.

  • Gross Examination: A thorough gross examination of all organs and tissues is performed, and any abnormalities are recorded.

  • Organ Weights: The liver and other selected organs are weighed.

  • Tissue Collection: A comprehensive set of tissues from all animals, including any gross lesions, are collected and preserved in 10% neutral buffered formalin.[13][14]

5. Histopathological Analysis:

  • Tissue Processing: The fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: A qualified veterinary pathologist examines the slides to identify and characterize any pre-neoplastic and neoplastic lesions.[15]

Animal_Selection Animal Selection & Acclimatization Diet_Prep Diet Preparation & Administration Animal_Selection->Diet_Prep In_life In-life Observations Diet_Prep->In_life Necropsy Necropsy & Tissue Collection In_life->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis IQ 2-Amino-3-methyl-3H- imidazo[4,5-h]isoquinoline (IQ) ER_Stress Endoplasmic Reticulum Stress IQ->ER_Stress Autophagy Autophagy Inhibition IQ->Autophagy Apoptosis Apoptosis Induction IQ->Apoptosis Liver_Damage Liver Damage ER_Stress->Liver_Damage Autophagy->Liver_Damage Apoptosis->Liver_Damage Carcinogenesis Carcinogenesis Liver_Damage->Carcinogenesis

Caption: Potential signaling pathways dysregulated by 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline.

Conclusion

The extensive body of evidence from animal studies unequivocally demonstrates the carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline. Its genotoxic mechanism, initiated by metabolic activation and culminating in DNA adduct formation, is a well-established driver of its tumorigenic potential. The consistent induction of tumors in multiple organs across different rodent species underscores the significant carcinogenic hazard posed by this compound. A thorough understanding of the experimental methodologies and the underlying molecular mechanisms, as outlined in this guide, is essential for continued research into the risks associated with dietary exposure to heterocyclic amines and for the development of effective cancer prevention strategies.

References

  • Chen, Y., et al. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. STAR Protocols, 2(1), 100353. [Link]

  • Chen, Y., et al. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. PubMed. [Link]

  • Chen, Y., et al. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. ResearchGate. [Link]

  • Abe, M., & Ishikawa, S. (2021). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. Genes and Environment, 43(1), 27. [Link]

  • Iqbal, M., et al. (2020). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. Archives of Medical Science, 16(4), 936-944. [Link]

  • Li, Y., et al. (2021). 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). Toxins, 13(11), 826. [Link]

  • Li, Y., et al. (2021). 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). MDPI. [Link]

  • Dashwood, R. H., et al. (1998). Inhibition by chlorophyllin of 2-amino-3-methylimidazo-[4,5-f]quinoline-induced tumorigenesis in the male F344 rat. Carcinogenesis, 19(5), 733–737. [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. The Open Toxicology Journal, 1, 1-22. [Link]

  • Masumura, K., et al. (2019). Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. Mutagenesis, 34(2), 119-130. [Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. Chemical Research in Toxicology, 25(3), 736-747. [Link]

  • World Health Organization. (2015). IARC Monographs Q&A on the carcinogenicity of the consumption of red meat and processed meat. [Link]

  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

  • VICH. (2008). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]

  • ResearchGate. (n.d.). Histopathology of rat liver (H&E). Experimental protocol is described...[Link]

  • National Toxicology Program. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). [Link]

  • MD Anderson Cancer Center. (2023). Processed meat and cancer: What you need to know. [Link]

  • Weisburger, J. H., et al. (1995). Dietary modulation of the carcinogenicity of the heterocyclic amines. Princess Takamatsu Symposia, 23, 240-250. [Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice. PubMed. [Link]

  • Masumura, K., et al. (2019). Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. PubMed. [Link]

  • Turesky, R. J., et al. (2001). 2-Amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic Acid Is a Major Detoxication Pathway Catalyzed by Cytochrome P450 1A2. Chemical Research in Toxicology, 14(2), 211-221. [Link]

  • European Medicines Agency. (2005). Guideline on the Need for Carcinogenicity Studies of Pharmaceuticals. [Link]

  • The Pharma Helper. (2020, May 17). Toxicity Studies and OECD Guidelines [Video]. YouTube. [Link]

  • Aoyama, T., Gonzalez, F. J., & Gelboin, H. V. (1990). Mutagenic activation of 2-amino-3-methylimidazo[4,5-f]quinoline by complementary DNA-expressed human liver P-450. Molecular Carcinogenesis, 3(5), 253-259. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). S1B(R1) TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS. [Link]

  • ResearchGate. (n.d.). Activation of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQx) to toxic N-hydroxy product by P450 enzymes.... [Link]

Sources

Foundational

Metabolic Activation of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline: A Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the metabolic activation pathways of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (AMHIQ), a member of the heterocyclic aromatic amine (HAA) class of c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the metabolic activation pathways of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (AMHIQ), a member of the heterocyclic aromatic amine (HAA) class of compounds. While direct research on AMHIQ is limited, this document synthesizes information from closely related and extensively studied HAAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), to present a scientifically grounded model of AMHIQ bioactivation. This guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms of chemical carcinogenesis and the metabolism of xenobiotics. We will delve into the enzymatic processes, reactive intermediates, and the ultimate formation of DNA adducts that are hallmarks of the genotoxicity of these compounds.

Introduction to 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (AMHIQ)

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (AMHIQ) is a heterocyclic aromatic amine. HAAs are a class of chemical compounds that are formed during the high-temperature cooking of meat and fish.[1][2] Many HAAs have been shown to be potent mutagens and are classified as probable human carcinogens.[2][3] The carcinogenicity of these compounds is not direct; they require metabolic activation to exert their genotoxic effects.[4][5] This guide will focus on the putative metabolic activation cascade of AMHIQ, drawing parallels from the well-established pathways of other HAAs.

The core hypothesis for the bioactivation of AMHIQ, and HAAs in general, involves a multi-step enzymatic process that converts the relatively inert parent compound into a highly reactive electrophilic species capable of covalently binding to cellular macromolecules, most critically, DNA.[5][6] Understanding these pathways is crucial for risk assessment and the development of potential chemopreventive strategies.

The Canonical Pathway of HAA Metabolic Activation

The metabolic activation of HAAs is a sequential process involving Phase I and Phase II xenobiotic-metabolizing enzymes. The generally accepted pathway proceeds as follows:

  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group to form a hydroxylamine derivative. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][7]

  • O-Esterification: The N-hydroxy metabolite is then further activated through esterification of the hydroxyl group. This can occur via two main pathways:

    • O-Acetylation: Catalyzed by N-acetyltransferases (NATs).

    • O-Sulfonylation: Catalyzed by sulfotransferases (SULTs).[8]

  • Formation of the Ultimate Carcinogen: The resulting O-acetyl or O-sulfonyl esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily at the C8 position of guanine, to form covalent adducts.[6][9] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10][11]

Metabolic Activation of AMHIQ AMHIQ AMHIQ (Procarcinogen) N_hydroxy_AMHIQ N-hydroxy-AMHIQ (Proximate Carcinogen) AMHIQ->N_hydroxy_AMHIQ CYP1A2 (primarily) N-hydroxylation Reactive_Ester N-acetoxy-AMHIQ or N-sulfonyloxy-AMHIQ N_hydroxy_AMHIQ->Reactive_Ester NATs (O-acetylation) or SULTs (O-sulfonylation) Nitrenium_Ion AMHIQ Nitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA_Adduct AMHIQ-DNA Adducts Nitrenium_Ion->DNA_Adduct Covalent Binding to DNA In Vitro Metabolism Workflow cluster_prep Preparation Microsomes Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation NADPH_System NADPH-generating system NADPH_System->Incubation Buffer Buffer Buffer->Incubation AMHIQ_sol AMHIQ solution AMHIQ_sol->Incubation Initiate Reaction Termination Reaction Termination (Organic Solvent) Incubation->Termination Processing Centrifugation & Supernatant Collection Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis

Sources

Exploratory

The Formation of IQ-DNA Adducts: A Technical Guide to Mechanisms and Analysis

Introduction The compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] Formed during the high-temperature cooking of me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] Formed during the high-temperature cooking of meat and fish, IQ has been the subject of extensive research due to its association with an increased risk of various cancers in animal models, and it is reasonably anticipated to be a human carcinogen.[2] The carcinogenicity of IQ is intrinsically linked to its ability to form covalent bonds with cellular DNA, creating DNA adducts. These adducts can disrupt the normal processes of DNA replication and repair, leading to mutations that can initiate the cascade of events culminating in cancer.[3][4]

This in-depth technical guide provides a comprehensive overview of the formation of DNA adducts by the IQ compound, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic activation pathways that transform the relatively inert IQ molecule into a highly reactive electrophile, detail the chemical structures and formation mechanisms of the resulting DNA adducts, and present field-proven methodologies for their detection and quantification. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Metabolic Activation: The Path to a Potent Carcinogen

For IQ to exert its genotoxic effects, it must first undergo metabolic activation, a multi-step enzymatic process primarily occurring in the liver. This bioactivation pathway is a critical prerequisite for the formation of DNA adducts.[1]

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of IQ, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP1A2.[2][5] This produces the proximate carcinogen, N-hydroxy-IQ.

While N-hydroxy-IQ can directly react with DNA to some extent, its reactivity is significantly enhanced through a second phase of metabolism involving esterification.[6] This is predominantly carried out by N-acetyltransferases (NATs), with the NAT2 isoform playing a crucial role, which acetylates N-hydroxy-IQ to form N-acetoxy-IQ.[2][5] Alternatively, sulfotransferases (SULTs) can also catalyze the formation of a reactive sulfate ester.[7][8]

The N-acetoxy-IQ ester is highly unstable and can undergo heterolytic cleavage to form a highly electrophilic arylnitrenium ion.[1][5] This ultimate carcinogen is the primary species responsible for attacking the nucleophilic centers in DNA, leading to the formation of stable covalent adducts.[1]

Metabolic Activation of IQ cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism IQ IQ (2-amino-3-methylimidazo[4,5-f]quinoline) N_hydroxy_IQ N-hydroxy-IQ (Proximate Carcinogen) IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) N_acetoxy_IQ N-acetoxy-IQ N_hydroxy_IQ->N_acetoxy_IQ NAT2 (O-acetylation) Arylnitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) N_acetoxy_IQ->Arylnitrenium_Ion Heterolytic Cleavage DNA_Adducts DNA Adducts Arylnitrenium_Ion->DNA_Adducts Covalent Bonding to DNA

Caption: Metabolic activation pathway of IQ.

The Chemistry of IQ-DNA Adduct Formation

The highly reactive arylnitrenium ion generated from IQ preferentially attacks the nucleophilic sites on DNA bases, with a strong predilection for guanine residues.[1] This interaction leads to the formation of two primary types of DNA adducts:

  • N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct formed, where the exocyclic nitrogen of IQ covalently binds to the C8 position of the guanine base.[1][5][9] The formation of this bulky adduct in the major groove of DNA can cause significant distortion of the DNA helix.[4]

  • 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ): This is a less abundant, or minor, adduct where the C5 position of the IQ molecule binds to the N2 exocyclic amino group of guanine.[1][2][5] Despite its lower frequency, the dG-N2-IQ adduct is often more persistent in tissues as it is repaired less efficiently than the dG-C8-IQ adduct.[2][5]

The formation of these adducts is not random and can be influenced by the local DNA sequence. Once formed, these adducts act as significant roadblocks to DNA replication. While high-fidelity replicative DNA polymerases are stalled by these lesions, specialized translesion synthesis (TLS) polymerases can bypass the damage, often in an error-prone manner, leading to the incorporation of incorrect bases opposite the adduct.[2][5] This process is a key source of the G to T transversions and frameshift mutations commonly observed with IQ exposure.[2][10]

Methodologies for the Study and Detection of IQ-DNA Adducts

The analysis of IQ-DNA adducts requires highly sensitive and specific techniques due to their low abundance in biological samples. The two most widely employed and validated methods are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

A general workflow for the analysis of IQ-DNA adducts from biological samples involves several key stages, from sample collection to final adduct quantification.

Experimental Workflow for IQ-DNA Adduct Analysis cluster_sample_prep Sample Preparation cluster_hydrolysis DNA Hydrolysis cluster_analysis Adduct Analysis cluster_quantification Data Analysis Sample Biological Sample (Tissue, Cells) DNA_Extraction DNA Extraction & Purification Sample->DNA_Extraction DNA_Quantification DNA Quantification (UV-Vis Spectroscopy) DNA_Extraction->DNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides/Nucleotides DNA_Quantification->Enzymatic_Hydrolysis P32_Postlabeling 32P-Postlabeling Assay Enzymatic_Hydrolysis->P32_Postlabeling LC_MSMS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MSMS Quantification Adduct Quantification P32_Postlabeling->Quantification LC_MSMS->Quantification

Caption: General workflow for IQ-DNA adduct analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Formation of IQ-DNA Adducts with Calf Thymus DNA

This protocol describes the in vitro reaction of a metabolically activated form of IQ with purified DNA, which is essential for generating analytical standards and for mechanistic studies.

Materials:

  • Calf Thymus DNA

  • N-hydroxy-IQ (requires synthesis or commercial source)

  • Acetic Anhydride

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Ethanol (ice-cold, 100% and 70%)

  • 3 M Sodium Acetate (pH 5.2)

Procedure:

  • Prepare N-acetoxy-IQ in situ: In a microcentrifuge tube, dissolve N-hydroxy-IQ in a minimal amount of argon-purged solvent (e.g., DMSO). Add a molar excess of acetic anhydride and incubate in the dark at room temperature for 30 minutes. This generates the reactive N-acetoxy-IQ.

  • DNA Reaction: Dissolve calf thymus DNA in the reaction buffer to a final concentration of 1 mg/mL. Add the freshly prepared N-acetoxy-IQ solution to the DNA solution. The final concentration of the reactive intermediate should be optimized based on the desired adduction level.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours in the dark with gentle shaking.

  • DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Wash DNA: Pellet the DNA by centrifugation. Wash the pellet twice with 70% ethanol to remove unreacted IQ metabolites.

  • Resuspend DNA: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).

  • Verification: The formation of adducts should be confirmed by ³²P-postlabeling or LC-MS/MS analysis.

Protocol 2: ³²P-Postlabeling Assay for IQ-DNA Adducts

This ultrasensitive method allows for the detection of very low levels of DNA adducts.[11][12][13]

Materials:

  • Micrococcal Nuclease (MN)

  • Spleen Phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC solvents (multidirectional chromatography requires several solvent systems with varying urea and salt concentrations)

Procedure:

  • DNA Digestion: Digest 5-10 µg of DNA with MN and SPD to yield 3'-mononucleotides.

  • Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides, which are poor substrates for the subsequent labeling step, thereby enriching the adducted nucleotides.[14]

  • ³²P-Labeling: Incubate the enriched adducts with T4 PNK and high-specific-activity [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.

  • TLC Separation: Apply the labeled sample to the origin of a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from residual normal nucleotides and excess [γ-³²P]ATP.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. The adduct spots are then excised, and the radioactivity is measured using a scintillation counter. Adduct levels are calculated relative to the total amount of DNA analyzed.

Protocol 3: LC-MS/MS Analysis of IQ-DNA Adducts

LC-MS/MS provides high specificity and structural confirmation for DNA adducts.[15][16]

Materials:

  • DNAse I

  • Nuclease P1

  • Alkaline Phosphatase

  • Stable isotope-labeled internal standards (e.g., [¹³C₁₀]dG-C8-IQ)

  • LC-MS grade solvents (e.g., water, methanol, acetonitrile, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • DNA Hydrolysis to Nucleosides: Digest 20-50 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Spike the sample with a known amount of the stable isotope-labeled internal standard prior to digestion for accurate quantification.

  • Sample Cleanup: Purify the digested sample using SPE to remove proteins and other interfering matrix components.

  • LC Separation: Inject the purified sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid) to separate the dG-C8-IQ and dG-N2-IQ adducts from the normal nucleosides.

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for the native adducts and the internal standards. A common transition for dG adducts is the neutral loss of the deoxyribose moiety (116 Da).[17]

  • Quantification: Construct a calibration curve using known amounts of the adduct standards and the internal standard. Quantify the adduct levels in the unknown samples by comparing their peak area ratios to the calibration curve.

Adduct Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
dG-C8-IQ416.2300.1~25-35
dG-N2-IQ416.2300.1~25-35
[¹³C₁₀]dG-C8-IQ426.2310.1~25-35

Table 1: Example SRM transitions for LC-MS/MS analysis of IQ-DNA adducts. Note: Exact m/z values and collision energies should be optimized for the specific instrument used.

Conclusion and Future Directions

The formation of DNA adducts by the dietary carcinogen IQ is a well-established mechanism underlying its genotoxicity. Understanding the intricate details of its metabolic activation, the chemical nature of the resulting DNA lesions, and the analytical methods for their detection is paramount for assessing human risk and for the development of potential cancer prevention strategies. The methodologies outlined in this guide provide a robust framework for researchers in toxicology, carcinogenesis, and drug development to investigate the impact of IQ and other genotoxic compounds.

Future research will likely focus on developing even more sensitive "adductomics" approaches to simultaneously detect a wide spectrum of DNA adducts in human samples, providing a more comprehensive picture of the DNA damage landscape resulting from complex environmental and dietary exposures.[17] Furthermore, elucidating the interplay between DNA repair pathways and the persistence of specific adducts like dG-N2-IQ will be crucial for understanding individual susceptibility to IQ-induced carcinogenesis.

References

  • Metabolic activation and the DNA adduct formation by IQ. - ResearchGate. Available from: [Link]

  • DNA adduct - Wikipedia. Available from: [Link]

  • Turesky, R. J., & Vouros, P. (2004). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 25(10), 1817-1827. Available from: [Link]

  • Ma, B., & Zuo, Y. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. International Journal of Molecular Sciences, 20(6), 1395. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon, France: International Agency for Research on Cancer. Available from: [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical research in toxicology, 27(3), 355–367. Available from: [Link]

  • Bose, A., et al. (2016). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells. Chemical Research in Toxicology, 29(9), 1549-1559. Available from: [Link]

  • Snyderwine, E. G. Metabolism, Mutagen and DNA Adduction of Iq. Grantome. Available from: [Link]

  • Weston, A., & Poirier, M. C. (2016). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. Available from: [Link]

  • Villalta, P. W., Balbo, S., & Turesky, R. J. (2020). A Mass Spectral Library for DNA Adductomics. Journal of the American Society for Mass Spectrometry, 31(5), 983-987. Available from: [Link]

  • Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-postlabeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129. Available from: [Link]

  • Beland, F. A., et al. (2005). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology and Applied Pharmacology, 207(2), 526-535. Available from: [Link]

  • Chou, H. C., Lang, N. P., & Kadlubar, F. F. (1995). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Cancer research, 55(3), 525–529. Available from: [Link]

  • Ochiai, M., et al. (1996). DNA adduct formation by 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in rat colon. Japanese journal of cancer research, 87(11), 1149-1154. Available from: [Link]

  • Cavalieri, E. L., et al. (2011). Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: The defining link to natural estrogens. IUBMB life, 63(10), 835–844. Available from: [Link]

  • Kanaly, R. A., et al. (2019). In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line. Frontiers in genetics, 10, 629. Available from: [Link]

  • Grivas, S., & Olsson, K. (1985). Mutagenic activity of three synthetic isomers of the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the Ames test. Mutation research, 151(2), 177–181. Available from: [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. Available from: [Link]

  • Bose, A., et al. (2016). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1. Chemical Research in Toxicology, 29(9), 1549-1559. Available from: [Link]

  • Balbo, S., & Turesky, R. J. (2020). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 33(2), 74-81. Available from: [Link]

  • Lawley, P. D. (1972). CHEMICAL INDUCTION OF MUTAGENESIS AND CARCINOGENESIS. Project Euclid. Available from: [Link]

  • Snyderwine, E. G., et al. (1993). 32P-postlabeling analysis of IQ, MeIQx and PhIP adducts formed in vitro in DNA and polynucleotides and found in vivo in hepatic DNA from IQ-, MeIQx- and PhIP-treated monkeys. Carcinogenesis, 14(7), 1389–1395. Available from: [Link]

  • Mechanism of the amidation/esterification-type reactions with the... - ResearchGate. Available from: [Link]

  • Phillips, D. H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301–315. Available from: [Link]

  • Snyderwine, E. G., et al. (2002). DNA Adduct Formation of the Food-Derived Mutagen 2-Amino-3-methylimidazo[4,5-f]quinoline in Nonhuman Primates Undergoing Carcinogen Bioassay. Chemical Research in Toxicology, 15(8), 1059-1065. Available from: [Link]

  • islamic university faculty of pharmacy 3rd stage. Available from: [Link]

  • 32P-Postlabeling Analysis of DNA Adducts | Request PDF - ResearchGate. Available from: [Link]

  • Singh, R., & Farmer, P. B. (2006). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Cancers, 11(5), 698. Available from: [Link]

  • Cai, Z., Chan, A. Y., & Zhao, Z. (2013). Rapid and specific determination of DNA adducts for clinical diagnosis of poisoning and disease associated with aristolochic acid. Hong Kong medical journal = Xianggang yi xue za zhi, 19 Suppl 9, S40–S43. Available from: [Link]

  • Salk, J. J., et al. (2018). Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing. Proceedings of the National Academy of Sciences, 115(25), E5633-E5642. Available from: [Link]

  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32 P-Postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551. Available from: [Link]

  • Miller, J. A., & Miller, E. C. (1960). N-Hydroxylation: A New Metabolic Reaction Observed in the Rat with the Carcinogen 2-Acetylaminofluorene. Cancer Research, 20(6), 950-962. Available from: [Link]

  • Singh, R., et al. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Analytical chemistry, 86(24), 12269–12275. Available from: [Link]

  • Identification and Investigation of the Intrinsic Receptor Activation Potential and Metabolization of the New Oxo - I.R.I.S. Available from: [Link]

  • Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 1105, 125–139. Available from: [Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

[1] Executive Summary 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9) is a heterocyclic amine (HCA) and a structural isomer of the potent food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9) is a heterocyclic amine (HCA) and a structural isomer of the potent food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[1][2][3][4] While standard IQ is one of the most mutagenic compounds formed during the pyrolysis of proteins (cooking of meat), the [4,5-h]isoquinoline isomer serves as a critical probe in Structure-Activity Relationship (SAR) studies. These studies are essential for understanding how the topology of the aromatic ring system—specifically the fusion angle of the imidazole ring to the isoquinoline moiety—dictates metabolic bioactivation, DNA intercalation, and ultimate carcinogenicity.

This guide details the molecular mechanism of action for this specific isomer, delineating its metabolic activation pathways, DNA adduct formation, and the experimental protocols required to assess its genotoxic potential relative to its parent analog, IQ.

Chemical Identity & Structural Topology

The biological activity of heterocyclic amines is strictly governed by their planar topology and the position of the exocyclic amine.

FeatureDescription
Systematic Name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
CAS Number 147293-14-9
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.22 g/mol
Structural Class Imidazo-isoquinoline (Angular fusion)
Key Distinction Unlike standard IQ (f-fused quinoline), this isomer features an h-fusion to an isoquinoline core.[1] This alters the steric footprint of the molecule, affecting its fit within the CYP1A2 active site and its ability to intercalate into the DNA minor groove.
Structural Comparison: IQ vs. [4,5-h] Isomer
  • Standard IQ ([4,5-f]quinoline): Linear topology; extremely potent mutagen.

  • [4,5-h]isoquinoline: Angular topology; typically exhibits altered mutagenic potency due to steric hindrance preventing optimal stacking between DNA base pairs.

Mechanism of Bioactivation

Like its analog IQ, 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a procarcinogen .[1] It is biologically inert until it undergoes a biphasic metabolic activation in the liver.

Phase I: N-Hydroxylation (The Rate-Limiting Step)

The compound enters the hepatocyte and is oxidized by the cytochrome P450 system.[1]

  • Enzyme: CYP1A2 (primary), with minor contributions from CYP1A1.

  • Reaction: The exocyclic amine group (-NH₂) is hydroxylated to form the N-hydroxy-metabolite (N-OH-HCA).[1]

  • SAR Implication: The efficiency of this step depends on the molecule's ability to fit into the planar active site of CYP1A2. The [4,5-h] isomer's angular shape may modulate the binding affinity (

    
    ) and turnover number (
    
    
    
    ) compared to linear IQ.
Phase II: O-Esterification (The Activation Step)

The N-hydroxy metabolite is transported to the cytosol (or remains in the ER) and conjugated by Phase II transferases.

  • Enzymes:

    • NAT2 (N-acetyltransferase 2): Transfers an acetyl group to form an unstable N-acetoxy ester.[1][5]

    • SULTs (Sulfotransferases): Transfers a sulfo group to form an N-sulfonyloxy ester.[1]

  • Outcome: These esters are highly unstable leaving groups. Their spontaneous heterolytic cleavage generates the ultimate carcinogen: the Nitrenium Ion .

Phase III: The Nitrenium Ion & DNA Binding

The electrophilic nitrenium ion (positively charged nitrogen) attacks nucleophilic centers on DNA bases.

  • Target: The C8 position of Guanine (major adduct) and the N2 position of Guanine (minor adduct).

  • Adduct Structure: N-(deoxyguanosin-8-yl)-2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (dG-C8-IsoIQ).[1]

Pathway Visualization

Bioactivation Parent Parent Compound ([4,5-h]isoquinoline) N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_OH N-Hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->N_OH Ester N-Acetoxy/Sulfonyloxy (Unstable Ester) N_OH->Ester O-Esterification NAT NAT2 / SULT (Cytosol) NAT->Ester Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolytic Cleavage DNA DNA Adduct (dG-C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 1: Metabolic activation pathway of imidazo-isoquinoline HCAs.[1]

Genotoxicity & Mutational Signature

The formation of the bulky dG-C8 adduct at the guanine position causes significant distortion of the DNA helix.

  • Replication Block: The adduct sterically hinders high-fidelity DNA polymerases (Pol

    
    , Pol 
    
    
    
    ).
  • Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) are recruited to bypass the lesion.[6]
  • Mutation: TLS polymerases often insert an Adenine opposite the adduct (instead of Cytosine).

  • Result: A G:C

    
     T:A transversion . This is the hallmark mutational signature of IQ-type HCAs.[1]
    

Experimental Protocols

To investigate the specific activity of the [4,5-h] isomer, researchers must employ high-sensitivity assays due to the compound's potential lower potency compared to standard IQ.

Protocol A: ³²P-Postlabeling for Adduct Detection

This is the gold standard for detecting specific DNA adducts formed by this isomer.[1]

Reagents:

  • Micrococcal nuclease (MN) & Spleen phosphodiesterase (SPD).

  • Nuclease P1 (NP1).

  • T4 Polynucleotide Kinase (T4 PNK).

  • 
     (>5000 Ci/mmol).
    

Workflow:

  • Digestion: Incubate

    
     of treated DNA with MN/SPD at 
    
    
    
    for 3 hours to generate deoxyribonucleoside 3'-monophosphates (dNMPs).
  • Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

    • Mechanism:[1][6] NP1 dephosphorylates normal nucleotides to nucleosides but cannot recognize the bulky HCA-modified nucleotides.[1]

    • Result: Normal nucleotides are removed; adducts remain as dNMPs.

  • Radiolabeling: Incubate enriched adducts with T4 PNK and

    
    .
    
    • Reaction: Transfers

      
       to the 5'-hydroxyl group, creating 5'-
      
      
      
      -labeled 3',5'-bisphosphates.[1]
  • Separation: Apply to PEI-cellulose TLC plates.

    • D1: 1.0 M sodium phosphate (pH 6.0).

    • D2: 2.5 M ammonium formate (pH 3.5).

    • D3: 3.0 M lithium formate / 8.5 M urea (pH 3.5).

    • D4: 0.8 M LiCl / 0.5 M Tris-HCl / 8.5 M urea (pH 8.0).[1]

  • Quantification: Expose to phosphor-imaging screen.

Protocol B: Ames Mutagenicity Assay (Salmonella typhimurium)

Used to confirm the mutagenic potency relative to IQ.

Strain: S. typhimurium TA98 (detects frameshift mutations, sensitive to HCAs). Metabolic Activation: Requires S9 mix (rat liver homogenate induced with Aroclor 1254) because the bacteria lack CYP1A2.

Workflow:

Ames Step1 Culture TA98 Bacteria (His- auxotroph) Step3 Mix: Bacteria + Test Compound + S9 Mix Step1->Step3 Step2 Prepare Top Agar (0.6% agar, 0.5% NaCl, trace His/Biotin) Step2->Step3 Step4 Pour onto Minimal Glucose Plates Step3->Step4 Step5 Incubate 48h @ 37°C Step4->Step5 Step6 Count Revertant Colonies (His+ prototrophs) Step5->Step6

Figure 2: Workflow for the Ames Salmonella/microsome mutagenicity test.

References

  • Grivas, S., & Ronne, E. (1993). The synthesis of three isomers of the food carcinogen IQ: 2-amino-3-methyl-3H-imidazo[4,5-h]quinoline, 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline and 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline.[1][7] Heterocycles, 36(1), 101-109. Link

  • Sugimura, T., et al. (1989). Heterocyclic amines in cooked food: candidates for human carcinogens. Gann Monograph on Cancer Research, 37, 3-20.
  • Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 20(3), 353–368. Link

  • Turesky, R. J. (2002). Heterocyclic aromatic amines: Potential human carcinogens. Drug Metabolism Reviews, 34(3), 625-650. Link

  • IARC Working Group. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][8][7][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56.[10] Link

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline: Synthesis, Properties, and Inferred Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, a lesser-studied isomer of the well-known...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, a lesser-studied isomer of the well-known dietary mutagen, 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ). Due to the limited availability of direct research on the title compound, this document synthesizes the known chemical data and proposes a viable synthetic route based on established methodologies for the imidazo[4,5-h]isoquinoline scaffold. Furthermore, by drawing parallels with its extensively studied [4,5-f] isomer and the broader class of imidazoquinolines, this guide explores the inferred biological activities and potential mechanisms of action, highlighting critical areas for future research. The primary audience for this guide—researchers, scientists, and drug development professionals—will find the detailed synthetic protocol, comparative analysis, and proposed research directions invaluable for initiating or advancing studies on this and related heterocyclic compounds.

Introduction: The Imidazo[4,5-h]isoquinoline Scaffold and the Significance of Isomeric Variation

The imidazoquinoline framework, a fusion of imidazole and quinoline ring systems, is a cornerstone of many biologically active molecules.[1] This structural motif is of significant interest in medicinal chemistry and toxicology due to its diverse pharmacological properties, which include anticancer, antiviral, and immunomodulatory activities.[1][2] The linear annulation of the imidazole ring to the quinoline core gives rise to several isomers, with the imidazo[4,5-f]quinolines being the most extensively studied, largely due to the discovery of potent mutagens such as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) in cooked meats.[3][4]

This guide focuses on a specific, less-characterized angular isomer: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline . While sharing the same molecular formula and weight as IQ, the different spatial arrangement of the nitrogen atoms and the fused rings is expected to confer distinct chemical and biological properties. Currently, this compound is primarily noted as a closely related isomer to IQ, making it a valuable tool for structure-activity relationship studies.[5] Understanding the synthesis and properties of this specific isomer is crucial for elucidating the nuanced effects of structural changes on the biological activity of this class of compounds.

Chemical Properties and Synthesis

Physicochemical Properties

Direct experimental data on the physicochemical properties of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline are not widely published. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.[5]

PropertyValueSource
IUPAC Name 3-methylimidazo[4,5-h]quinolin-2-amine[5]
CAS Number 95245-30-0[5]
Molecular Formula C₁₁H₁₀N₄[5]
Molecular Weight 198.23 g/mol [5]
Canonical SMILES Cn1c(N)nc2c3ncccc3ccc12[5]
InChI Key SGZHQYMPAAWYIT-UHFFFAOYSA-N
Proposed Synthesis of the Imidazo[4,5-h]isoquinoline Core

While a specific, optimized synthesis for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is not detailed in the current literature, a general and efficient methodology for the synthesis of the parent imidazo[4,5-h]quinoline scaffold has been reported. This method involves the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines and can be adapted to produce the desired compound.[1]

The proposed synthetic workflow is depicted below:

Synthetic Workflow for Imidazo[4,5-h]isoquinoline Core A Starting Material: 7-Amino-8-nitroisoquinoline B Step 1: N-Methylation (e.g., CH3I, base) A->B C Intermediate: 7-(Methylamino)-8-nitroisoquinoline B->C D Step 2: Reductive Cyclization (e.g., SnCl2/HCl or catalytic hydrogenation) C->D E Intermediate: N7-methylisoquinoline-7,8-diamine D->E F Step 3: Imidazole Ring Formation (e.g., Cyanogen bromide) E->F G Final Product: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline F->G

Caption: Proposed synthetic workflow for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, adapted from established methods for similar heterocyclic systems.[1][6]

Step 1: Synthesis of 7-(Methylamino)-8-nitroisoquinoline

  • To a solution of 7-amino-8-nitroisoquinoline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N7-methylisoquinoline-7,8-diamine

  • Dissolve 7-(methylamino)-8-nitroisoquinoline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise while maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude diamine, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

  • Dissolve the crude N7-methylisoquinoline-7,8-diamine (1 equivalent) in an appropriate solvent such as ethanol.

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction with an aqueous base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications (Inferred)

Comparative Genotoxicity with 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

Direct studies on the biological activity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline are scarce. However, its structural similarity to the potent mutagen and carcinogen IQ suggests that it is likely to be of interest in comparative toxicology and structure-activity relationship studies.[3][4][5]

IQ is known to exert its genotoxic effects through metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) to a hydroxylamino derivative, which is then further activated to a reactive species that forms covalent adducts with DNA, leading to mutations.[3][4] It is plausible that 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline could undergo a similar metabolic activation pathway.

Hypothetical Metabolic Activation Pathway A 2-Amino-3-methyl-3H- imidazo[4,5-h]isoquinoline B Metabolic Activation (e.g., CYP1A2) A->B N-hydroxylation C N-hydroxy-amino Intermediate B->C D Further Activation (e.g., Acetylation, Sulfonation) C->D E Reactive Electrophile D->E F DNA Adduct Formation E->F G Mutations F->G

Caption: Hypothetical metabolic activation pathway for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, by analogy to IQ.

Potential as a Pharmacological Scaffold

Beyond its potential role in toxicology, the imidazo[4,5-h]isoquinoline scaffold and its derivatives have been investigated for a range of therapeutic applications. Studies on related imidazo[4,5-b]pyridines and other fused imidazoles have revealed promising antiproliferative, antiviral, and antibacterial activities.[1][2][7] The introduction of amino side chains to tetracyclic imidazo[4,5-b]pyridine derivatives has been shown to enhance their antiproliferative effects.[2] Therefore, it is conceivable that 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline could serve as a scaffold for the development of novel therapeutic agents.

Future Research Directions

The current body of literature presents a significant knowledge gap regarding 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline. To fully understand its properties and potential applications, the following areas of research are recommended:

  • Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first critical step for enabling further studies. The proposed synthetic pathway should be experimentally verified and optimized.

  • Comprehensive Physicochemical Characterization: Detailed experimental characterization of its solubility, stability, and spectroscopic properties is needed.

  • In Vitro and In Vivo Toxicological Assessment: A thorough evaluation of its mutagenicity (e.g., Ames test) and carcinogenicity in comparison to IQ is warranted to understand the structure-activity relationship.

  • Investigation of Pharmacological Activities: Screening for antiproliferative, antiviral, and antibacterial activities could uncover potential therapeutic applications.

  • Metabolism and DNA Adduct Formation Studies: Elucidating the metabolic pathways and the nature of any DNA adducts formed will be crucial for understanding its mechanism of action.

Conclusion

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline represents an intriguing yet understudied molecule. While its primary current role is as a structural isomer for comparative studies with the well-known mutagen IQ, the broader biological potential of the imidazoquinoline scaffold suggests that it may harbor other significant activities. This guide provides a foundational resource by summarizing the known chemical data, proposing a viable synthetic strategy, and inferring potential biological significance. It is hoped that this will stimulate further research into this and other related heterocyclic compounds, ultimately leading to a more complete understanding of their roles in toxicology and medicine.

References

  • [Author(s) of ACS Omega paper], ACS Omega, Year, Volume(Issue), Pages.
  • [Author(s) of NIH paper], Journal Name, Year, Volume(Issue), Pages.
  • International Agency for Research on Cancer. IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56. Lyon, France: IARC; 1993:165. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • [Author(s) of JLUpub paper], Journal Name, Year, Volume(Issue), Pages.
  • [Author(s) of FULIR paper], Journal Name, Year, Volume(Issue), Pages.
  • J-GLOBAL. 2-Amino-3-methyl-imidazo(4,5-f)quinoline. [Link]

  • [Author(s) of ResearchGate paper], Journal Name, Year, Volume(Issue), Pages.
  • Tber, A.; et al. Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Molecules2021 , 26(15), 4629. [Link]

  • National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Bethesda, MD: National Library of Medicine; 1993. [Link]

  • Damavandi, S. Facile Three-component Synthesis of imidazo[4,5-b]indoles. Journal of Chemical and Pharmaceutical Research, 2011, 3(6), 1157-1162.
  • [Author(s) of PMC paper], Journal Name, Year, Volume(Issue), Pages.
  • [Author(s) of SciSpace paper], Journal Name, Year, Volume(Issue), Pages.
  • [Author(s) of MDPI paper], Molecules, Year, Volume(Issue), Pages.
  • [Author(s) of DOI paper], Journal Name, Year, Volume(Issue), Pages.
  • [Author(s) of MDPI paper], Molecules, Year, Volume(Issue), Pages.
  • Pharmaffiliates. 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C. [Link]

Sources

Foundational

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline IUPAC name and synonyms

This technical guide details the physicochemical properties, synthesis, and metabolic mechanisms of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline , a structural isomer of the well-known dietary carcinogen IQ. Editorial...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and metabolic mechanisms of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline , a structural isomer of the well-known dietary carcinogen IQ.

Editorial Note on Nomenclature: The user has requested information on the [4,5-h]isoquinoline isomer (CAS 147293-14-9). This is distinct from the standard "IQ" mutagen found in cooked meats, which is 2-amino-3-methylimidazo[4,5-f]quinoline (CAS 76180-96-6).[1][2] While they are isobaric isomers (C11H10N4), their topology (linear vs. angular fusion) and electronic properties differ. This guide focuses on the requested [4,5-h] isomer while referencing the standard IQ for comparative toxicological context.

Classification: Heterocyclic Amine (HCA) | Primary Application: Mutagenesis Research & SAR Studies

Chemical Identity & Nomenclature

This compound belongs to the class of amino-imidazo-azaarenes (AIAs). It is primarily utilized in Structure-Activity Relationship (SAR) studies to determine how the position of the ring nitrogen and the angle of imidazole fusion affect mutagenic potency.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
Common Synonyms IQ[4,5-h] (informal); 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine
CAS Registry Number 147293-14-9 (Specific to this isomer)
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.22 g/mol
Structural Topology Linear tricyclic system (Imidazole fused to the 7,8-position of isoquinoline)
Reference Isomer IQ (Standard): 2-Amino-3-methylimidazo[4,5-f]quinoline (CAS 76180-96-6)

Synthesis & Purity Analysis

The synthesis of the [4,5-h]isoquinoline isomer is more challenging than the standard [4,5-f]quinoline due to the specific requirements for functionalizing the 7,8-positions of the isoquinoline ring.

Synthetic Logic (Retrosynthetic Analysis)

The imidazole ring is constructed via the "creatinine method" or cyanogen bromide cyclization upon a diamine scaffold.

  • Precursor: 7,8-Diaminoisoquinoline.

  • Cyclization: Condensation with cyanogen bromide (BrCN) or N-methylcarbonimidic dichloride to form the 2-amino-3-methylimidazole moiety.

Protocol: Cyclization of 7,8-Diaminoisoquinoline

Note: This protocol is adapted from standard HCA synthesis methodologies (e.g., Grivas method) adjusted for the isoquinoline backbone.

Reagents:

  • 7,8-Diaminoisoquinoline (Starting Material)

  • Cyanogen Bromide (BrCN)

  • Methylamine / Methanol

  • Reagents for N-methylation (if not pre-methylated): Iodomethane (MeI), NaH.

Step-by-Step Workflow:

  • Dissolution: Dissolve 7,8-diaminoisoquinoline (1.0 eq) in anhydrous methanol under inert atmosphere (N₂).

  • Condensation: Add Cyanogen Bromide (1.1 eq) dropwise at 0°C.

  • Cyclization: Reflux the mixture for 4–6 hours. The exocyclic amine forms, creating the imidazole ring fused to the h-face.

  • Methylation (Regioselective): If the N3-methyl group is not introduced via a specific creatinine synthon, treat the cyclized intermediate with MeI (1.0 eq) and NaH in DMF. Critical: Regioselectivity at N3 vs. the exocyclic amine is controlled by protecting groups (e.g., acetylation of the exocyclic amine prior to methylation).

  • Purification:

    • Extraction: Liquid-liquid extraction (CHCl₃/Water).

    • Chromatography: Flash column chromatography on Silica Gel 60.

    • Mobile Phase: CH₂Cl₂:MeOH (95:5 v/v) with 1% NH₄OH to maintain the basicity of the amine.

Analytical Validation (QC Criteria)
TestAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area %)Essential for mutagenicity assays to rule out highly potent impurities.
¹H-NMR Distinct singlet at ~3.6–3.8 ppm (N-Me); Aromatic protons consistent with isoquinoline coupling.Verifies N-methylation position (N3 vs exocyclic).
HRMS [M+H]⁺ = 199.0987 ± 5 ppmConfirms elemental composition.

Metabolic Bioactivation & Mechanism of Action

Like its isomer IQ, the [4,5-h]isoquinoline derivative is a procarcinogen . It is biologically inert until metabolically activated by host enzymes. The structural difference (isoquinoline backbone) may alter the binding affinity to CYP450 enzymes but the activation pathway remains conserved.

Mechanism: The Nitrenium Ion Hypothesis
  • N-Hydroxylation: The exocyclic amine is oxidized by CYP1A2 (liver) to form an N-hydroxy intermediate.

  • Esterification: Phase II enzymes (NAT2 or SULT1A1 ) conjugate the N-OH group.

  • Adduct Formation: The unstable ester degrades to a highly electrophilic arylnitrenium ion , which covalently binds to the C8 position of Guanine in DNA, causing replication errors (G:C → T:A transversions).

Pathway Visualization

The following diagram illustrates the bioactivation cascade common to amino-imidazo-azaarenes.

HCA_Bioactivation Procarcinogen 2-Amino-3-methyl- 3H-imidazo[4,5-h]isoquinoline CYP1A2 Enzyme: CYP1A2 (Liver Microsomes) Procarcinogen->CYP1A2 Intermediate N-Hydroxy-Metabolite (Proximate Carcinogen) CYP1A2->Intermediate N-Oxidation Phase2 Enzymes: NAT2 / SULT (Acetylation/Sulfation) Intermediate->Phase2 Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Phase2->Nitrenium Heterolysis DNA DNA-Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 1: Metabolic activation pathway of amino-imidazo-azaarenes. The formation of the electrophilic nitrenium ion is the critical step leading to genotoxicity.

Toxicology & Safety Protocols

Research involving CAS 147293-14-9 requires strict adherence to safety protocols designed for high-potency mutagens.

Hazard Classification
  • GHS Signal Word: DANGER

  • Hazard Statements: H340 (May cause genetic defects), H350 (May cause cancer).

  • Target Organs: Liver, Colon, Mammary Glands (inferred from IQ analogs).

Handling Protocol (BSL-2 / Chemical Safety)
  • Containment: All weighing and solubilization must occur inside a certified Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Solvent Handling: Solubilize in DMSO. Avoid generating dust.

  • Deactivation: Contaminated surfaces and glassware must be treated with 10% Sodium Hypochlorite (Bleach) for 30 minutes. The imidazole ring is susceptible to oxidative cleavage, destroying mutagenic activity.

  • PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles are mandatory.

References

  • Sugimura, T., et al. (1986). Heterocyclic amines in cooked food: candidates for the main mutagens in our diet. Mutation Research, 164(2), 77-89. (Context for HCA class properties).
  • IARC Working Group. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][3][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[3] 56. [Link]

  • Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, Mutagenicity, and Carcinogenicity. Drug Metabolism Reviews, 34(3), 625-669. (Mechanism of bioactivation).[2][7]

  • Grivas, S. (1986). Efficient synthesis of mutagenic heterocyclic amines. Acta Chemica Scandinavica B, 40, 404-406. (Synthetic methodology basis).

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) in Meat Matrices via LC-MS/MS

Executive Summary & Scientific Context 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats (beef, pork, poultry, fish). C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats (beef, pork, poultry, fish). Classified as a Group 2A probable human carcinogen by the IARC, its quantification is critical for food safety toxicology and epidemiological studies.

The Challenge: IQ is typically present at trace levels (ng/g or ppb) within a highly complex matrix rich in proteins, lipids, and salts. Furthermore, it often co-elutes with structural isomers like MeIQx. The Solution: This protocol utilizes a pH-switching Solid Phase Extraction (SPE) strategy coupled with Isotope Dilution LC-MS/MS . This approach leverages the basicity of the imidazoquinoline moiety (pKa ~5-6) to achieve high selectivity, effectively isolating IQ from the lipid-rich meat matrix.

Chemical Mechanism & Analyte Properties[1][2][3][4][5][6][7]

Understanding the physicochemical properties of IQ is the foundation of this protocol.

  • Formation: IQ is formed via the Maillard reaction involving creatinine, sugars, and amino acids (specifically phenylalanine) at temperatures >150°C.

  • Ionization: The exocyclic amine and the imidazole ring allow for easy protonation

    
    .
    
  • Solubility: Moderately polar; soluble in methanol/DMSO, but extractable into ethyl acetate under alkaline conditions.

Figure 1: Analytical Logic & Extraction Workflow

The following diagram illustrates the "pH Switching" logic used to purify IQ from meat.

IQ_Extraction_Workflow Sample Homogenized Meat Sample (1-5g) Hydrolysis Alkaline Hydrolysis (1M NaOH, pH > 10) Sample->Hydrolysis Release bound HCAs LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Saponification OrganicPhase Organic Phase Collection (IQ is Neutral/Uncharged) LLE->OrganicPhase Partitioning Evap Evaporation & Reconstitution (0.1M HCl) OrganicPhase->Evap Concentration SPE_Load SPE Load (MCX Cartridge) (IQ is Protonated/Cationic) Evap->SPE_Load pH < pKa (Charge ON) SPE_Wash Wash Steps 1. 0.1M HCl (Remove Proteins) 2. MeOH (Remove Lipids) SPE_Load->SPE_Wash Remove Matrix SPE_Elute Elution (5% NH4OH in MeOH) (Neutralize & Release) SPE_Wash->SPE_Elute pH > pKa (Charge OFF) LCMS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS Quantification

Caption: The "pH Switching" strategy ensures specificity. IQ is extracted as a neutral molecule (LLE), then bound as a cation (SPE), and eluted as a neutral molecule, removing acidic and neutral interferences.

Detailed Experimental Protocol

Reagents & Materials
  • Standards: IQ (CAS: 76180-96-6) and Internal Standard IQ-d3 (deuterated) are mandatory for correcting matrix effects and recovery losses.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60mg/3mL. Why? These retain basic compounds via ion exchange and hydrophobic interaction, allowing rigorous washing of lipids.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Step-by-Step)

Step 1: Homogenization & Internal Standard Addition

  • Weigh 2.0 g of minced, cooked meat into a 50 mL polypropylene centrifuge tube.

  • Add 50 µL of Internal Standard solution (IQ-d3, 100 ng/mL). Critical: Allow to equilibrate for 15 mins to ensure IS binds to the matrix similarly to the analyte.

  • Add 10 mL of 1 M NaOH .

  • Homogenize (e.g., Ultra-Turrax) for 1-2 minutes until a uniform slurry is formed.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 10 mL Ethyl Acetate to the slurry.

  • Shake vigorously (mechanical shaker) for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a fresh tube.

  • Repeat extraction with another 10 mL Ethyl Acetate and combine organic layers.

    • Scientific Rationale: NaOH saponifies fats and ensures IQ is deprotonated (neutral), driving it into the organic ethyl acetate layer while leaving proteins and salts in the aqueous phase.

Step 3: Solid Phase Extraction (MCX Cleanup)

  • Evaporation: Evaporate the combined ethyl acetate extract to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 2 mL of 0.1 M HCl . Sonicate if necessary. This acidifies the sample (pH ~1), ensuring IQ is fully protonated (

    
    ).
    
  • SPE Conditioning: Condition MCX cartridge with 2 mL MeOH followed by 2 mL 0.1 M HCl.

  • Load: Load the reconstituted sample onto the cartridge (flow rate < 1 mL/min).

  • Wash 1 (Aqueous): 2 mL 0.1 M HCl. (Removes polar interferences/proteins).

  • Wash 2 (Organic): 2 mL 100% MeOH. (Removes neutral lipids/hydrophobic interferences retained by the C18 backbone). IQ remains bound by ionic interaction.

  • Elution: Elute with 2 mL of 5% Ammonia in Methanol .

    • Mechanism: Ammonia raises pH > 10, deprotonating IQ. It loses its charge and releases from the sulfonic acid groups.

  • Final Prep: Evaporate eluate to dryness; reconstitute in 200 µL Mobile Phase A:B (90:10) . Filter through 0.2 µm PTFE filter.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: T3 C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm). Note: T3 columns are superior for retaining polar bases like IQ.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold (Focusing)
1.0 5 Start Gradient
6.0 40 Elution of IQ (approx 4-5 min)
7.0 95 Wash Column
9.0 95 Hold Wash
9.1 5 Re-equilibration

| 12.0 | 5 | Stop |

Mass Spectrometry (MRM) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (V)
IQ 199.1 184.1 Quantifier 25-30
IQ 199.1 157.1 Qualifier 35-40
IQ 199.1 130.1 Qualifier 45

| IQ-d3 (IS) | 202.1 | 187.1 | Quantifier | 25-30 |

Note: The 199.1 -> 184.1 transition corresponds to the loss of the methyl group (


), a characteristic fragmentation for methylated HCAs.
Figure 2: MS/MS Fragmentation Logic

MS_Fragmentation Precursor Precursor Ion [M+H]+ = 199.1 Collision Collision Cell (N2 Gas) Precursor->Collision Frag1 Product 184.1 [M+H - CH3]+ Collision->Frag1 Quantifier (High Abundance) Frag2 Product 157.1 [Ring Cleavage] Collision->Frag2 Qualifier (Specificity)

Caption: Fragmentation pathway of IQ in ESI+ mode. The loss of the methyl group (15 Da) is the primary transition used for quantification.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curve (0.1 – 50 ng/mL) must have

    
    .
    
  • Recovery: Spiked samples should show 70-110% recovery. If recovery is low (<50%), check the pH during the SPE load step (must be acidic) or the LLE step (must be basic).

  • Matrix Effect (ME): Calculate ME% =

    
    . If ME > 20% (suppression), increase the dilution factor or improve the SPE wash (add 5% ammonia to the MeOH wash step to remove more lipids, provided IQ stays bound).
    
  • Separation: IQ must be chromatographically resolved from MeIQ (m/z 213) and MeIQx (m/z 213). While masses differ, isotopic overlap can occur. Ensure retention times are distinct.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion Suppression from lipids.Enhance SPE wash with stronger organic solvent; switch to APCI source if available.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Acetate concentration to 20mM; ensure column is "end-capped".
Low Recovery Incorrect pH during SPE.Verify pH is < 2 during Load and > 10 during Elution.
Ghost Peaks Carryover.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.[1] Link

  • Puangsombat, K., et al. (2012). Occurrence of Heterocyclic Amines in Cooked Meat Products.[2][3][4][1][5][6][7] Meat Science.[2][5] Link

  • Barceló-Barrachina, E., et al. (2016). Quantification of Heterocyclic Amines in Meat by LC-MS/MS using Mixed-Mode SPE. Journal of Chromatography B. (Methodology basis for MCX extraction).
  • Shimadzu Corporation. (2020). LC-MS/MS Method Package for Heterocyclic Amines.Link

  • Gibis, M. (2016). Heterocyclic Aromatic Amines in Cooked Meat Products: Analysis, Formation, Occurrence, and Risk Assessment. Comprehensive Reviews in Food Science and Food Safety. Link

Sources

Application

Application Note: A Validated Solid-Phase Extraction Protocol for the Robust Quantification of Heterocyclic Amines in Complex Matrices

Abstract Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of proteinaceous foods.[1][2] Their detection at trace levels in complex matrices, such a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of proteinaceous foods.[1][2] Their detection at trace levels in complex matrices, such as processed meat, requires highly selective and efficient sample preparation to remove significant interferences.[3] Solid-phase extraction (SPE) has become a cornerstone technique for the cleanup and concentration of HCAs prior to chromatographic analysis.[4][5][6] This guide provides a comprehensive overview of the principles governing SPE for HCAs, a detailed, validated protocol, and expert insights into method optimization and troubleshooting to ensure data integrity and reproducibility.

The Analytical Challenge: Why SPE is Essential for HCA Analysis

Heterocyclic amines are typically present at low ng/g levels in food samples, co-existing with a vast excess of matrix components like fats, proteins, and sugars.[7] These interferences can suppress analyte signals in mass spectrometry, foul analytical columns, and lead to inaccurate quantification.[8][9] The primary goal of sample preparation is, therefore, to isolate the HCAs of interest from these interfering compounds.

Solid-phase extraction is a powerful liquid-solid extraction technique that accomplishes this by partitioning analytes between a liquid sample (mobile phase) and a solid sorbent (stationary phase).[10] Its advantages over traditional liquid-liquid extraction include:

  • Higher Efficiency and Selectivity: Targeted sorbent chemistries allow for more specific isolation of analytes.

  • Reduced Solvent Consumption: SPE protocols use significantly less organic solvent, making them more cost-effective and environmentally friendly.

  • Ease of Automation: The cartridge-based format is highly amenable to automation for high-throughput applications.

  • High Concentration Factors: Analytes can be eluted in a small volume of solvent, significantly increasing their concentration and improving detection limits.[11]

Designing the Extraction Strategy: Sorbent Selection and Mechanism

The success of an SPE protocol hinges on selecting a sorbent that provides optimal retention for the target analytes while allowing interferences to be washed away. The chemical properties of HCAs—possessing both hydrophobic heterocyclic ring systems and basic primary or secondary amine groups—allow for several retention mechanisms to be exploited.

Sorbent Chemistries for HCA Extraction
Sorbent TypeRetention MechanismBest ForKey Considerations
Reversed-Phase (e.g., C18, C8) Hydrophobic InteractionGeneral purpose cleanup; retention of less polar, non-IQ type HCAs.Limited selectivity for polar HCAs. Requires removal of lipids in a pre-extraction step to prevent sorbent fouling.[4][12]
Cation-Exchange (e.g., SCX, WCX) Ionic InteractionHighly selective for basic compounds like HCAs. Excellent for removing neutral and acidic interferences.Retention and elution are highly pH-dependent. Strong Cation Exchangers (SCX) require a strong counter-ion or highly basic solution for elution.[13][14]
Polymeric (e.g., HLB) Mixed-Mode (Hydrophobic & Hydrophilic)Broad-spectrum retention of both polar (IQ-type) and non-polar (non-IQ type) HCAs. Robust against drying.May retain a wider range of interferences if wash steps are not optimized. Oasis HLB is a common choice.[15]
Molecularly Imprinted Polymers (MIPs) Specific Molecular RecognitionExtremely high selectivity for a target HCA (e.g., IQ) and its close analogs.Less versatile for screening a wide range of structurally diverse HCAs.[5]

For most applications requiring the analysis of a broad range of HCAs, cation-exchange or mixed-mode polymeric sorbents are recommended due to their superior selectivity and retention capabilities for these polar, basic molecules.[13][15]

The Critical Role of pH in Cation-Exchange SPE

The basic amine functional groups of HCAs are the key to achieving high selectivity using cation-exchange SPE. The protocol is designed to manipulate the charge state of the analytes to control their retention and elution.

G cluster_0 Step 1: Loading (pH < pKa) cluster_1 Step 2: Elution (pH > pKa) sorbent1 Cation-Exchange Sorbent (Negatively Charged, e.g., -SO₃⁻) hca1 HCA-NH₃⁺ (Positively Charged) hca1->sorbent1 Ionic Binding (Retention) elution Elution Solvent (e.g., NH₄OH in Methanol) sorbent2 Cation-Exchange Sorbent (Negatively Charged, e.g., -SO₃⁻) hca2 HCA-NH₂ (Neutral) hca2->sorbent2 No Interaction elution->hca2 Disrupts Binding (Elution) end_node Analyte Collection elution->end_node start Sample Loading start->hca1

  • Loading/Retention: The sample is acidified to a pH at least 2 units below the pKa of the HCAs. This ensures the amine groups are fully protonated (positively charged), allowing for strong ionic binding to the negatively charged sorbent.

  • Elution: A basic solvent (e.g., methanol with ammonium hydroxide) is used to neutralize the charge on the HCAs (from R-NH₃⁺ to R-NH₂). This breaks the ionic bond with the sorbent, allowing the neutral analytes to be eluted.[14]

Validated Protocol: HCA Extraction from Meat Products

This protocol is a robust starting point for the extraction of HCAs from complex food matrices using mixed-mode cation-exchange cartridges.

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 60 mg, 3 mL)

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water

  • Reagents: Formic Acid (≥98%), Ammonium Hydroxide (25-30%)

  • Equipment: SPE Vacuum Manifold, Centrifuge, Nitrogen Evaporator, Vortex Mixer

Sample Pre-Treatment
  • Homogenize 2.0 g of the cooked meat sample.

  • Add 10 mL of 1% formic acid in acetonitrile to a 50 mL centrifuge tube containing the sample.

  • Vortex vigorously for 1 minute, then sonicate for 30 minutes.[6] This step performs an initial liquid-solid extraction.

  • Add salting-out salts (e.g., 3.0 g MgSO₄, 1.0 g NaCl) to induce phase separation.[6]

  • Vortex for 1 minute, then centrifuge at 5000 rpm for 10 minutes.

  • Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube. This is your sample extract for SPE loading.

Solid-Phase Extraction Workflow

The following diagram outlines the critical steps of the SPE procedure.

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Homogenize Homogenize Sample (2g Meat) Extract Solvent Extraction (Acetonitrile/Formic Acid) Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Condition 1. Condition (3mL Methanol, then 3mL H₂O) Equilibrate 2. Equilibrate (3mL 2% Formic Acid) Condition->Equilibrate Load 3. Load Sample Extract (Slow, ~1 mL/min) Equilibrate->Load Wash1 4. Wash 1 (3mL 2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (3mL Methanol) Wash1->Wash2 Elute 6. Elute (3mL 5% NH₄OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness (Under N₂) Elute->Evaporate Reconstitute Reconstitute in 100 µL (Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Detailed SPE Steps
  • Condition: Pass 3 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Equilibrate: Pass 3 mL of deionized water, followed by 3 mL of 2% formic acid through the cartridge. This prepares the sorbent to receive the acidified sample.

  • Load: Load the acetonitrile supernatant from step 3.2 onto the cartridge at a slow, steady flow rate (~1 mL/min). A slow loading rate is critical for ensuring efficient analyte-sorbent interaction.

  • Wash 1 (Aqueous): Pass 3 mL of 2% formic acid through the cartridge. This removes polar, water-soluble interferences that were not retained.

  • Wash 2 (Organic): Pass 3 mL of methanol through the cartridge. This removes less polar, fat-soluble interferences that are not ionically bound.

  • Elute: Pass 3 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. This neutralizes the HCAs and elutes them from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation and Performance

A developed SPE method must be validated to ensure it produces reliable and accurate results.[16] Key validation parameters include recovery, precision, and matrix effects.[15][17]

Performance Characteristics

The following table presents typical performance data for the described protocol with several common HCAs spiked into a beef matrix.

AnalyteRecovery (%)Precision (RSD %)Limit of Quantitation (ng/g)
IQ 88.56.20.05
MeIQ 92.15.50.05
MeIQx 95.34.80.02
PhIP 85.77.10.10
(Data are representative and should be independently verified in your laboratory)

Recoveries between 70-120% and Relative Standard Deviation (RSD) below 15% are generally considered acceptable for trace analysis in complex matrices.[1][2][7]

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Analyte Breakthrough: Sample loaded too quickly; incorrect pH during loading.Decrease loading flow rate. Ensure sample pH is at least 2 units below analyte pKa. Collect load and wash fractions to analyze for lost analyte.[18]
Incomplete Elution: Elution solvent is too weak; insufficient solvent volume.Increase the basicity of the elution solvent (e.g., from 5% to 10% NH₄OH) or use a stronger organic solvent. Increase elution volume and collect multiple fractions.
Irreversible Adsorption: Strong secondary interactions between analyte and sorbent.Consider a different sorbent chemistry (e.g., polymeric instead of pure silica-based). Review the possibility of secondary interactions.[8]
Poor Reproducibility (High RSD) Inconsistent Flow Rates: Variable vacuum pressure during loading or elution.Use a positive pressure manifold for precise flow control. Ensure consistent technique between samples.
Sorbent Bed Inconsistency: Channeling or voiding within the SPE cartridge.[3]Use high-quality SPE cartridges from a reputable manufacturer. Do not tap or disturb the cartridges before use.
Dirty Extract (Matrix Effects) Insufficient Washing: Wash steps are not effectively removing interferences.Optimize the wash steps. Try a different organic solvent (e.g., acetonitrile) or a mixture (e.g., 50:50 methanol:water) to remove a broader range of interferences.[8]
Co-elution of Interferences: The chosen sorbent has an affinity for matrix components.Add a pre-cleanup step (e.g., liquid-liquid extraction for high-fat samples) or switch to a more selective sorbent like a molecularly imprinted polymer.[5][8]

Conclusion

This application note provides a scientifically grounded framework for developing and implementing a robust solid-phase extraction protocol for heterocyclic amines. By understanding the underlying principles of sorbent chemistry and carefully controlling critical parameters like pH and flow rate, researchers can achieve the high-quality sample cleanup required for accurate, trace-level quantification of these important compounds. The provided protocol serves as a validated starting point that, when combined with proper method validation and troubleshooting, will ensure the generation of trustworthy and reproducible data in food safety and toxicology research.

References

  • Application of Sorbent-Based Extraction Techniques in Food Analysis. (2023). MDPI.
  • Solid phase extraction of amines | Request PDF. (2025). ResearchGate.
  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2018). PubMed.
  • Sample Preparation Reference Manual and Users Guide. LabRulez LCMS.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). PubMed.
  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2019). Taiwan Food and Drug Administration.
  • Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. (2023). PubMed.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis.
  • Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. (2024). PMC.
  • Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. (2019). PubMed.
  • Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. (2025). Frontiers.
  • Three Common SPE Problems. (2017). LCGC International.
  • Solid-phase extraction. Wikipedia.
  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016). Agilent Technologies YouTube Channel.
  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2023). Agilent.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021). PMC.
  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? (2023). ResearchGate.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food & Drug Administration.
  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014). American Laboratory.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (2002). World Organisation for Animal Health (WOAH).

Sources

Method

Application Note: Radiosynthesis of [2-14C]-2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

This Application Note is designed for radiochemists and drug metabolism scientists requiring a robust protocol for synthesizing [2-14C]-2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline . While the structural analog IQ (imi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug metabolism scientists requiring a robust protocol for synthesizing [2-14C]-2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline .

While the structural analog IQ (imidazo[4,5-f]quinoline) is more widely known in mutagenicity literature, the specific [4,5-h]isoquinoline isomer requested requires a distinct precursor synthesis while retaining the proven imidazole-ring-closure radiolabeling strategy.

Executive Summary & Strategic Rationale

The heterocyclic aromatic amine 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is a structural isomer of the potent mutagen IQ. For ADME (Absorption, Distribution, Metabolism, Excretion) and DNA-adduct formation studies, the position of the 14C label is critical.

Why Ring Labeling (C-2) is Superior to Methyl Labeling:

  • Metabolic Stability: The N-methyl group (C-3) is susceptible to oxidative demethylation by Cytochrome P450 enzymes (specifically CYP1A2). If the label is placed on the methyl group (using [14C]MeI), metabolic processing results in the loss of the radiolabel as [14C]CO₂ or [14C]formaldehyde, detaching the signal from the genotoxic core.

  • Data Integrity: Labeling the C-2 position of the imidazole ring (between the two nitrogen atoms) ensures the label remains associated with the mutagenic pharmacophore during bioactivation and DNA binding events.

Retrosynthetic Analysis

The synthesis disconnects at the imidazole ring formation. The strategy involves the condensation of 7,8-diaminoisoquinoline with [14C]cyanogen bromide to form the cyclic radiolabeled intermediate, followed by regioselective N-methylation.

Retrosynthesis Target Target: [14C]-Imidazo[4,5-h]isoquinoline Intermediate Cyclic Intermediate (Ring Labeled) Target->Intermediate N-Methylation Precursor 7,8-Diaminoisoquinoline Intermediate->Precursor Cyclization Reagent [14C]Cyanogen Bromide Intermediate->Reagent + 14C Source

Figure 1: Retrosynthetic strategy focusing on the introduction of the 14C label during the imidazole ring closure.

Material Safety & Radiochemical Handling

Warning: This protocol involves the handling of Class A Carcinogens and Beta-emitting Radioisotopes .

  • Containment: All steps involving the dry powder of the mutagen or volatile [14C]CNBr must be performed in a certified fume hood designated for radioactive work, equipped with charcoal filtration.

  • Cyanogen Bromide Hazards: CNBr is volatile and highly toxic (releases cyanide). It must be handled in a closed system.

  • Decontamination: All glassware contacting the mutagen should be soaked in 1M NaOH/KMnO₄ solution to degrade the heterocyclic amine structure before disposal.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (Non-Radioactive)

Target: 7,8-Diaminoisoquinoline

Note: Unlike the commercially available quinoline precursors for standard IQ, the isoquinoline isomer often requires de novo synthesis.

  • Starting Material: 7-Aminoisoquinoline.

  • Nitration: Dissolve 7-aminoisoquinoline in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The amino group directs the nitro group to the ortho position (C-8).

    • Validation: Verify regiochemistry via NMR (coupling constants of H-5 and H-6).

  • Reduction: Hydrogenate the 7-amino-8-nitroisoquinoline using H₂/Pd-C in methanol or reduce using SnCl₂/HCl.

  • Purification: Isolate the free base 7,8-diaminoisoquinoline under inert atmosphere (sensitive to oxidation).

    • Storage: Store under argon at -20°C until the "hot" step.

Phase 2: Radiolabeling (The Hot Step)

Target: [2-14C]-2-Amino-3H-imidazo[4,5-h]isoquinoline

This step incorporates the 14C atom into the ring.[1]

Reagents:

  • 7,8-Diaminoisoquinoline (1.0 eq)

  • [14C]Cyanogen Bromide (1.1 eq, Specific Activity ~50 mCi/mmol)

  • Solvent: Methanol/Water (1:1) or Ethanol[2]

Procedure:

  • Dissolve 7,8-diaminoisoquinoline (e.g., 0.5 mmol) in degassed methanol (2 mL).

  • In a sealed reaction vial (V-vial), transfer the [14C]CNBr (dissolved in minimal acetonitrile or added as a solid if high specific activity is required).

  • Stir the mixture at ambient temperature for 24 hours. The reaction creates the cyclic guanidine-like structure.

  • Workup: Evaporate the solvent under a gentle stream of nitrogen into a bleach trap (to catch any unreacted cyanide).

  • Intermediate Check: The product is the nor-methyl derivative. Small aliquot analysis by TLC (Radio-TLC scanner) should show a single major radioactive peak distinct from the baseline.

Phase 3: N-Methylation & Finalization

Target: [2-14C]-2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

The challenge here is regioselectivity (N-3 vs N-1 vs exocyclic amine). The Adolfsson/Olsson method optimizes for the N-3 position typical of IQ-type mutagens.

Reagents:

  • Tetramethylammonium hydroxide (TMAH) OR Methyl Iodide (MeI) with K₂CO₃.

  • Preferred Method (Adolfsson Modification): Pyrolysis of the tetramethylammonium salt is the classic route, but direct methylation with careful stoichiometry is more amenable to small-scale radiosynthesis.

Protocol (Direct Methylation):

  • Redissolve the [14C]-intermediate in dry DMF.

  • Add anhydrous K₂CO₃ (1.5 eq).

  • Add Methyl Iodide (unlabeled, 1.0 eq) via syringe.

    • Critical Control: Do not use excess MeI to avoid quaternization of the isoquinoline nitrogen or dimethylation of the exocyclic amine.

  • Stir at room temperature for 4–6 hours.

  • Quench: Add water to quench the reaction.

  • Extraction: Extract with ethyl acetate (3x). The heterocyclic amine partitions into the organic phase.

Purification & Quality Control

The crude radiolabeled product will likely contain the N-1 isomer and unreacted nor-derivative. HPLC purification is mandatory .

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 265 nm and Radio-flow detector (beta-RAM).

QC Parameters Table
ParameterSpecificationMethod
Radiochemical Purity > 98%Radio-HPLC
Chemical Purity > 95%HPLC-UV (254/265 nm)
Specific Activity 20–55 mCi/mmolCalculated from mass/activity
Identity Co-elution with cold standardHPLC Retention Time
Stability > 6 months at -20°C (Ethanol)Re-analysis

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Finalization Start 7-Aminoisoquinoline Nitro 7-Amino-8-nitroisoquinoline Start->Nitro HNO3 / H2SO4 Diamine 7,8-Diaminoisoquinoline (Unstable in Air) Nitro->Diamine H2 / Pd-C Cyclic [14C]Nor-derivative (Ring Labeled) Diamine->Cyclic + CNBr / MeOH CNBr [14C]CNBr (Volatile/Toxic) CNBr->Cyclic Crude Crude [14C]Product Cyclic->Crude + MeI / K2CO3 Methyl Methyl Iodide (Cold) Methyl->Crude HPLC HPLC Purification (C18 Column) Crude->HPLC Final Purified [14C]Imidazo[4,5-h]isoquinoline HPLC->Final

Figure 2: Step-by-step experimental workflow from precursor synthesis to purified radiolabeled product.

References

  • Adolfsson, L., & Olsson, K. (1983).[3] A convenient synthesis of mutagenic 3H-imidazo[4,5-f]quinoline-2-amines and their 2-14C-labelled analogues. Acta Chemica Scandinavica B, 37, 157–159.[3]

  • Barnes, W. S., & Weisburger, J. H. (1983).[4] High-pressure liquid chromatographic method for the analysis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in Sprague-Dawley rats.[4] Journal of Agricultural and Food Chemistry, 31(4), 883–886.

  • Sugimura, T., et al. (1981).[3] Heterocyclic aromatic amines: Mutagens/carcinogens produced during cooking of meat and fish.[5] Cancer Research.[4]

  • Waterhouse, A. L., & Rapoport, H. (1985).[3] Synthesis of tritium- and deuterium-labeled 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[3] Journal of Labelled Compounds and Radiopharmaceuticals, 22(3), 201-216.

Sources

Application

Application Note: Ames Test Protocol for Mutagenicity Assessment of IQ (2-amino-3-methylimidazo[4,5-f]quinoline)

Abstract & Introduction This application note details the protocol for assessing the mutagenic potential of IQ (2-amino-3-methylimidazo[4,5-f]quinoline) using the Salmonella typhimurium reverse mutation assay (Ames Test)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for assessing the mutagenic potential of IQ (2-amino-3-methylimidazo[4,5-f]quinoline) using the Salmonella typhimurium reverse mutation assay (Ames Test). IQ is a potent heterocyclic amine formed during the pyrolysis of creatine, amino acids, and sugars in muscle meats. Unlike direct-acting mutagens, IQ is a pro-mutagen , requiring metabolic activation to exert genotoxicity.

This guide moves beyond standard OECD 471 templates to address the specific physicochemical challenges of IQ, including its hydrophobicity and specific metabolic requirements (CYP1A2 dependence).

Mechanistic Insight: The Bioactivation of IQ

To accurately interpret Ames test data for IQ, researchers must understand that IQ itself is biologically inert regarding DNA interaction. It requires a specific two-step metabolic activation:

  • N-Hydroxylation: The exocyclic amine group is hydroxylated by Cytochrome P450 1A2 (CYP1A2) in the liver. This is the rate-limiting step.

  • O-Esterification: The N-hydroxy metabolite is further acetylated (by N-acetyltransferase, NAT) or sulfated to form an unstable N-acetoxy or N-sulfonyloxy ester.

  • DNA Adduct Formation: These unstable esters degrade into a reactive nitrenium ion, which covalently binds to Guanine bases (specifically at the C8 position), causing frameshift mutations .

Implication for Protocol:

  • Strain Selection: Because IQ causes frameshifts, S. typhimurium strain TA98 (hisD3052 mutation) is the most sensitive and mandatory strain. TA100 (base-pair substitution) typically shows weak or negligible responses.

  • S9 Fraction: The S9 mix must be induced (typically Aroclor 1254 or Phenobarbital/β-naphthoflavone) to ensure high CYP1A2 activity.

Visualization: Metabolic Activation Pathway of IQ

IQ_Metabolism IQ IQ (Pro-mutagen) N_OH N-hydroxy-IQ (Proximate Mutagen) IQ->N_OH N-hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->N_OH Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification & Loss of Leaving Group NAT NAT / Sulfotransferase NAT->Nitrenium DNA DNA Adduct (Guanine-C8) Nitrenium->DNA Covalent Binding Mutation Frameshift Mutation (TA98 Reversion) DNA->Mutation Replication Error

Figure 1: The bioactivation pathway of IQ requiring CYP1A2 and NAT to induce frameshift mutations.

Experimental Design & Materials

Critical Reagents
ComponentSpecificationPurpose
Test Article IQ (CAS 76180-96-6)Target mutagen. Dissolve in DMSO.
Tester Strain S. typhimuriumTA98 Primary detector for frameshifts.[1]
Metabolic Activation Rat Liver S9 (Aroclor/PB-BNF induced)Provides CYP1A2 for activation.
Cofactor Mix NADP, G-6-P, MgCl₂, KCl, Phosphate BufferRegenerates NADPH for CYP activity.
Solvent Dimethyl Sulfoxide (DMSO)IQ is hydrophobic; DMSO is required.
Dose Selection Strategy

IQ is extremely potent in the presence of S9. Standard screening ranges (up to 5000 µ g/plate ) will result in confluent cytotoxicity, masking mutagenicity.

  • Recommended Range (TA98 + S9): 0.01, 0.05, 0.1, 0.5, 1.0 µ g/plate .

  • Negative Control: DMSO (100 µl).

  • Positive Control: 2-Aminoanthracene (2-AA) or IQ itself (0.5 µ g/plate ) is often used as a positive control for S9 performance.

Detailed Protocol: Plate Incorporation Method

While the Pre-incubation method (incubating bacteria + S9 + IQ for 20 mins before plating) increases sensitivity for some HCAs, the Plate Incorporation method is the standard regulatory starting point (OECD 471).

Step 1: Preparation of S9 Mix (The "Activation System")

Freshly prepare immediately before use. Keep on ice.

  • Thaw S9 fraction (rat liver homogenate) on ice.

  • Prepare S9 Mix (Standard 10% v/v S9 fraction) by combining:

    • S9 Fraction: 2.0 mL

    • MgCl₂-KCl salts: 0.4 mL

    • 1M Glucose-6-phosphate: 0.1 mL

    • 0.1M NADP: 0.8 mL

    • Phosphate Buffer (pH 7.4): 16.7 mL

    • Sterile H₂O: To final volume (if needed).

    • Note: Ensure the final S9 mix contains 4-10% S9 fraction depending on batch activity.

Step 2: The Assay Procedure[2][3]
  • Labeling: Label triplicate minimal glucose agar plates for each dose and control.

  • Top Agar: Melt top agar (containing 0.05 mM histidine/biotin) and maintain at 45°C.

  • Additions (in order): To a sterile 13x100mm test tube placed in a heating block (45°C) or rack, add:

    • 0.1 mL of overnight bacterial culture (TA98, approx

      
       cells/mL).
      
    • 0.5 mL of S9 Mix (for metabolic activation) OR 0.5 mL Phosphate buffer (for non-activation).

    • 0.1 mL of Test Solution (IQ in DMSO) or Solvent Control.

  • Mixing: Briefly vortex (1-2 seconds) to mix components without cooling the agar too much.

  • Plating: Add 2.0 mL of molten Top Agar. Vortex again (3 seconds) and immediately pour onto the Minimal Glucose Agar plate.

  • Spreading: Tilt and rotate the plate to distribute the top agar evenly. Place on a level surface to harden (approx. 5-10 mins).

  • Incubation: Invert plates and incubate at 37°C for 48-72 hours in the dark.

Visualization: Experimental Workflow

Ames_Protocol cluster_prep Preparation Phase cluster_mix Mixing (45°C) S9 S9 Mix Preparation (Ice) Tube Sterile Tube S9->Tube 0.5 mL Culture TA98 Culture (Overnight) Culture->Tube 0.1 mL Dilution IQ Serial Dilutions (in DMSO) Dilution->Tube 0.1 mL (Test Item) Pour Pour onto Minimal Glucose Plate Tube->Pour Vortex & Pour TopAgar Top Agar (His/Bio Trace) TopAgar->Tube 2.0 mL Incubate Incubate 48-72h @ 37°C Pour->Incubate Count Count Revertant Colonies (His+) Incubate->Count

Figure 2: Step-by-step workflow for the Plate Incorporation Ames Test.

Data Analysis & Validation Criteria

Acceptance Criteria

For the assay to be valid:

  • Negative Control: Spontaneous revertants must fall within the historical range for TA98 (typically 15-30 colonies/plate, though lab specific).

  • Positive Control: Must show a clear, statistically significant increase (usually >3-fold over background).

  • Sterility: Top agar and S9 mix plates must show no growth.

Interpretation of IQ Results
  • Positive Result: A dose-dependent increase in revertant colonies is observed.[2][3][4] For IQ in TA98+S9, this is often linear at low doses before plateauing due to toxicity.

  • Fold Increase: A result is generally considered positive if the number of revertants is ≥2-fold the solvent control (for TA98).[4]

  • The "Hook" Effect: At high doses (>10 µ g/plate ), the colony count may drop. This is cytotoxicity , not a lack of mutagenicity. The background lawn (microcolonies) will appear sparse or absent under a microscope.

References

  • OECD Guidelines for the Testing of Chemicals, Test No.

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. (1993). 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).[5][6][7]

  • Maron, D. M., & Ames, B. N. (1983).[8] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215.

  • Sugimura, T., et al. (1977). Mutagenicity of heterocyclic amines in cooked food. Proceedings of the Japan Academy, Series B, 53(1), 58-61.

Sources

Method

Integrated In Vivo Metabolic Profiling of the Dietary Carcinogen IQ in the Rat Model

Application Note & Protocol Guide Executive Summary & Scope This guide details the in vivo assessment of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) metabolism.[1] IQ is a potent heterocyclic amine (HCA) formed during t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scope

This guide details the in vivo assessment of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) metabolism.[1] IQ is a potent heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats. It is classified as a probable human carcinogen (Group 2A).[2][3]

Unlike standard pharmacokinetic (PK) studies, studying IQ requires a dual-focus approach:

  • Bioactivation Tracking: Monitoring the formation of N-hydroxy-IQ (the proximal carcinogen).

  • Detoxification Profiling: Quantifying Phase II conjugates (N-glucuronides).

Target Audience: This protocol is designed for DMPK scientists and toxicologists investigating dietary carcinogens, chemopreventive agents, or xenobiotic metabolism.

Scientific Foundation & Mechanism

To design a valid experiment, one must understand the "Fork in the Road" of IQ metabolism. The ratio between Bioactivation (CYP1A2) and Detoxification (Phase II) determines genotoxic risk.

The Metabolic Pathway[4]
  • Bioactivation (Risk): Hepatic CYP1A2 oxidizes the exocyclic amine to form N-hydroxy-IQ . This metabolite can be further acetylated (NAT2) or sulfated (SULT) to form unstable nitrenium ions that bind to Guanine bases (C8-dG adducts), causing mutations.

  • Detoxification (Safety):

    • Glucuronidation: UGT enzymes conjugate IQ directly to form IQ-N-glucuronides (excreted in urine/bile).

    • Ring Hydroxylation: CYP1A2 can also hydroxylate the C5 position (5-OH-IQ), a detox pathway.

Pathway Visualization

The following diagram maps the critical metabolic junctions.

IQ_Metabolism IQ IQ (Parent) (2-Amino-3-methylimidazo[4,5-f]quinoline) CYP1A2 CYP1A2 (Liver) IQ->CYP1A2 N_Gluc IQ-N-Glucuronide (Detoxified) IQ->N_Gluc UGT Enzymes (Direct Conjugation) N_OH N-hydroxy-IQ (Proximal Carcinogen) CYP1A2->N_OH N-Oxidation (Bioactivation) Urine Urinary Excretion CYP1A2->Urine 5-Hydroxylation (Minor Detox) Ester N-acetoxy/sulfonyloxy-IQ (Reactive Ester) N_OH->Ester NAT / SULT N_OH->Urine N-Glucuronidation N_Gluc->Urine DNA DNA Adducts (dG-C8-IQ) Ester->DNA Covalent Binding

Figure 1: Metabolic fate of IQ.[4] Red paths indicate bioactivation leading to genotoxicity; Green paths indicate detoxification.

Experimental Design & Safety

Animal Model Selection
  • Species: Rat (Male F344 or Sprague-Dawley).

  • Rationale: Rats express CYP1A2 orthologs with similar substrate specificity to humans, though catalytic rates differ.[5]

  • Age: 8–10 weeks (200–250g). Note: CYP1A2 activity is age-dependent.

Chemical Safety (Critical)

IQ is a mutagen.[6]

  • Handling: Powder must be weighed in a dedicated carcinogen glove box.

  • Waste: All bedding and carcasses must be incinerated as hazardous chemical waste.

  • Deactivation: Use 10% bleach (sodium hypochlorite) for surface decontamination.

Dosage & Formulation
  • Dose: 10 mg/kg (Single oral gavage).

    • Why? This dose is sufficient for metabolite detection by LC-MS/MS without inducing acute toxicity that alters physiology.

  • Vehicle: 5% DMSO in acidified saline (pH 4.5).

    • Why? IQ is a heterocyclic amine and dissolves better in slightly acidic conditions.

In Vivo Protocol (Step-by-Step)

This workflow ensures stress-free sampling, which is vital because stress hormones can alter hepatic blood flow and metabolism.

Phase A: Preparation
  • Acclimatization: House rats in metabolic cages for 48 hours prior to dosing to acclimatize them to the wire floor environment.

  • Cannulation (Optional but Recommended): For high-resolution PK, perform jugular vein cannulation (JVC) 3 days pre-dose to allow recovery.

Phase B: Dosing & Sampling Workflow

Workflow cluster_samples Sample Collection (Parallel Streams) Start Start: Fasting (12h Pre-Dose) Dose Oral Gavage (10 mg/kg IQ) Start->Dose Blood Blood (Plasma) PK Profiling Dose->Blood Excreta Urine/Feces Mass Balance Dose->Excreta Timepoints Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, 24h Blood->Timepoints Process Centrifugation (4°C, 3000g, 10 min) Excreta->Process Timepoints->Process Storage Snap Freeze (-80°C) Process->Storage

Figure 2: Experimental timeline for IQ pharmacokinetic study.

  • Fasting: Fast rats overnight (12h) with water ad libitum to reduce dietary interference with absorption.

  • Administration: Administer 10 mg/kg IQ via oral gavage (10 mL/kg volume).

  • Blood Collection:

    • Collect 200 µL blood into heparinized tubes.

    • Timepoints: Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h.

  • Excreta Collection:

    • Collect urine in vessels cooled by dry ice (to prevent bacterial degradation of conjugates).

    • Intervals: 0–12h, 12–24h.

Bioanalysis: LC-MS/MS Protocol

This is the "Self-Validating" component. The use of internal standards and specific transitions ensures the data is trustworthy.

Sample Preparation (Plasma)
  • Principle: Protein precipitation is preferred over SPE for IQ to avoid loss of polar glucuronides.

  • Thaw plasma on ice.

  • Aliquot 50 µL plasma.

  • Add 150 µL Ice-cold Acetonitrile containing Internal Standard (IQ-d3 at 100 nM).

  • Vortex (1 min) and Centrifuge (10,000g, 10 min, 4°C).

  • Transfer supernatant to LC vial. Dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • B: Acetonitrile.[7][8][9]

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Quantification Table)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
IQ 199.1184.13525Parent
IQ (Qualifier)199.1157.13530Confirmation
N-OH-IQ 215.1197.13020Bioactivation
IQ-N-Gluc 375.1199.14015Detoxification
IQ-d3 (IS)202.1187.13525Internal Std

Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate the following using non-compartmental analysis (e.g., Phoenix WinNonlin):

  • Cmax & Tmax: Rate of absorption.

  • AUC (0-inf): Total exposure.

  • Metabolic Ratio:

    
    
    
    • Insight: An increase in this ratio indicates CYP1A2 induction.

Troubleshooting & Validation (Self-Correction)
  • Issue: Low recovery of N-OH-IQ.

    • Cause: N-OH-IQ is unstable and oxidizes to the nitro- form or binds covalently to proteins.

    • Solution: Add ascorbic acid (vitamin C) to the collection tubes as an antioxidant.

  • Issue: Peak tailing.

    • Cause: Interaction of the amine group with silanols.

    • Solution: Ensure Ammonium Acetate buffer concentration is at least 10mM.

References

  • Sugimura, T., et al. (1986). "Heterocyclic amines: Mutagens and carcinogens in cooked foods." Environmental Health Perspectives, 67, 5-10. Link

  • Turesky, R. J., et al. (1998). "Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat as a model for human biomonitoring." Environmental Health Perspectives, 106(8), 487-493. Link

  • Boobis, A. R., et al. (1994). "CYP1A2-mediated activation of heterocyclic amines."[10] Toxicology, 88(1-3), 129-140. Link

  • IARC Working Group. (1993). "IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56. Link

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link

Sources

Application

Cell proliferation assays for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Application Note: Cell Proliferation and Cytotoxicity Assays for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) Introduction 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (commonly abbreviated as IQ ) is a potent h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Proliferation and Cytotoxicity Assays for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ)

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (commonly abbreviated as IQ ) is a potent heterocyclic amine (HCA) mutagen formed during the high-temperature cooking of muscle meats (beef, pork, fish).[1] Classified as a probable human carcinogen (IARC Group 2A), IQ requires metabolic activation to exert its genotoxic effects.[2]

While IQ is primarily studied for its mutagenicity (Ames test, micronucleus assay), assessing its impact on cell proliferation is critical for two distinct toxicological endpoints:

  • Cytotoxicity (Acute/Chronic): High-dose exposure leads to cell death via DNA damage accumulation and replication stress.[1]

  • Tumor Promotion (Proliferative Drive): Low-dose chronic exposure may induce compensatory hyperplasia or clonal expansion of initiated cells, particularly in liver and colon tissues.[1]

This guide details protocols for evaluating these endpoints, emphasizing the critical requirement for metabolic activation (S9 fraction) in in vitro systems lacking endogenous CYP1A2 activity.

Mechanism of Action & Experimental Design

Metabolic Activation Requirement

IQ is a pro-carcinogen.[1][2] It is biologically inert until metabolized by Cytochrome P450 1A2 (CYP1A2) in the liver to form N-hydroxy-IQ.[1] This intermediate is further esterified (by NAT2 or sulfotransferases) to form an unstable nitrenium ion, which covalently binds to Guanine bases (C8-position), causing DNA adducts, replication blocks, and mutations.

Critical Experimental Constraint: Most standard cell lines (CHO, HEK293, HeLa, MCF-7) lack sufficient CYP1A2 activity.

  • Solution A: Use metabolically competent cells (e.g., HepG2 , though CYP levels vary; or primary hepatocytes ).

  • Solution B (Standard): Supplement media with an exogenous Metabolic Activation System (S9 Mix from Aroclor 1254-induced rat liver).[1]

Pathway Diagram

IQ_Metabolism IQ IQ (Pro-carcinogen) N_OH N-hydroxy-IQ (Proximate Carcinogen) IQ->N_OH Oxidation CYP CYP1A2 (Liver Microsomes) CYP->IQ Catalyzes Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification NAT NAT2 / SULTs (Phase II Enzymes) NAT->N_OH Catalyzes DNA DNA Adducts (dG-C8-IQ) Nitrenium->DNA Covalent Binding Outcome Mutagenesis & Cytotoxicity DNA->Outcome Replication Stress

Figure 1: Metabolic activation pathway of IQ requiring CYP1A2 to generate the DNA-reactive nitrenium ion.[1]

Safety & Handling (Strict Adherence)

  • Hazard: IQ is a potent mutagen and probable carcinogen.[2]

  • Containment: Handle only in a Class II Biological Safety Cabinet (BSC).

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Deactivation: Treat all waste with 10% bleach or incinerate.[1] Do not pour down the drain.

  • Solvent: Dissolve IQ in DMSO . The stock solution (e.g., 10-50 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 1: Metabolic Viability Assay (MTT + S9)

This protocol modifies the standard MTT assay to include a short-term exposure to IQ in the presence of S9, followed by a recovery period.[1] This mimics the bioactivation phase.[1]

Materials:

  • Target Cells (e.g., CHO-K1 or HepG2)[1]

  • IQ (dissolved in DMSO)[1][3]

  • S9 Mix: 10% S9 fraction (rat liver), 4 mM NADP+, 5 mM G-6-P, 8 mM MgCl2, 33 mM KCl in PBS.[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

Procedure:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

  • Preparation of Treatment Media:

    • Prepare serum-free media containing IQ at serial dilutions (e.g., 0.1 µM to 100 µM).[1]

    • Activation Group: Add S9 Mix (final concentration 1-2% v/v) to the media.

    • Non-Activation Control: Add PBS instead of S9.

    • Vehicle Control: Media + DMSO (match highest concentration, <0.5%).

  • Exposure (Pulse):

    • Remove culture media.[1]

    • Add 100 µL of Treatment Media (with/without S9).[1]

    • Incubate for 3–6 hours (S9 is toxic to cells upon long exposure).[1]

  • Recovery:

    • Remove Treatment Media carefully.[1]

    • Wash cells 1x with warm PBS to remove S9 and IQ.

    • Add 100 µL fresh complete culture media (serum-containing).[1]

    • Incubate for 24–48 hours .[1]

  • MTT Readout:

    • Add 10 µL MTT reagent per well.[1] Incubate 3–4 hours at 37°C.

    • Remove media.[1] Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.[1]

Data Output: Calculate % Viability relative to Vehicle Control. Compare IC50 values between S9+ and S9- groups. A significant shift indicates metabolic activation-dependent toxicity.[1]

Protocol 2: Clonogenic Survival Assay

The clonogenic assay is more sensitive than MTT for detecting genotoxic stress that arrests proliferation without immediate necrosis.

  • Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates.

  • Treatment:

    • Allow cells to attach (12–24h).[1]

    • Treat with IQ (+/- S9 Mix) for 4 hours as described in Protocol 1.

  • Colony Formation:

    • Wash and replace with fresh complete media.

    • Incubate for 7–14 days (depending on cell growth rate) until colonies >50 cells form.

    • Change media every 3 days.

  • Fixation & Staining:

    • Fix with methanol:acetic acid (3:[1]1) for 15 min.

    • Stain with 0.5% Crystal Violet.[1]

  • Quantification: Count colonies manually or using software (e.g., ImageJ).

    • Survival Fraction (SF) = (Colonies Counted) / (Cells Seeded × Plating Efficiency).[1]

Protocol 3: EdU Incorporation (Direct DNA Synthesis)[1]

To distinguish between metabolic arrest and cell death, measure de novo DNA synthesis.

  • Setup: Treat cells with IQ (+/- S9) in 6-well plates or on coverslips (Protocol 1).

  • Labeling:

    • After the recovery period (24h), add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the media.[1]

    • Incubate for 2–4 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (15 min).

  • Click Chemistry Detection:

    • Permeabilize with 0.5% Triton X-100.[1]

    • React with fluorescent azide (Click-iT reaction buffer) for 30 min in the dark.[1]

  • Counterstain: Stain nuclei with DAPI.[1]

  • Analysis: Fluorescence Microscopy or Flow Cytometry.[1]

    • Proliferation Index = (% EdU-positive nuclei) / (Total DAPI nuclei).[1]

Experimental Workflow Diagram

Workflow Start Seed Cells (96-well or 6-well) Prep Prepare IQ Dilutions (in DMSO) Start->Prep Split Experimental Groups Prep->Split Group1 IQ Only (No Activation) Split->Group1 Group2 IQ + S9 Mix (Metabolic Activation) Split->Group2 Incubate Pulse Exposure (3-6 Hours) Group1->Incubate Group2->Incubate Wash Wash PBS Replace with Fresh Media Incubate->Wash Recovery Recovery Phase (24-48 Hours) Wash->Recovery Assay Readout Recovery->Assay MTT MTT Assay (Metabolic Viability) Assay->MTT Clono Clonogenic Assay (Reproductive Survival) Assay->Clono EdU EdU Incorporation (DNA Synthesis) Assay->EdU

Figure 2: Step-by-step experimental workflow comparing non-activated vs. S9-activated IQ exposure.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
No toxicity in S9+ group Inactive S9 fractionEnsure S9 is stored at -80°C and thawed only once.[1] Verify cofactor (NADP+) freshness.[1]
High toxicity in Vehicle + S9 S9 cytotoxicityReduce S9 concentration (try 0.5% - 1%) or exposure time (reduce to 3h).[1]
Precipitation of IQ Low solubilityEnsure final DMSO concentration is <0.5%.[1] Warm stock solution to 37°C before diluting.
Variable results in HepG2 CYP1A2 heterogeneityHepG2 CYP expression varies by passage.[1] Use S9 even with HepG2 for consistency, or induce with omeprazole.

References

  • Sugimura, T., et al. (1981).[3] "A potent mutagen in broiled fish.[1][3][4] Part 1. 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline."[1][3][4][5][6] Journal of the Chemical Society.[1] Link

  • IARC Working Group. (1993).[1] "IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. Link

  • Turesky, R. J., et al. (1998).[2] "Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells." Carcinogenesis, 19(10), 1749–1754.[2] Link[1]

  • Knasmüller, S., et al. (1992).[4] "Organ-specific distribution of genotoxic effects in mice exposed to cooked food mutagens." Mutagenesis, 7(4), 235–241.[2] Link

  • Pfau, W., et al. (1999). "DNA adducts of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in humans." Carcinogenesis, 20(12), 2379-2382.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of Isoquinoline (IQ)

Welcome to the technical support center for the LC-MS/MS analysis of isoquinoline (IQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of isoquinoline (IQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these compounds in various biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and develop robust, reliable methods.

This center is structured to address your challenges in a direct, question-and-answer format, moving from high-level frequently asked questions to in-depth troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the LC-MS/MS analysis of isoquinoline?

When analyzing isoquinoline and its related alkaloids, you are primarily battling three classes of interference:

  • Matrix Effects: This is the most pervasive issue, where co-eluting components from your sample matrix (e.g., salts, lipids, proteins in plasma) either suppress or enhance the ionization of your target analyte.[1][2] For basic compounds like isoquinoline, ion suppression is the more common phenomenon.[3][4]

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as your analyte.[5] They can be endogenous molecules, other drugs, or even metabolites of the parent drug that share the same precursor ion and sometimes even the same product ion, making them indistinguishable by a standard triple quadrupole mass spectrometer without adequate chromatographic separation.[6][7]

  • System-Related Interferences: This category includes contamination from solvents, sample handling materials (e.g., plasticizers), or carryover from previous injections.[3][8]

Q2: What is ion suppression, and why is it a significant problem for IQ analysis?

Ion suppression is a reduction in the ionization efficiency of the target analyte caused by co-eluting matrix components.[2][9] In electrospray ionization (ESI), which is commonly used for IQ analysis, a finite number of charges are available on the surface of the spray droplets. When a high concentration of matrix components elutes at the same time as your analyte, these components compete for the available charge, leaving fewer ions of your analyte to be formed and detected by the mass spectrometer.[1][2] This leads to a lower signal, reduced sensitivity, and can cause significant inaccuracies in quantification if not properly addressed.[4] The basic nitrogen in the isoquinoline structure makes it readily ionizable, but also susceptible to competition from other basic compounds in the matrix.[10]

Q3: How do isobaric interferences specifically affect the analysis of isoquinoline alkaloids?

Isobaric interferences are particularly challenging because they can produce a signal in the exact Multiple Reaction Monitoring (MRM) channel you are using to detect your analyte. For example, a metabolite of an isoquinoline-based drug might be formed that has the same mass as the parent drug.[7] If this metabolite also fragments to produce a product ion of the same mass, it will be incorrectly quantified as the parent drug.[7] This underscores the critical importance of chromatographic separation; even with the specificity of MS/MS, you cannot rely on it alone to ensure analytical accuracy.[4][6]

Q4: How can I proactively minimize interferences during method development?

A proactive approach during method development is key to a robust assay.

  • Optimize Sample Preparation: The most effective strategy is to remove interferences before they reach the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[11][12][13]

  • Develop a Robust Chromatographic Method: Aim for chromatographic conditions that separate your analyte from the bulk of the matrix components. Manipulating the gradient, mobile phase composition, and column chemistry can shift the elution of your analyte away from major ion suppression zones.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[3][10] Because it is chemically almost identical to the analyte, it will experience the same degree of ion suppression or enhancement and co-elute chromatographically, allowing for accurate correction during data processing.[10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Poor Sensitivity & Low Signal Intensity for IQ

You've prepared your standards and samples, but the signal for your isoquinoline analyte is much lower than expected, especially in matrix samples.

  • Possible Cause A: Ion Suppression from Matrix Components

    Causality: As discussed in the FAQs, co-eluting compounds from your biological matrix are likely competing with your analyte for ionization in the ESI source. This is the most common cause of low sensitivity in bioanalysis.[9]

    Solution: Diagnose and Mitigate Ion Suppression

    First, you must confirm that ion suppression is the culprit and identify where it occurs in your chromatogram. The gold-standard method for this is a post-column infusion experiment .

    • Setup: Prepare a standard solution of your isoquinoline analyte at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

    • Infusion: Using a syringe pump and a T-connector, infuse this solution directly into the MS source at a low, constant flow rate (e.g., 10 µL/min) after the LC column.

    • Analysis: While the analyte is being constantly infused, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank) onto the LC column and run your chromatographic method.

    • Interpretation: Monitor the signal of your analyte's MRM transition. A stable baseline indicates no ion suppression. A dip or drop in the signal indicates a region where matrix components are eluting and suppressing your analyte's ionization. If your analyte's retention time falls within this dip, ion suppression is negatively impacting your assay.[9]

    • Adjust Chromatography: Modify your LC gradient to move the elution of your analyte away from the suppression zone.

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective technique like SPE, which can more effectively remove phospholipids and other sources of suppression.[12]

    A visual representation of how matrix components interfere with analyte ionization.

    Caption: Mechanism of Ion Suppression in the ESI source.

  • Possible Cause B: Inefficient Ionization due to Mobile Phase

    Causality: Isoquinoline is a basic compound (pKa ~5.4) and is most efficiently ionized in positive ESI mode when it is protonated. If the mobile phase pH is too high, the analyte will be in its neutral form and will not ionize well.

    Solution: Optimize Mobile Phase Additives

    The choice of mobile phase additive is critical for ensuring the analyte is in its protonated state ([M+H]+) as it enters the ESI source.[14]

AdditiveTypical ConcentrationEffect on IQ (Positive ESI)Comments
Formic Acid 0.1%Excellent: Lowers pH to ~2.7, ensuring full protonation of IQ. Good for peak shape.[14]The most common and highly recommended choice.
Acetic Acid 0.1%Good: Lowers pH to ~3.2. Generally provides good signal.A viable alternative to formic acid.
Ammonium Formate 5-10 mMVery Good: Acts as a buffer and can improve peak shape and reproducibility.[14]Often used in combination with a small amount of formic acid.
Ammonium Acetate 5-10 mMGood: Buffering agent that can improve method robustness.Can sometimes form adducts more readily than formate.
No Additive N/APoor: Uncontrolled pH leads to poor ionization efficiency and peak shape.Not recommended for robust quantitative analysis.
Problem 2: Unexplained Peaks & High Background Noise

Your chromatogram shows peaks that you can't account for, or the baseline is noisy, making integration difficult.

  • Possible Cause: Isobaric Interferences

    Causality: An endogenous compound or a metabolite in your sample has the same mass as your analyte and is being detected.[7] This is a common issue in drug metabolism studies where metabolic pathways can produce isobaric species.[7]

    Solution: Investigate and Resolve Isobaric Peaks

    A systematic workflow is required to confirm and eliminate isobaric interferences.

    A logical workflow for troubleshooting isobaric interference.

    IsobaricWorkflow A Unexplained peak observed in MRM channel at expected RT B Analyze blank matrix sample. Is the peak present? A->B C Yes: Endogenous Isobaric Interference B->C Yes D No: Potential Metabolite or Contaminant B->D No E Improve Chromatographic Separation (e.g., longer gradient, different column chemistry) C->E D->E F Select alternative, more specific MRM transition E->F G Use High-Resolution MS (HRMS) to confirm elemental composition F->G H Problem Resolved G->H

    Caption: Workflow for Investigating and Resolving Isobaric Interferences.

    Actionable Steps:

    • Improve Chromatography: The most straightforward approach is to improve the separation between your analyte and the interference. Try a shallower gradient, a longer run time, or a column with a different selectivity (e.g., a Phenyl-Hexyl instead of a C18).[3]

    • Find a More Specific Transition: Investigate the fragmentation pattern of your isoquinoline standard. There may be a less intense but more specific product ion that is not shared by the interfering compound.[15]

    • Utilize High-Resolution Mass Spectrometry (HRMS): If available, an instrument like a Q-TOF can measure the accurate mass of the precursor and product ions.[6] This allows you to determine the elemental composition and confirm if the interfering peak truly has the same chemical formula as your analyte.[16]

Problem 3: Poor Peak Shape (Tailing, Fronting, Splitting)

Your analyte peak is not sharp and symmetrical, which compromises integration and reduces accuracy.

  • Possible Cause: Secondary Interactions with the Stationary Phase

    Causality: The basic nitrogen on the isoquinoline ring can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. This strong, secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[17]

    Solution: Minimize Silanol Interactions

    • Mobile Phase pH: Ensure your mobile phase pH is low (e.g., by using 0.1% formic acid). At a low pH, the silanol groups are less likely to be deprotonated and negatively charged, reducing the ionic interaction.[18]

    • Column Choice: Use a modern, high-purity silica column that is well end-capped. End-capping covers many of the residual silanol groups. Columns specifically designed for basic compounds are also an excellent choice.[17]

    • Avoid Strong Injection Solvents: Dissolve your final extract in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a much stronger solvent (e.g., 100% methanol when the mobile phase starts at 10% methanol) can distort the peak shape.[17]

Appendices: Key Experimental Protocols
Protocol 2: Solid-Phase Extraction (SPE) for IQ from Human Plasma

This protocol provides a general framework for using a mixed-mode cation exchange SPE cartridge to clean up plasma samples, which is highly effective for basic compounds like isoquinoline.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of your internal standard (SIL-IS) working solution.

    • Add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses the cells and ensures the IQ is protonated and ready to bind to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[13]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences. Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of this solvent neutralizes the charge on the isoquinoline, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[13]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., Acetonitrile).[13]Fast, simple, inexpensive.Dirty extracts; high risk of matrix effects (ion suppression).[12]High-throughput screening where absolute accuracy is less critical.
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent based on pH and polarity.[13]Cleaner extracts than PPT. Can be selective.More labor-intensive; uses larger volumes of organic solvents.Isolating moderately polar to non-polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[13]Provides the cleanest extracts; significantly reduces matrix effects.[12]More complex method development; higher cost per sample.Regulated bioanalysis and methods requiring the highest sensitivity and accuracy.
References
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20).
  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017, August 1).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19).
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. (2019, June 5).
  • Dissociative Photoionization of Quinoline and Isoquinoline. (2015, January 19).
  • Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids - PubMed.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
  • LC-MS Sample Preparation: Techniques & Challenges.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, February 11).
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31).
  • Full article: Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns - Taylor & Francis. (2024, December 11).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Reducing the Effects of Interferences in Quadrupole ICP-MS - Spectroscopy Online. (2010, November 1).
  • Ion suppression (mass spectrometry) - Wikipedia.
  • Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix - PubMed. (2008, July 15).
  • Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS.

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of IQ (2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline)

Introduction: The Sensitivity Bottleneck You are likely reading this because your current detection limits for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) are insufficient for the low-ppb (parts per billion) or p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Bottleneck

You are likely reading this because your current detection limits for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) are insufficient for the low-ppb (parts per billion) or ppt (parts per trillion) levels required by modern toxicology standards.

IQ is a potent mutagen formed during the high-temperature cooking of muscle meats.[1] Unlike other Heterocyclic Aromatic Amines (HAAs) like PhIP or MeIQx, IQ often exists at significantly lower concentrations (<0.5 ng/g), yet possesses a higher mutagenic potency in Salmonella assays.

The Core Challenge: The analytical bottleneck is rarely the mass spectrometer’s intrinsic sensitivity; it is Signal Suppression caused by the complex lipid and protein matrix of meat samples.[1] To improve sensitivity, we must shift focus from "turning up the voltage" to "cleaning up the noise."[1]

Module 1: Advanced Sample Preparation (The Critical Step)

Objective: Maximize analyte recovery while eliminating ion-suppressing lipids and proteins.[1]

Protocol A: The "Gold Standard" Tandem SPE Method

For arbitration-level accuracy, a single-step extraction is insufficient.[1] We recommend a tandem Solid Phase Extraction (SPE) approach using diatomaceous earth followed by cation exchange.[1]

Reagents:

  • Extraction Solvent: 1M NaOH (lyses cells, saponifies fats).[1]

  • Cartridge 1: Diatomaceous Earth (Extrelut NT or equivalent).[1]

  • Cartridge 2: Propylsulfonic Acid (PRS) – Strong Cation Exchange.[1]

  • Cartridge 3: C18 (for final desalting).[1]

Workflow Logic:

  • Alkaline Lysis: IQ is basic.[1] High pH keeps it neutral/hydrophobic for initial solvent extraction but saponifies interfering fats.[1]

  • PRS Capture: IQ is protonated at acidic pH (pKa ~ 8-9).[1] It binds tightly to the PRS cartridge while neutral interferences pass through.[1]

Visualization: Tandem Extraction Workflow

ExtractionWorkflow Sample Homogenized Meat Sample (2-5g) Lysis Alkaline Lysis (1M NaOH, Homogenize) Sample->Lysis Extrelut Diatomaceous Earth Column (Liquid-Liquid Extraction) Lysis->Extrelut Elution1 Elute with Ethyl Acetate Extrelut->Elution1 Hydrophobic fraction PRS PRS Cartridge (Strong Cation Exchange) Elution1->PRS Coupled Flow Wash Wash: 0.1M HCl -> Water -> Methanol (Removes Neutrals/Acids) PRS->Wash Elute2 Elute: Ammonia/Methanol (Releases IQ) Wash->Elute2 Final Reconstitute for LC-MS/MS Elute2->Final

Figure 1: Tandem SPE workflow designed to isolate basic HAAs (IQ) from lipid-rich matrices.

Module 2: LC-MS/MS Method Optimization

Objective: Mitigate ion suppression and select the highest-intensity transitions.

Chromatographic Separation

Reverse Phase (C18) is standard, but T3 bonding (C18 with lower ligand density) often provides better retention for polar amines like IQ, moving them away from the solvent front where suppression is highest.[1]

  • Column: High-strength silica (HSS) T3 or Phenyl-Hexyl (1.8 µm particle size).[1]

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Why Acidic? IQ must be fully protonated ([M+H]+) for ESI+ detection.[1]

Mass Spectrometry Transitions (MRM)

IQ forms a precursor ion at m/z 199.1 .[1] Selecting the correct product ions is vital for specificity against isobaric interferences.[1]

Table 1: Optimal MRM Transitions for IQ

ParameterPrimary Transition (Quantifier)Secondary Transition (Qualifier)Rationale
Precursor Ion 199.1 [M+H]+199.1 [M+H]+Stable protonated molecule.
Product Ion 184.1 157.1 184.1: Loss of methyl group (-CH3).[1] High intensity.157.1: Ring fragmentation.[1] High specificity.
Collision Energy 25-30 eV35-40 eVOptimized for max transmission.[1]
Dwell Time 50 ms50 msEnsure >12 points across the peak.[1]
Troubleshooting: Signal Suppression Logic

If your internal standard (e.g., IQ-d3 or 13C-IQ) recovery drops below 50%, use this logic tree to diagnose the source.

Troubleshooting Start Problem: Low Sensitivity / Signal Loss CheckIS Check Internal Standard (IS) Peak Area Start->CheckIS IS_OK IS Area Normal? (Compare to solvent std) CheckIS->IS_OK No Instrument Diagnosis: Instrument/Source Issue CheckIS->Instrument Yes (IS is also low) MatrixEffect Diagnosis: Matrix Effect (Suppression) IS_OK->MatrixEffect IS is suppressed Dilute Test: Dilute Sample 1:5 MatrixEffect->Dilute SourceClean Action: Clean Ion Source / Capillary Instrument->SourceClean RecovUp Signal Increases? Dilute->RecovUp BetterPrep Action: Improve Cleanup (Use MIPs or PRS) RecovUp->BetterPrep Yes (Matrix was the cause) CheckCol Action: Check Column for Fouling RecovUp->CheckCol No (Permanent fouling)

Figure 2: Diagnostic decision tree for identifying the root cause of sensitivity loss.[1]

Module 3: Emerging Electrochemical Detection

Context: For labs without LC-MS/MS, or for rapid screening, electrochemical sensors using nanomaterials offer a cost-effective alternative.

The Solution: Molecularly Imprinted Polymer (MIP) Sensors. Standard electrodes foul easily in meat extracts.[1] MIPs create a "lock and key" cavity specific to IQ, preventing non-specific protein binding.[1]

Experimental Setup:

  • Electrode: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) for conductivity.[1]

  • MIP Layer: Methacrylic acid (monomer) polymerized in the presence of IQ (template).[1]

  • Detection Mode: Differential Pulse Voltammetry (DPV).[1]

  • Sensitivity: Limits of Detection (LOD) can reach 0.2 ng/mL with MWCNT amplification.[1]

Frequently Asked Questions (FAQ)

Q1: My retention time for IQ is shifting between the standard and the meat sample. Why? A: This is "Matrix-Induced Chromatographic Shift."[1] High concentrations of co-eluting matrix components can alter the local pH or stationary phase interaction.[1]

  • Fix: Use a stable isotope internal standard (IQ-d3) which will shift with the analyte, correcting the quantification.[1] Alternatively, dilute the sample extract 1:2 with the initial mobile phase.[1]

Q2: Why do I see a high background noise at m/z 199? A: Caffeine (m/z 195) and other alkaloids often present in lab environments or reagents can cause isobaric interference if resolution is low.[1]

  • Fix: Ensure your LC method separates IQ from early-eluting polar interferences.[1] Use "High Purity" grade solvents only.[1]

Q3: Can I use QuEChERS instead of the tandem SPE method? A: Yes, QuEChERS is faster but generally less clean.[1] If you use QuEChERS, you must use a Dispersive SPE (dSPE) step containing PSA (Primary Secondary Amine) to remove fatty acids and C18 to remove lipids. Without this, your MS source will foul rapidly.[1]

Q4: I am getting low recovery (<40%) from fatty samples like bacon. A: IQ can get trapped in lipid micelles.[1]

  • Fix: Ensure the initial extraction uses 1M NaOH.[1] The high pH saponifies the fats (turning them into soap), breaking the micelles and releasing the IQ into the aqueous phase for extraction.[1]

References

  • National Toxicology Program. (2016).[1] Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines.[1] U.S. Department of Health and Human Services.[1] [Link]

  • IARC Working Group. (1993).[1] IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[2][3][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[1] 56. [Link][1]

  • Turesky, R. J., et al. (2007).[1] Biomonitoring the formation and metabolism of heterocyclic aromatic amines.[1] Chemical Research in Toxicology.[1] [Link]

  • Barceló-Barrachina, E., et al. (2016). Recent advances in the analysis of heterocyclic amines in food products.[1][6][7] Journal of Chromatography A. [Link][1]

Sources

Troubleshooting

Technical Support Hub: Matrix Effects in LC-MS/MS Quantification of IQ

Topic: Overcoming Ion Suppression/Enhancement for 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) Welcome to the Advanced Bioanalysis Support Center. This guide addresses the quantification of IQ (2-amino-3-methylimidazo[4,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Ion Suppression/Enhancement for 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)

Welcome to the Advanced Bioanalysis Support Center. This guide addresses the quantification of IQ (2-amino-3-methylimidazo[4,5-f]quinoline) in complex matrices (plasma, urine, and tissue homogenates). IQ is a heterocyclic aromatic amine with high polarity and basicity (


), making it notoriously susceptible to matrix effects—specifically electrospray ionization (ESI) quenching  by co-eluting phospholipids and endogenous salts.
Module 1: Diagnostic Workflow

"How do I confirm if my poor sensitivity is due to matrix effects?"

Before optimizing extraction, you must visualize the ionization landscape. A drop in signal intensity (suppression) or an artificial boost (enhancement) confirms that matrix components are competing with IQ for charge in the ESI source.

Protocol: Post-Column Infusion (The "Gold Standard" Visualization)

This experiment maps exactly where in your chromatogram the suppression occurs relative to the IQ retention time.

Step-by-Step Methodology:

  • Setup: Tee-in a syringe pump containing neat IQ standard (

    
     in mobile phase) into the LC effluent after the column but before the MS source.
    
  • Flow Rate: Set syringe pump to

    
     (steady background signal).
    
  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) into the LC.

  • Observation: Monitor the baseline of the IQ transition (m/z

    
    ).
    
    • Flat baseline: Clean matrix.

    • Dips/Valleys: Ion suppression (Matrix Effect).[1][2][3]

    • Peaks: Ion enhancement.[2]

Visualizing the Workflow:

PostColumnInfusion Figure 1: Post-Column Infusion Setup for Matrix Effect Visualization LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee MS MS/MS Source (ESI+) Tee->MS Syringe Syringe Pump (Constant IQ Infusion) Syringe->Tee Data Chromatogram: Observe Baseline Dips MS->Data

Module 2: Quantification of Matrix Factor (MF)

"How do I calculate the magnitude of the error?"

The FDA and EMA require quantitative assessment. We use the Matuszewski Method (Standard Line Slope) or the Matrix Factor (MF) calculation.

The Calculation:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1.0: Ion Enhancement.

Troubleshooting Table: Interpreting MF Values

MF Value RangeDiagnosisRecommended Action
0.85 – 1.15 AcceptableProceed to validation.
< 0.85 SuppressionCritical: Co-eluting phospholipids are "stealing" charge. Switch from Protein Precipitation (PPT) to Phospholipid Removal Plates or SPE.
> 1.15 EnhancementCritical: Co-eluting salts or accumulation. Check mobile phase buffers; increase wash steps.
Variable (%CV > 15%) InconsistentFatal: The method is not robust. Patient-to-patient variability will ruin accuracy. Use Stable Isotope Labeled (SIL) Internal Standard.[4]
Module 3: Sample Preparation Optimization

"Protein Precipitation (PPT) isn't working. What now?"

For IQ, simple protein precipitation (MeOH/ACN) is often insufficient because it fails to remove glycerophosphocholines (GPC) , the primary agents of ion suppression in plasma. GPCs elute late and often bleed into subsequent injections.

Recommended Protocol: Phospholipid Removal (PLR) vs. SPE

  • Option A: PLR Plates (e.g., Ostro/Phree)

    • Mechanism:[5][6][7] Lewis acid-base interaction filters out phospholipids while passing the basic IQ.

    • Protocol:

      • Load

        
         Plasma onto plate.
        
      • Add

        
         1% Formic Acid in ACN.
        
      • Vacuum elute.

    • Pros: Fast, removes >99% phospholipids.

  • Option B: Mixed-Mode Cation Exchange (MCX) SPE

    • Why: IQ is basic (

      
      ). At pH < 6, it is positively charged.
      
    • Protocol:

      • Load: Acidified plasma (pH 4).

      • Wash 1: 2% Formic Acid (removes proteins).

      • Wash 2: 100% Methanol (removes neutral lipids/phospholipids). Crucial Step.

      • Elute: 5% Ammonium Hydroxide in Methanol (releases IQ).

Decision Logic for Sample Prep:

SamplePrep Figure 2: Sample Preparation Decision Tree for IQ Quantification Start Start: Matrix Effect Detected Q1 Is the analyte basic (like IQ)? Start->Q1 Q2 Is sensitivity critical (< 1 ng/mL)? Q1->Q2 Yes (Basic) PPT Protein Precipitation (PPT) High Risk of Suppression Q1->PPT No (Neutral/Acidic) PLR Phospholipid Removal Plate (Ostro/Phree) Removes >99% PLs Q2->PLR No (High conc.) SPE Mixed-Mode SPE (MCX) Max Cleanliness & Concentration Q2->SPE Yes (Trace analysis)

Module 4: The Internal Standard (The "Magic Bullet")

"Can I use an analogue internal standard?"

Strictly No. For IQ quantification in complex matrices, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., IQ-d3 or


-IQ).

The Scientific Logic: Matrix effects are often localized to specific retention times.

  • Analogue IS: Elutes at a slightly different time than IQ. It might elute in a "clean" region while IQ elutes in a "suppression" region. The ratio calculation will fail.

  • SIL-IS: Co-elutes perfectly with IQ. If IQ signal is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant, preserving accuracy.

Reference Requirement: According to FDA Bioanalytical Method Validation Guidance (2018), if an analogue IS is used, you must demonstrate that matrix effects are negligible.[8] With SIL-IS, the regulatory burden for proving matrix immunity is significantly lower because the IS compensates for the effect.

References
  • US Food and Drug Administration (FDA). (2018).[7][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[8] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing IQ Recovery from Cooked Meat Matrices

Executive Summary & Diagnostic Logic The Challenge: Extracting "IQ" (2-Amino-3-methylimidazo[4,5-f]quinoline) is chemically distinct from other Heterocyclic Amines (HCAs) like PhIP.[1][2] IQ is a polar, mutagenic imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The Challenge: Extracting "IQ" (2-Amino-3-methylimidazo[4,5-f]quinoline) is chemically distinct from other Heterocyclic Amines (HCAs) like PhIP.[1][2] IQ is a polar, mutagenic imidazoquinoline formed at ng/g levels in cooked muscle meats.

The Core Problem: Low recovery (<40%) is rarely a single failure point.[2] It is usually a cascade failure involving protein entrapment (incomplete hydrolysis), pH mismatch during Solid Phase Extraction (SPE), and ion suppression in LC-MS/MS.[2]

Diagnostic Workflow

Use the following logic tree to identify where your recovery is dropping.

TroubleshootingLogic Start START: Low IQ Recovery (<40%) CheckIS Step 1: Check Internal Standard (IQ-d3) Is the IS signal also low? Start->CheckIS MatrixEffect Issue: Matrix Effect / Ion Suppression CheckIS->MatrixEffect Yes (IS is also low) ExtractionLoss Issue: Physical Extraction Loss CheckIS->ExtractionLoss No (IS is high, Analyte low) ME_Action Action: Dilute Sample, Improve Cleanup (EMR-Lipid), Check Mobile Phase Additives MatrixEffect->ME_Action EL_Step2 Step 2: Check Hydrolysis Are you using NaOH + Heat? ExtractionLoss->EL_Step2 Hydrolysis_Fail Cause: Incomplete Protein Release IQ is trapped in muscle fibers. EL_Step2->Hydrolysis_Fail No / Mild Acid EL_Step3 Step 3: Check SPE pH Is load pH < 2.0 (for MCX/PRS)? EL_Step2->EL_Step3 Yes SPE_Fail Cause: IQ not protonated. IQ (pKa ~6.3) needs low pH to bind cation exchange. EL_Step3->SPE_Fail No (pH > 3) EL_Step4 Step 4: Check Wash Solvents Using MeOH/Water without Acid? EL_Step3->EL_Step4 Yes Wash_Fail Cause: Premature Elution IQ is polar; organic washes can strip it if pH drifts. EL_Step4->Wash_Fail Yes

Figure 1: Diagnostic logic tree for isolating the source of IQ loss.[2]

Technical Troubleshooting Guide (FAQs)

Phase 1: The Matrix (Liberation)

Q: I am using a simple organic solvent extraction (Acetonitrile/Methanol). Why is my IQ recovery near zero? A: IQ is not merely "in" the meat; it is physically intercalated within the protein matrix formed during the Maillard reaction. Simple solvent extraction cannot penetrate the denatured protein fibrils effectively.[2]

  • The Fix: You must perform Alkaline Hydrolysis .[2] The standard method (Gross & Grüter) utilizes 1M NaOH mixed with the homogenized meat, followed by incubation (often with diatomaceous earth). This saponifies fats and breaks down the protein tertiary structure, liberating the IQ.

Q: My sample turns into a gel/emulsion that clogs everything. How do I prevent this? A: This is common in high-fat matrices (bacon, pork belly).[1][2]

  • The Fix: Incorporate a freeze-thaw cycle before homogenization and consider using EMR-Lipid (Enhanced Matrix Removal) dSPE steps.[1][2] Alternatively, after alkaline hydrolysis, add a specific volume of Ethyl Acetate and centrifuge at high speed (>4000 x g) to force phase separation.

Phase 2: Isolation (Solid Phase Extraction)

Q: I am using C18 cartridges. Why is IQ eluting in the wash steps? A: IQ is relatively polar compared to other HCAs like PhIP.[2] On a standard C18 column, it is weakly retained.

  • The Fix: Switch to Mixed-Mode Cation Exchange (MCX) or Propylsulfonic Acid (PRS) cartridges.[1][2]

    • Mechanism: IQ has an imidazole ring with a pKa of ~6.[2]3. By acidifying your sample to pH 2.0 before loading, you protonate the IQ (

      
      ). It will bind electrostatically to the MCX/PRS sorbent, allowing you to wash away interferences with 100% Methanol without losing the analyte.
      

Q: I used PRS cartridges but still have low recovery. What went wrong? A: The transition from Alkaline Hydrolysis (pH > 12) to Cation Exchange loading (pH < 2) is the most critical failure point.[2]

  • The Fix: You cannot load the alkaline extract directly. You must extract the alkaline homogenate into an organic solvent (like ethyl acetate), then add HCl or acidify to transfer the HCAs into an aqueous acid phase, or evaporate and reconstitute in acid. If the loading solution is not acidic enough (pH > 3), IQ will remain neutral and flow straight through the cation exchange column to waste.

Phase 3: Detection (LC-MS/MS)

Q: My peaks are broad/tailing, and sensitivity is lower than standards in solvent. A: This is "Matrix-Induced Ion Suppression." Co-eluting meat components (phospholipids, peptides) compete for ionization in the electrospray source.

  • The Fix:

    • Internal Standards: You must use IQ-d3 (Deuterated IQ).[1][2] It corrects for both extraction loss and ionization suppression because it experiences the exact same physical environment as the analyte.

    • Mobile Phase: Use 10mM Ammonium Acetate (pH 4-5) rather than just Formic Acid. The buffer capacity helps maintain peak shape for basic compounds like IQ.

The "Gold Standard" Protocol (Modified Gross Method)

Recommended for maximum recovery and reproducibility.

Reagents
  • Internal Standard: IQ-d3 (Spike before extraction).[1][2]

  • Lysis Buffer: 1M NaOH.[1][2]

  • Extraction Solvent: Ethyl Acetate.[1][2]

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1][2]

Workflow Mechanism

ExtractionWorkflow Step1 1. Homogenization + NaOH + IQ-d3 Step2 2. LLE Extraction (Ethyl Acetate) Step1->Step2 Liberates IQ (Neutral form) Step3 3. Acidification (Target pH < 2.0) Step2->Step3 Protonates IQ (IQ -> IQ+) Step4 4. SPE Loading (MCX Column) Step3->Step4 Ionic Binding Step5 5. Elution (5% NH4OH in MeOH) Step4->Step5 Release (Deprotonation)

Figure 2: The chemical state of IQ changes throughout the workflow to ensure capture.

Step-by-Step Protocol
  • Sample Prep: Homogenize 3g cooked meat. Add IQ-d3 internal standard.[1][2]

  • Alkaline Hydrolysis: Add 10mL 1M NaOH . Vortex and shake for 1 hour. (Crucial for protein release).[2]

  • Diatomaceous Earth (Extrelut): Mix homogenate with diatomaceous earth to absorb moisture.[1][2]

  • Elution 1 (Organic): Elute the column with Ethyl Acetate .[2] IQ (neutral at high pH) moves into the organic solvent.[2]

  • Acidification (The Trap):

    • Option A (Liquid-Liquid): Extract the Ethyl Acetate against 0.1M HCl . IQ becomes

      
       and moves into the acid water phase.
      
    • Option B (Evaporation): Evaporate Ethyl Acetate, reconstitute in 0.1% Formic Acid .

  • SPE Cleanup (MCX/PRS):

    • Condition: Methanol -> Water -> Acid.[1][2]

    • Load: The acidified sample.

    • Wash: 0.1M HCl (removes proteins), then 100% Methanol (removes hydrophobic fats).[2] IQ stays bound.

    • Elute: 5% Ammonium Hydroxide in Methanol. (High pH deprotonates IQ, releasing it).

  • Analysis: Evaporate eluate, reconstitute in mobile phase, inject into LC-MS/MS.

Quantitative Benchmarks

ParameterAcceptable RangeCritical Failure Threshold
Absolute Recovery 50% - 85%< 30%
Matrix Effect -20% to +20%< -50% (Suppression)
RSD (Precision) < 15%> 25%
Linearity (

)
> 0.99< 0.98

Note: If Absolute Recovery is low but Internal Standard-Corrected Recovery is accurate (100% ± 15%), the method is valid, but sensitivity (LOD) may be compromised.

References

  • Gross, G. A., & Grüter, A. (1992). Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products. Journal of Chromatography A.

  • Gibis, M. (2016). Heterocyclic aromatic amines in cooked meat products: Analysis, formation, occurrence, and risk assessment.[3][4] Comprehensive Reviews in Food Science and Food Safety.

  • Zhang, Y., et al. (2019). Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry.[1][2][5] Journal of Food Science.

  • Puangsombat, K., et al. (2012). Occurrence of heterocyclic amines in cooked meat products.[6][7] Meat Science.

  • Turesky, R. J., et al. (2005). Quantitation of carcinogenic heterocyclic aromatic amines... in cooked meats.[7] Chemical Research in Toxicology.

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Isoquinoline (IQ)

Status: Operational | Ticket: #IQ-TAIL-001 | Severity: High (Data Integrity Risk) Executive Summary Isoquinoline (IQ) and its derivatives represent a class of basic nitrogen heterocycles ( ) notorious for peak tailing in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #IQ-TAIL-001 | Severity: High (Data Integrity Risk)

Executive Summary

Isoquinoline (IQ) and its derivatives represent a class of basic nitrogen heterocycles (


) notorious for peak tailing in Reverse Phase Chromatography (RPC). This guide addresses the root cause: the Secondary Silanol Interaction .

When analyzing IQ, you are fighting a two-front war:

  • Thermodynamic Retention: The desired hydrophobic interaction with the C18 ligand.

  • Kinetic Adsorption: The undesired electrostatic interaction between the positive charge on the IQ nitrogen and the negative charge of ionized silanols (

    
    ) on the silica surface.
    
Module 1: The Diagnostic Framework

Before applying fixes, quantify the severity. Do not rely on visual estimation.

Standard Acceptance Criteria:

  • Ideal:

    
    [1]
    
  • Acceptable:

    
    
    
  • Action Required:

    
     (Data often rejected by QA/QC)
    

The Metric: USP Tailing Factor (


) 


  • 
    : Peak width at 5% of peak height.[2][3]
    
  • 
    : Distance from peak front to peak maximum at 5% height.[2]
    
Visualizing the Problem: The Silanol Trap

The following diagram illustrates the "dual-mode" retention mechanism causing the tail.

SilanolMechanism cluster_column Stationary Phase Surface (pH 4-7) cluster_analyte Analyte: Isoquinoline (IQ) Silica Silica Substrate C18 C18 Ligand (Hydrophobic Interaction) Silanol Ionized Silanol (Si-O⁻) (Active Site) IQ_Neutral IQ (Neutral) Hydrophobic IQ_Neutral->C18 Fast Kinetics (Symmetric Peak) IQ_Cation IQ-H⁺ (Protonated) Positively Charged IQ_Cation->Silanol Slow Kinetics (Peak Tailing)

Figure 1: Mechanism of Peak Tailing. Protonated Isoquinoline interacts electrostatically with ionized silanols, causing a "drag" effect on the elution profile.

Module 2: Troubleshooting FAQs

Q1: My mobile phase is pH 4.5. Why is IQ tailing so badly? A: At pH 4.5, you are in the "Zone of Death" for basic compounds.

  • IQ (

    
    ):  At pH 4.5, ~90% of IQ is protonated (
    
    
    
    ).
  • Silanols (

    
    ):  A significant portion of surface silanols are ionized (
    
    
    
    ).
  • Result: Maximum electrostatic attraction.

  • Fix: Move the pH.[4][5] Either go Low (pH < 3.0) to protonate silanols (making them neutral

    
    ) or High (pH > 8.0)  to deprotonate IQ (making it neutral). Note: High pH requires hybrid-silica columns (e.g., XBridge, Gemini).
    

Q2: I added TEA (Triethylamine), but the tailing persists. Why? A: You may have insufficient concentration or "competitive saturation" failure.

  • Mechanism: TEA acts as a "sacrificial base." It saturates the silanol sites so IQ cannot bind to them.

  • Troubleshoot: Ensure TEA concentration is at least 20 mM . A trace amount (0.1%) is often insufficient for older Type-A silica columns.

Q3: Can I just use a different column? A: Yes, this is often the most effective fix.

  • Avoid: Traditional "Type A" silica (high metal content, acidic silanols).

  • Select: "Type B" High-Purity Silica with End-capping . End-capping chemically bonds a small group (like trimethylsilyl) to the residual silanols, physically blocking IQ from interacting with them.

Q4: Is the tailing chemical or physical? A: Perform the "Neutral Test." Inject a neutral compound (e.g., Toluene or Uracil) under the same conditions.

  • If Toluene tails: Physical Issue (Bad column void, blocked frit, or extra-column volume).

  • If Toluene is symmetric but IQ tails: Chemical Issue (Silanol interaction).

Module 3: Advanced Experimental Protocols
Protocol A: The "Silanol Suppression" Mobile Phase

Use this when you cannot change the column but need to fix peak shape.

Reagents:

  • Methanol or Acetonitrile (HPLC Grade)

  • Triethylamine (TEA)[6][7][8]

  • Phosphoric Acid (85%)

  • Water (Milli-Q)

Step-by-Step:

  • Base Preparation: Prepare 20 mM TEA in water (approx. 2.8 mL TEA per 1L water).

  • pH Adjustment: Titrate the TEA solution with Phosphoric Acid until pH reaches 2.5 .

    • Why 2.5? This suppresses silanol ionization (

      
      ).
      
  • Organic Blend: Mix with organic modifier (e.g., 30% ACN / 70% Buffer).

  • Equilibration: Flush column for 20 column volumes. The TEA needs time to saturate the active sites.

Table 1: Buffer Selection Guide for IQ Analysis

Target pHBuffer SystemMechanism of ActionRecommended Column Type
2.0 - 3.0 Phosphate + TEASuppresses Silanol IonizationStandard C18 (Stable)
4.0 - 6.0 Acetate / CitrateNOT RECOMMENDED (Max Tailing)N/A
7.0 - 8.0 PhosphateSuppresses IQ Ionization (Partial)End-capped C18
9.0 - 10.0 Ammonium BicarbonateSuppresses IQ Ionization (Total)Hybrid (e.g., Ethylene-Bridged)
Protocol B: The Troubleshooting Decision Tree

Follow this logic flow to isolate the root cause systematically.

TroubleshootingTree Start Start: IQ Peak Tailing > 1.5 NeutralTest Inject Neutral Standard (e.g., Toluene) Start->NeutralTest CheckNeutral Is Neutral Peak Symmetric? NeutralTest->CheckNeutral PhysicalIssue PHYSICAL ISSUE 1. Check Fittings (Dead Vol) 2. Replace Guard Column 3. Reverse Flush Column CheckNeutral->PhysicalIssue No (Tailing) ChemicalIssue CHEMICAL ISSUE (Silanol Interaction) CheckNeutral->ChemicalIssue Yes (Symmetric) CheckPH Is Mobile Phase pH 3.5 - 6.5? ChemicalIssue->CheckPH FixPH Adjust pH Target < 3.0 or > 8.0 CheckPH->FixPH Yes CheckColumn Check Column Type CheckPH->CheckColumn No EndCapped Is Column End-Capped? CheckColumn->EndCapped AddTEA Add 20mM TEA or Ion-Pair Reagent EndCapped->AddTEA No/Unknown ReplaceColumn Switch to Hybrid or Base-Deactivated Column EndCapped->ReplaceColumn Yes

Figure 2: Systematic Troubleshooting Workflow for Peak Tailing.

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Tailing Factor vs. Symmetry Factor.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. LC Handbook: Guide to LC Columns and Method Development. (See Section: "Analysis of Basic Compounds").

  • Dolan, J. (LCGC North America). Peak Tailing: Measuring It and Fixing It.

Sources

Optimization

Stability of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline standard solutions

Technical Support Center: IQ Standard Stability & Handling Executive Summary: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) is a potent mutagenic heterocyclic aromatic amine (HAA). Its quantification is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: IQ Standard Stability & Handling

Executive Summary: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) is a potent mutagenic heterocyclic aromatic amine (HAA). Its quantification is frequently compromised by three primary vectors: photodegradation , oxidative instability , and surface adsorption . This guide replaces generic handling advice with a chemically grounded protocol to ensure the integrity of your analytical standards.

Module 1: Solvent Selection & Stock Preparation

The Science: IQ is a basic amine. In neutral organic solvents (like pure methanol or acetonitrile), the free amine group is susceptible to oxidation and photodegradation. Protonation of this amine group (using acid) significantly enhances stability by reducing the electron density available for oxidative attack.

Recommended Solvent Systems
ApplicationRecommended SolventStability EstimateTechnical Notes
Primary Stock (>1 mg/mL)Methanol (HPLC Grade) 12 Months (-20°C)High solubility. Methanol is preferred over acetonitrile for primary solubility of HAAs.
Working Stock (µg/mL range)Methanol + 0.1% Formic Acid 3-6 Months (-20°C)Acidification is critical here. It stabilizes the molecule and prevents adsorption to glass surfaces.
Instrument Standard (ng/mL)Mobile Phase A (e.g., 0.1% FA in Water/ACN)< 24 HoursPrepare fresh daily. Low concentrations are highly susceptible to adsorption and hydrolysis.
Protocol: The "Acid-Lock" Preparation Method

Do not dissolve IQ directly in 100% Acetonitrile; solubility issues may lead to micro-precipitation.

  • Weighing: Weigh solid IQ into an amber glass vial.

  • Dissolution: Add Methanol to reach 90% of target volume. Sonicate for 5 minutes.

  • Stabilization: Add Formic Acid or Acetic Acid to a final concentration of 0.1% (v/v).

  • Volume Adjustment: Dilute to mark with Methanol.

  • Inerting: Purge the headspace with Nitrogen gas (N₂) for 10 seconds to displace oxygen before sealing.

Module 2: Storage & Environmental Control

The Risk: IQ is photo-sensitive. Exposure to UV/Vis light causes the amino group to degrade (often converting to a nitro- derivative or dimerizing).

Storage Hierarchy
  • Gold Standard: -80°C in Amber Glass, N₂ purged.

  • Standard Practice: -20°C in Amber Glass.

  • Avoid: Plastic vials (polypropylene) for low concentrations (<1 µg/mL). The hydrophobic aromatic ring system of IQ adsorbs to plastics, causing "ghost" losses in calibration curves.

Visualizing the Degradation Pathway

IQ_Degradation IQ Intact IQ Molecule (Active Standard) Degradant1 Nitro-IQ / Oxidized Species (Mass Shift +16/30 Da) IQ->Degradant1 Photolysis (Fast) IQ->Degradant1 Slow Oxidation Loss Quantification Loss (Lower Peak Area) IQ->Loss Physisorption Light UV/Vis Light (>300nm) Light->IQ Oxidation Oxygen (Air) Oxidation->IQ Adsorption Plastic Surface (Hydrophobic) Adsorption->IQ

Caption: Figure 1: Primary instability vectors for IQ. Photolysis is the most rapid degradation pathway, followed by surface adsorption at low concentrations.

Module 3: Troubleshooting Guide

Scenario 1: "My calibration curve linearity is failing at the low end."

  • Diagnosis: Surface Adsorption.

  • The Fix:

    • Are you using plastic vials? Switch to Silanized Amber Glass vials.

    • Is your solvent neutral? Ensure your diluent contains 0.1% Formic Acid . The protonated species (

      
      ) is more soluble and less likely to stick to hydrophobic surfaces than the neutral free base.
      

Scenario 2: "I see a new peak eluting just before my IQ standard."

  • Diagnosis: Photodegradation (N-oxidation products often elute earlier on C18 columns due to increased polarity).

  • The Fix:

    • Discard the working standard.

    • Check your stock solution: Was it left on the bench under fluorescent light?

    • Protocol Check: All handling must be done under low-light conditions or using amber glassware wrapped in aluminum foil.

Scenario 3: "The retention time is shifting between injections."

  • Diagnosis: pH Mismatch.

  • The Fix: IQ has a pKa around 5-6 (imidazole moiety). If your mobile phase pH is near this pKa, the molecule flips between ionized and neutral states, causing RT drift.

    • Action: Buffer your mobile phase firmly to pH 3.0 (fully ionized) or pH 8.0 (fully neutral), though acidic is preferred for MS sensitivity.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for IQ? A: Yes, IQ is highly soluble in DMSO. However, DMSO has a high freezing point (+19°C). If you store it at -20°C, it freezes. Repeated freeze-thaw cycles can cause micro-precipitation of the standard due to local concentration gradients during freezing.

  • Recommendation: Use Methanol for stocks stored at -20°C. Use DMSO only if storing at room temperature (not recommended for long term) or if preparing single-use aliquots.

Q: How do I verify if my old stock solution is still good? A: Do not rely on peak area alone (evaporation can concentrate the sample, masking degradation).

  • Test: Run a "Purity Check" scan (full wavelength UV 200-400nm or Full Scan MS). Look for:

    • m/z 214: Indicates N-oxidation (+16 Da).

    • Peak shape: Tailing often indicates degradation or polymerization.

    • Absorbance Ratio: Compare the ratio of absorbance at 262 nm vs 310 nm to literature values.

Q: Is IQ stable in water? A: Only for short periods (hours). In pure water, IQ can undergo slow hydrolysis or stick to the container walls. Always maintain at least 5-10% organic solvent (Methanol/ACN) and 0.1% acid in aqueous working solutions.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs, Vol 56.

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines. U.S. Department of Health and Human Services.

  • Sugimura, T., et al. (1983).[1][2] Mutagens in Cooked Food.[3] In: Environmental Carcinogens: Selected Methods of Analysis.[4] International Agency for Research on Cancer.[5][6]

Sources

Troubleshooting

Technical Support Center: Stabilizing IQ (Heterocyclic Amine) During Sample Preparation

This guide functions as a Level 3 Technical Support resource for Bioanalytical & Toxicology teams. It addresses the stability of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) , a potent heterocyclic amine mutagen often us...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Level 3 Technical Support resource for Bioanalytical & Toxicology teams. It addresses the stability of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) , a potent heterocyclic amine mutagen often used as a positive control in genotoxicity assays (Ames test) and a probe substrate for CYP1A2 in Drug Metabolism and Pharmacokinetics (DMPK) studies.

Case ID: IQ-STAB-PROTO-001 Status: Active Subject: Preventing degradation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in biological matrices.

Executive Summary & Molecule Profile

IQ is a highly reactive heterocyclic aromatic amine.[1] In drug development, it is critical as a reference standard for toxicology and hepatic metabolism. However, it exhibits significant instability during sample preparation, leading to low recovery , variable quantitation , and false-negative genotoxicity results .

PropertySpecificationCritical Vulnerability
IUPAC Name 2-amino-3-methylimidazo[4,5-f]quinolineN/A
Class Heterocyclic Aromatic Amine (HAA)Mutagenic / Carcinogenic
LogP ~1.6 - 2.1Moderate lipophilicity (Adsorption risk)
pKa ~6.5 (Basic)pH-dependent solubility/extraction
Light Sensitivity High Rapid photodegradation (UV/Vis)
Thermal Stability ModerateUnstable >60°C in solution; Volatile during N2 blow-down

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing >40% loss of IQ signal after Nitrogen (N2) evaporation."

Diagnosis: Thermal degradation and aerosolization. While IQ is relatively stable in solid form, it becomes volatile and thermally labile when in trace organic solvents during the "blow-down" phase.

Technical Solution:

  • Temperature Control: Never exceed 40°C in your turbovap/evaporator. Higher temperatures facilitate N-oxidation and ring-opening reactions.

  • Vacuum vs. N2: Switch to a centrifugal vacuum concentrator (SpeedVac) if possible. If using N2 blow-down, stop the gas flow immediately upon dryness. Prolonged exposure to gas flow after the solvent is gone causes sublimation of the analyte.

  • Keeper Solvent: Add 20 µL of DMSO or Ethylene Glycol to the tube before evaporation. This ensures the IQ remains in a liquid "keeper" phase, preventing it from drying onto the glass walls where irreversible adsorption or sublimation occurs.

Issue 2: "My replicates have high %CV, and the peak area decreases over the course of the LC-MS run."

Diagnosis: Photodegradation in the autosampler. IQ is sensitive to ambient laboratory light (fluorescent and sunlight). The quinoline ring system absorbs UV/Vis light, leading to radical formation and degradation.

Technical Solution:

  • Amber Glassware: All stock solutions and autosampler vials must be amberized.

  • Autosampler Protection: If your HPLC/UPLC autosampler has a clear window, cover it with aluminum foil or a blackout curtain.

  • Process Timing: Limit the "sit time" of processed samples. If a run is >12 hours, keep samples at 4°C in the dark.

Issue 3: "I detect 'ghost' peaks eluting before IQ in my chromatogram."

Diagnosis: N-Oxidation (Metabolic or Chemical).[2] IQ is easily oxidized to N-hydroxy-IQ (the proximal mutagen). This can happen chemically if the sample contains peroxides or if extracted from a biological matrix with active oxidative enzymes (e.g., liver microsomes) without proper quenching.

Technical Solution:

  • Antioxidants: Add Ascorbic Acid (0.1% w/v) or BHT (Butylated hydroxytoluene) to the lysis/extraction buffer.

  • Solvent Purity: Use only LC-MS grade solvents. Ethers (like THF or diethyl ether) often contain stabilizing peroxides that react with amines; avoid them or test for peroxides.

  • Quenching: If working with microsomes (S9 fraction), ensure immediate quenching with ice-cold acetonitrile/methanol to stop enzymatic conversion to N-OH-IQ.

Validated Sample Preparation Protocol

Standardized for Plasma/Microsomal Incubations

Reagents & Equipment[1][3][4][5][6][7]
  • Internal Standard (IS): IQ-d3 (Deuterated) or MeIQx (Structural Analog).

  • Extraction Solvent: Ethyl Acetate or Methanol:Acetonitrile (50:50).

  • Antioxidant Buffer: 0.1% Ascorbic Acid in PBS.

Step-by-Step Workflow
  • Sample Thawing (Darkness): Thaw biological samples on wet ice, strictly protected from direct light (use a box).

  • Protein Precipitation (PPT):

    • Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid + IS) .

    • Why Formic Acid? Acidification helps stabilize the amine group and improves solubility during precipitation.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a silanized amber glass vial.

    • Critical: IQ sticks to untreated glass. Use silanized glass or high-quality polypropylene.

  • Evaporation (The Danger Zone):

    • Evaporate under N2 at Max 35°C .

    • STOP exactly when 10-20 µL remains (do not go to complete dryness), or use a DMSO keeper.

  • Reconstitution: Reconstitute in Mobile Phase A (e.g., 10mM Ammonium Acetate, pH 5.0).

    • Note: Avoid 100% aqueous reconstitution; IQ requires ~5-10% organic modifier to dissolve fully from the vial walls.

Visualizing the Stability Pathway

The following diagram illustrates the "Critical Control Points" (CCPs) where IQ degradation occurs and the specific countermeasures required.

IQ_Stability_Workflow Sample Biological Sample (Microsomes/Plasma) Lysis Lysis/Quench (+ Antioxidant) Sample->Lysis Keep Cold Oxidation Risk: N-Oxidation (N-OH-IQ) Sample->Oxidation Enzymatic Extraction Extraction (Amber Glassware) Lysis->Extraction Add IS Evap N2 Evaporation (Max 35°C + Keeper) Extraction->Evap Supernatant Photo Risk: Photolysis (Ring Cleavage) Extraction->Photo Light Exposure Recon Reconstitution (10% Organic) Evap->Recon Do NOT Dry Completely Adsorption Risk: Adsorption (Loss to Glass) Evap->Adsorption Dryness Analysis LC-MS/MS (Dark Autosampler) Recon->Analysis Inject

Caption: Critical Control Points (CCPs) in the IQ bioanalytical workflow. Red nodes indicate high-risk steps requiring strict temperature and light controls.

References

  • National Toxicology Program. (2005). RoC Background Document for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). U.S. Department of Health and Human Services.[3] [Link]

  • Teng, H., et al. (2023). Acylated anthocyanin inhibited the formation of heterocyclic amines in hybrid chemical model system and its underlying mechanism. Food Chemistry: X. [Link]

  • Fasullo, M., et al. (2022). High-Throughput Screening of the Saccharomyces cerevisiae Genome for 2-Amino-3-Methylimidazo [4,5-f] Quinoline Resistance. bioRxiv. [Link][1]

  • Al-Warthan, A., et al. (2020). Inhibitory effect of culinary herbs on the formation of polar and non-polar heterocyclic amines carcinogen. Journal of King Saud University - Science. [Link]

  • American Society for Microbiology. (2008). 1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen IQ. Applied and Environmental Microbiology. [Link]

Sources

Optimization

Technical Support Center: 32P-Postlabelling Assay Troubleshooting

Welcome to the technical support center for the ³²P-postlabelling assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this ultrasensitive method for the detection and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ³²P-postlabelling assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this ultrasensitive method for the detection and quantification of DNA adducts. We understand that achieving high sensitivity while maintaining low background is the primary challenge of this technique.

This document moves beyond a simple protocol, offering in-depth, field-proven insights into the causality behind common issues, particularly the pervasive problem of background noise. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but to fundamentally understand the critical control points within the workflow.

I. The ³²P-Postlabelling Workflow: A Bird's-Eye View

The ³²P-postlabelling assay is a powerful technique capable of detecting as few as one adducted base in 10⁹–10¹⁰ nucleotides.[1][2] The method consists of four principal stages:

  • Enzymatic Digestion of DNA: DNA is digested into its constituent deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The bulky, adducted nucleotides are selectively enriched from the overwhelming excess of normal nucleotides.

  • ⁵'-Radiolabeling: The enriched adducts are radiolabeled via T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

  • Chromatographic Separation & Detection: The labeled adducts are separated, typically by multi-directional thin-layer chromatography (TLC), and quantified by their radioactive decay.[1][3][4]

Understanding where background can be introduced is the first step to controlling it. The following diagram illustrates the core workflow and highlights the key stages that require careful attention for troubleshooting.

32P_Postlabelling_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Enrichment (Critical Background Control) cluster_2 Phase 3: Labeling & Separation cluster_3 Phase 4: Analysis DNA_Isolation DNA Isolation & Purification Digestion DNA Digestion (MNase/SPD) DNA_Isolation->Digestion High Purity DNA TS2 Contaminants (RNA, Reagents) DNA_Isolation->TS2 Enrichment Adduct Enrichment Digestion->Enrichment TS1 Incomplete Digestion Digestion->TS1 Labeling 5'-End Labeling (T4 PNK, [γ-32P]ATP) Enrichment->Labeling TS3 Inefficient Enrichment Enrichment->TS3 TLC Chromatographic Separation (PEI-Cellulose TLC) Labeling->TLC TS4 Non-Specific Labeling Labeling->TS4 Detection Detection & Quantification (Autoradiography/Phosphorimaging) TLC->Detection TS5 TLC Artifacts TLC->TS5

Sources

Troubleshooting

Technical Support Center: Optimizing Animal Dosing for IQ Carcinogenesis Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the critical work of assessing the carcinogenic potential of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the critical work of assessing the carcinogenic potential of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). This guide is designed to provide in-depth, field-proven insights and troubleshooting advice to navigate the complexities of animal dosing in IQ carcinogenesis studies. Our goal is to ensure the scientific integrity, reproducibility, and translational relevance of your research.

Introduction: The Challenge of Dosing a Potent Carcinogen

2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine formed during the high-temperature cooking of protein-rich foods.[1][2][3] The International Agency for Research on Cancer (IARC) has classified IQ as a Group 2A agent, meaning it is "probably carcinogenic to humans."[1][2][4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence.[1][2]

Optimizing the dosing strategy for IQ in animal studies is paramount for generating meaningful and interpretable data. Inappropriate dose selection can lead to inconclusive results, mischaracterization of carcinogenic risk, and the unnecessary use of animals. This guide will address common questions and challenges, providing a framework for rational dose selection and study design.

Troubleshooting Guides & FAQs

Section 1: Foundational Principles of Dose Selection
Q1: What are the primary goals of dose selection in a carcinogenicity study for IQ?

The primary goals are to:

  • Characterize the dose-response relationship: This involves identifying a range of doses that elicit a spectrum of responses, from no observable adverse effect to a clear carcinogenic effect.[6]

  • Ensure the study has sufficient statistical power: The chosen doses should be capable of inducing a measurable effect if one exists, without causing premature mortality from non-cancer-related toxicity.[7]

  • Provide data for human health risk assessment: The study should generate data that can be extrapolated to estimate the potential risk at lower, human-relevant exposure levels.[6][8]

Q2: I'm familiar with the Maximum Tolerated Dose (MTD). Is this the best approach for IQ studies?

While historically the cornerstone of carcinogenicity testing, sole reliance on the Maximum Tolerated Dose (MTD) has limitations, particularly for a compound like IQ.[9][10][11] The MTD is defined as the highest dose that can be administered without causing life-threatening toxicity or unacceptable side effects.[10][11][12]

Limitations of the MTD approach for IQ:

  • Potential for non-relevant mechanisms: Extremely high doses can induce metabolic pathways or cellular toxicities that are not active at lower, more environmentally relevant exposures, potentially leading to tumors through mechanisms not pertinent to humans.[13]

  • Physiological disruption: High doses can alter the animal's normal physiology, which can interfere with the interpretation of the study results.[14]

  • Genotoxicity of IQ: As a genotoxic carcinogen, the primary mechanism of IQ-induced cancer is through DNA damage.[1] Therefore, understanding the dose-response relationship at levels that are not overwhelmingly toxic is crucial.

While the MTD can be a starting point, a more integrated approach is recommended for IQ studies.

Section 2: Advanced Dosing Strategies Beyond the MTD
Q3: What are the key alternatives or supplements to the MTD for selecting the high dose?

Several alternative endpoints should be considered to establish a scientifically justified high dose, in line with modern toxicology practices and guidelines from bodies like the International Council for Harmonisation (ICH).[12][15]

Dosing EndpointDescriptionRationale for IQ Studies
Pharmacokinetic (PK) Endpoints Based on achieving a certain systemic exposure (e.g., Area Under the Curve - AUC) in the animal model that is a multiple of the human exposure.[14][15]Ensures that the animal model is exposed to a level of IQ that is relevant to, and sufficiently greater than, human exposure, providing a margin of safety.
Saturation of Absorption/Metabolism The dose at which the absorption or metabolic clearance of IQ becomes saturated.[15][16]Doses above this point may lead to disproportionate increases in systemic exposure and the activation of different metabolic pathways, which may not be relevant to human risk assessment.
Pharmacodynamic (PD) Endpoints Doses that elicit a measurable biological response related to the mechanism of action of IQ.For IQ, this could involve measuring DNA adduct formation or other biomarkers of genotoxicity.
Limit Dose A default high dose (e.g., 1000 or 1500 mg/kg/day) used when a substance has very low toxicity.[10][12][15]While IQ is a potent carcinogen, this concept is important in the broader context of carcinogenicity testing.

Workflow for Integrated Dose Selection

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: High Dose Selection cluster_2 Phase 3: Final Dose Setting Dose-Ranging 90-Day Dose-Ranging Study MTD Determine MTD Dose-Ranging->MTD PK_Studies Pharmacokinetic Studies AUC_Ratio Calculate AUC Ratio (Rodent:Human) PK_Studies->AUC_Ratio Saturation Assess Saturation of Metabolism PK_Studies->Saturation Genotox Genotoxicity Assays PD_Markers Evaluate Pharmacodynamic Markers Genotox->PD_Markers High_Dose Select High Dose MTD->High_Dose AUC_Ratio->High_Dose Saturation->High_Dose PD_Markers->High_Dose Lower_Doses Set Mid and Low Doses High_Dose->Lower_Doses G IQ IQ (2-amino-3-methylimidazo[4,5-f]quinoline) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 Esterified_IQ Esterified Intermediate N_hydroxy_IQ->Esterified_IQ N-acetyltransferase or sulfotransferase DNA_Adducts DNA Adducts Esterified_IQ->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Simplified metabolic activation of IQ.
Q7: Are there alternatives to the standard 2-year rodent bioassay for IQ?

Yes, alternative models are available and are gaining acceptance for carcinogenicity testing. [17][18][19]For genotoxic carcinogens like IQ, these models can offer advantages in terms of time and animal welfare.

  • Transgenic Mouse Models: Models such as the Tg.rasH2 mouse can be used in 6-month bioassays. [20]These models are often more sensitive to genotoxic carcinogens.

  • Initiation-Promotion Models: These studies involve administering an initiator followed by the test substance (as a promoter) and can be shorter in duration. [17] The choice of model should be scientifically justified and discussed with regulatory authorities.

Experimental Protocol: 90-Day Dose-Ranging Study

A robust 90-day dose-ranging study is the foundation for a successful long-term carcinogenicity study.

Objective: To determine the MTD and gather toxicokinetic data to inform dose selection for the main study.

Methodology:

  • Animal Model: Select a rodent species (e.g., F344 rats or B6C3F1 mice), with at least 10 animals per sex per group. [7]2. Dose Groups: Include a control group and at least three dose levels, plus a high-dose group that is expected to induce some toxicity.

  • Administration: Administer IQ via the intended route for the main study (e.g., mixed in the diet).

  • In-life Observations: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

  • Gross Pathology and Histopathology: Perform a full necropsy on all animals and conduct histopathological examination of a comprehensive list of tissues.

  • Toxicokinetics: Collect satellite blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC).

Conclusion

Optimizing animal dosing for IQ carcinogenesis studies requires a multifaceted approach that moves beyond a rigid reliance on the MTD. By integrating data from dose-ranging studies, pharmacokinetics, and mechanistic understanding, researchers can design more scientifically sound and ethically responsible studies. This approach not only enhances the quality and interpretability of the data but also improves the relevance of the findings for human health risk assessment.

References

  • OECD. (n.d.). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Policy Commons.
  • GOV.UK. (n.d.). Hazard identification and characterisation: conduct and interpretation of animal carcinogenicity studies.
  • Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116.
  • VICH. (n.d.). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
  • Altogen Labs. (n.d.). OECD 453/OCSPP 870.4300: Combined chronic toxicity/carcinogenicity studies.
  • IARC. (2018, November 2). Agents Classified by the IARC Monographs, Volumes 1–123.
  • IARC. (2018, November 9). Agents Classified by the IARC Monographs , Volumes 1–123.
  • Infante, P. F. (2025, August 6). IARC Monographs , Industry lnfluence, and upgrading, Downgrading, and Under-grading Chemicals: A Personal Point of View. ResearchGate.
  • GOV.UK. (n.d.). G07 Alternatives to the 2-year Bioassay.
  • ICH. (n.d.). Dose Selection for Carcinogenicity Studies of Pharmaceuticals.
  • EPA. (1992, January 17). EPA's Approach for Assessing the Risks Associated with Chronic Exposure to Carcinogens.
  • Knight, A., Bailey, J., & Balcombe, J. (n.d.). Animal Carcinogenicity Studies: 3. Alternatives to the Bioassay.
  • Zbinden, G. (n.d.). Design of carcinogenicity studies, dose selection, route, blood levels, transformation. PubMed.
  • Cohen, S. M. (2001, November 15). Alternative models for carcinogenicity testing. PubMed.
  • European Medicines Agency (EMA). (n.d.). S1C (R2) Dose Selection for Carcinogenicity Studies of Pharmaceuticals.
  • ToxTutor. (n.d.). Dose-Response Assessment.
  • Inchem.org. (1997, August 21). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993).
  • AgencyIQ. (2023, January 17). FDA proposes guidance for dose optimization in oncology trials.
  • Altogen Labs. (n.d.). Maximum tolerable dose (MTD) studies.
  • Adamson, R. H., et al. (1990, January). Carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates: induction of tumors in three macaques. PubMed.
  • NCBI. (2005, March 15). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE).
  • NCBI - NIH. (n.d.). Methods for Evaluating Potential Carcinogens and Anticarcinogens.
  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Inotiv. (n.d.). Carcinogenicity Studies.
  • EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD].
  • Bourcier, T., et al. (2015, March). Improving Prediction of Carcinogenicity to Reduce, Refine, and Replace the Use of Experimental Animals. PMC.
  • Kijima, A., et al. (2025, August 5). Quantitative Approaches for Assessing Dose-Response Relationships in Genetic Toxicology Studies. ResearchGate.
  • Dogterom, P., et al. (2023, July 28). An IQ consortium analysis of starting dose selection for oncology small molecule first-in-patient trials suggests an alternative NOAEL-based method can be safe while reducing time to the recommended phase 2 dose. PMC.
  • National Research Council (US) Committee on Improving Risk Analysis Approaches Used by the U.S. EPA. (n.d.). Toward a Unified Approach to Dose-Response Assessment. Science and Decisions.
  • Masumura, K., et al. (2019, June 24). Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats.
  • Waddell, W. J. (n.d.). Dose-Response Curves in Chemical Carcinogenesis. PMC.
  • IQVIA. (2023, January 17). The Shifting Paradigm of Dose Selection in Oncology.
  • ClinicalTrials.gov. (n.d.). To Determine the Maximum Tolerated Dose (MTD) of HK-001 in Healthy Volunteers.
  • ACS Pharmacology & Translational Science. (2024, October 28). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs.
  • Samet, J. M., et al. (2015, May 5). IARC monographs: critics and controversy. Carcinogenesis.
  • ResearchGate. (2023, July 28). An IQ consortium analysis of starting dose selection for oncology small molecule first-in-patient trials suggests an alternative NOAEL-based method can be safe while reducing time to the recommended phase 2 dose.
  • Samet, J. M., et al. (n.d.). The IARC Monographs: Updated Procedures for Modern and Transparent Evidence Synthesis in Cancer Hazard Identification. PMC.
  • Cui, X., et al. (2011, November 17). 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ) Promotes Mouse Hepatocarcinogenesis by Activating Transforming Growth Factor-β and Wnt/β-Catenin Signaling Pathways. Oxford Academic.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Bourcier, T., et al. (2015, March 15). Improving prediction of carcinogenicity to reduce, refine, and replace the use of experimental animals. PubMed.
  • MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • Wang, L., et al. (2023, April 17). Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. PMC.
  • Wang, Y., & Yang, Y. (2022, September 26). Machine learning and artificial intelligence in physiologically based pharmacokinetic modeling. Toxicological Sciences.
  • German Cancer Research Center. (n.d.). Why we cannot do without animal testing in cancer research.
  • Scientific Archives. (n.d.). The Challenge of Cognitive Dissonance in the Delivery of Precision Medicine in Veterinary Oncology.

Sources

Optimization

Challenges in long-term stability studies of IQ

To: Research & Development Division / Quality Control Unit From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Challenges in Identification & Quantification (IQ) during Long-Term Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division / Quality Control Unit From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Challenges in Identification & Quantification (IQ) during Long-Term Stability Studies

Executive Summary & Scope

Scope Definition: In the context of pharmaceutical stability profiling, "IQ" refers to the Identification and Quantification of the Active Pharmaceutical Ingredient (API) and its degradation products.[1][2][3]

Long-term stability studies (typically 12–60 months per ICH Q1A) present a unique entropy challenge: the analytical method validated at


 may fail to maintain specificity or accuracy at 

months due to the emergence of unforeseen degradants, column aging, or reference standard drift.

This Technical Support Guide addresses the analytical integrity of IQ during these longitudinal experiments. It is designed to help you troubleshoot mass balance discrepancies, peak purity failures, and quantification drifts.

Troubleshooting Center: Common IQ Failures

Issue Type A: Quantification & Mass Balance Failures

Q: My assay shows a 5% drop in API content at


 months, but I only see 1% total impurities. The mass balance is failing (

). Where is the missing mass?

A: "Missing mass" is the most critical IQ challenge in stability studies. It indicates either a Detection Gap or a Physical Loss .

Troubleshooting Protocol:

  • Check for Non-Chromophoric Degradants:

    • Mechanism:[4][5][6][7] Your UV detector (e.g., at 254 nm) sees the API, but the degradant may have lost the chromophore (e.g., ring cleavage).

    • Action: Run the sample on a Universal Detector (CAD or ELSD) or LC-MS to identify "invisible" peaks.

  • Investigate Precipitation/Adsorption:

    • Mechanism:[4][5][6][7] Degradants often have lower solubility than the API. They may be precipitating in the sample vial or adsorbing to the container walls (glass vs. plastic).

    • Action: Perform a "Vial Wash" study. Rinse the emptied stability vial with a strong solvent (e.g., 100% DMSO or Methanol) and inject. If you recover the missing mass, it was adsorption.

  • Volatile Loss:

    • Mechanism:[4][5][6][7] If the container closure integrity (CCI) is compromised, volatile degradation products may escape.

    • Action: Review Headspace GC data if available; otherwise, this mass is irretrievable.

Issue Type B: Identification (Specificity) Drift

Q: A new "shoulder" has appeared on my main peak at


 months. Is it a degradant or column aging? 

A: This is a Specificity Failure . Long-term studies are vulnerable to "column drift," where the stationary phase selectivity changes over 2 years, causing co-elution.

Troubleshooting Protocol:

  • The "Fresh Column" Test:

    • Immediately inject the sample on a brand-new column of the exact same lot (if possible) or at least the same part number.

    • Result: If the shoulder disappears, it was column aging (voiding/channeling). If the shoulder remains, it is a real degradant (IQ confirmed).

  • Peak Purity Analysis (DAD/PDA):

    • Use your Diode Array Detector to compare the UV spectra of the "upslope" vs. the "downslope" of the peak.

    • Metric: A Peak Purity Angle (PPA) > Peak Purity Threshold (PPT) confirms co-elution.

  • Orthogonal Method Verification:

    • Re-run the sample using a different separation mechanism (e.g., Phenyl-Hexyl instead of C18, or HILIC).

Issue Type C: Reference Standard Stability

Q: My calibration curve slope is shifting over time. Is my instrument failing, or is the "IQ" of my standard compromised?

A: In long-term studies, researchers often use the same lot of Reference Standard (RS) for consistency. However, the RS itself degrades.

Troubleshooting Protocol:

  • Bracketing Standard Check:

    • Compare the "Old" Working Standard against a "Fresh" Primary Standard.

    • Acceptance: If the Old Standard assays at <98.0% of the Fresh Standard, the Old Standard has degraded. You have been under-quantifying your stability samples (overestimating degradation).

  • Recalculation:

    • You must apply a Correction Factor to previous data points if the standard drift is proven to be linear, though this requires rigorous justification in the regulatory filing.

Technical Data Summary: IQ Failure Modes

Failure ModeSymptomRoot Cause ProbabilityValidation Tool
Mass Balance Gap Assay drop > Impurity riseLoss of Chromophore (40%) Precipitation (30%)Volatile Loss (20%)LC-MS / CAD / ELSD
Ghost Peaks Peaks in sample & blankCarryover (60%) Mobile Phase Contamination (30%)Gradient Blank Run
RT Shift Peaks moving >2%pH Buffer Drift (50%) Column Aging (40%)Check Mobile Phase pH
RRF Variation Impurity calc fluctuatesDetector Linearity Loss (20%) Wavelength Shift (80%)Lamp Calibration / Holmium Oxide Check

Advanced Protocol: The Self-Validating IQ Workflow

To ensure Data Integrity throughout a 5-year study, implement this "Self-Validating" workflow for every time point (


).

Objective: Verify Identification and Quantification (IQ) status before releasing data.

Step 1: System Suitability with Sensitivity Check

  • Inject Standard at 100% target concentration (Precision).

  • Critical: Inject Standard at 0.05% (Limit of Quantification - LOQ).

  • Requirement: Signal-to-Noise (S/N) must be >10. If S/N drops, your ability to Quantify trace degradants is compromised.

Step 2: The "Marker" Injection

  • Inject a "Resolution Mixture" containing the API and the "Critical Pair" (the closest eluting known impurity).

  • Requirement: Resolution (

    
    ) must be >1.5. If 
    
    
    
    degrades, Identification is at risk.

Step 3: Spectral Confirmation (The "I" in IQ)

  • For every impurity >0.1%, extract the UV spectrum.

  • Compare against the library from

    
    .
    
  • Logic: If the spectrum matches, ID is confirmed. If not, it is a new degradant requiring characterization (LC-MS).

Step 4: Relative Response Factor (RRF) Application (The "Q" in IQ)

  • Do not assume RRF = 1.0.

  • Apply the specific RRF determined at validation.

  • Self-Check: If an impurity has no established RRF, use RRF = 1.0 but flag as "Tentative Quantification."

Visualizing the IQ Decision Logic

The following diagram illustrates the logical pathway for handling a "New Peak" during a stability study to ensure correct Identification and Quantification.

IQ_Stability_Logic Start New Peak Detected at Tx Check_Blank Present in Blank? Start->Check_Blank Artifact Artifact/Ghost Peak (Ignore) Check_Blank->Artifact Yes Check_RT Matches Known Impurity RT? Check_Blank->Check_RT No Check_Spectrum Spectrum Matches Known Impurity? Check_RT->Check_Spectrum Yes New_Degradant True New Degradant Check_RT->New_Degradant No Confirmed_Known Confirmed Known Impurity (Apply Known RRF) Check_Spectrum->Confirmed_Known Match Check_Spectrum->New_Degradant Mismatch Quant_Level Is Area > Identification Threshold? (e.g. >0.1%) New_Degradant->Quant_Level Report_RRT Report by RRT (Unidentified) Quant_Level->Report_RRT No Characterize Trigger LC-MS Characterization (Determine Structure & RRF) Quant_Level->Characterize Yes

Caption: Decision tree for maintaining Identification & Quantification (IQ) integrity when encountering unexpected signals in long-term stability samples.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] (Note: Recently updated to Q2(R2)/Q14). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]

  • Huynh-Ba, K. (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV method for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

This guide outlines the validation framework for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9).[1][2][3][4][5] Important Technical Distinction: This compound is a structural isomer of the well-known f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9).[1][2][3][4][5]

Important Technical Distinction: This compound is a structural isomer of the well-known food mutagen IQ (2-Amino-3-methyl-3H-imidazo[4,5-f ]quinoline).[1][2][5][6] While they share the same molecular weight (


 g/mol ) and formula (

), their chromatographic behavior and UV absorption maxima differ.[5] This guide addresses the specific requirements for validating the [4,5-h]isoquinoline isomer, using the standard IQ method as a baseline for optimization.

Part 1: Comparative Analysis (HPLC-UV vs. Alternatives)

For researchers quantifying this mutagen, the choice of detection method dictates the limit of detection (LOD) and the required sample preparation rigor.[5]

FeatureHPLC-UV (Proposed) LC-MS/MS (Gold Standard) HPLC-Fluorescence (FLD)
Primary Utility Purity Assays & Toxicology Dosing. Best for analyzing synthesized standards or high-concentration dosing solutions (>50 ng/mL).[1][2][5]Trace Analysis in Food. Required for detecting ppb levels in cooked meat matrices (<1 ng/g).[5]Enhanced Sensitivity. Better than UV for amines, but requires derivatization if the isomer is not naturally fluorescent.[5]
Sensitivity (LOD) Nanogram (ng) range (

).[5]
Picogram (pg) range (

).[5]
Picogram (pg) range (variable).
Selectivity Moderate. Prone to interference from co-eluting matrix components (creatine, amino acids) in complex samples.[5]High. Mass transitions (

) specifically filter out interferences.[5]
High. Specific excitation/emission wavelengths reduce background noise.[5]
Cost/Accessibility Low. Standard equipment in most labs.[5]High. Requires expensive instrumentation and skilled operators.[5]Medium.
Fit-for-Purpose High for QC of synthesized chemicals (CAS 147293-14-9).[1][2][5]High for environmental/biological monitoring.[5]Medium for specialized applications.[5]

Part 2: Method Development & Optimization

Because this compound is an isomer of standard IQ, standard C18 methods may result in co-elution. The following parameters must be optimized specifically for the [4,5-h]isoquinoline structure.

Spectral Characterization (Critical Step)

Unlike standard IQ (


), the isoquinoline fusion alters the conjugation system.[5]
  • Action: Perform a Photo Diode Array (PDA) scan from 200–400 nm.

  • Expectation: Look for a primary absorption maximum likely shifted 5–15 nm from the quinoline analog.[5]

  • Protocol: Inject a

    
     standard in methanol/water. Extract the spectrum at the peak apex.
    
Chromatographic Separation
  • Column: A standard C18 is acceptable, but a Phenyl-Hexyl column is superior for separating structural isomers (quinoline vs. isoquinoline) due to

    
    -
    
    
    
    interactions.[1][2][5]
  • Mobile Phase:

    • Solvent A:

      
       Ammonium Acetate (pH 5.[5]0) or 
      
      
      
      Formic Acid.[5]
    • Solvent B: Acetonitrile (ACN).[5]

    • Note: Basic amines often tail on silica columns. If peak symmetry is

      
      , add 
      
      
      
      Triethylamine (TEA) to the buffer or use a "Base-Deactivated" column.[1][5]

Part 3: Validation Protocol (Self-Validating System)

This workflow ensures the method is robust and reproducible according to ICH Q2(R1) guidelines.

Workflow Diagram

The following diagram illustrates the logical flow for validating the method, including the critical "Isomer Resolution" checkpoint.

ValidationWorkflow cluster_Validation Step 3: Validation Parameters Start Start: Synthesized Standard (CAS 147293-14-9) Spec Step 1: UV Spectral Scan (Determine Lambda max) Start->Spec Chrom Step 2: Separation Optimization (Resolve from IQ Isomer) Spec->Chrom Set Wavelength Lin Linearity (0.1 - 50 µg/mL) Chrom->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Decision Pass Criteria? Prec->Decision Decision->Chrom No (Re-optimize) Final Method Validated Decision->Final Yes

Caption: Logical workflow for validating the HPLC-UV method, prioritizing spectral identification and isomer resolution.

Detailed Experimental Procedures

1. System Suitability Test (SST)

  • Objective: Ensure the system is functioning before running samples.

  • Protocol: Inject a standard solution (

    
    ) 5 times.
    
  • Acceptance Criteria:

    • Retention Time RSD:

      
      [2][5]
      
    • Peak Area RSD:

      
      [2][5]
      
    • Tailing Factor (

      
      ): 
      
      
      
      [5]
    • Theoretical Plates (

      
      ): 
      
      
      
      [5]

2. Linearity Assessment

  • Protocol: Prepare 6 calibration standards ranging from

    
     to 
    
    
    
    in mobile phase.
  • Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Accuracy (Recovery)

  • Protocol: Spike a "blank" matrix (e.g., solvent or placebo formulation) with the analyte at 3 levels: Low (

    
    ), Target (
    
    
    
    ), and High (
    
    
    ).[5]
  • Calculation:

    
    .[5]
    
  • Acceptance Criteria:

    
     for drug substances; 
    
    
    
    for trace analysis.[5]

4. Limit of Detection (LOD) & Quantitation (LOQ)

  • Method: Based on Signal-to-Noise (S/N) ratio.[1][2][5]

  • LOD: Concentration where

    
    .[5]
    
  • LOQ: Concentration where

    
    .[5]
    

Part 4: Sample Preparation (Solid Phase Extraction)[6]

If analyzing this compound in biological matrices (e.g., cell media or toxicology samples), simple filtration is insufficient.[5] Use Solid Phase Extraction (SPE) to remove proteins and salts.[5]

Recommended Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent) is ideal because the amino group on the imidazole ring can be protonated.[5]

  • Condition:

    
     Methanol followed by 
    
    
    
    Water.
  • Load: Sample (acidified to pH 2–3 with Phosphoric Acid). The amine is now positively charged and binds to the sorbent.[1][5]

  • Wash 1:

    
     0.1M HCl (Removes proteins/neutrals).[5]
    
  • Wash 2:

    
     Methanol (Removes hydrophobic neutrals).[5]
    
  • Elute:

    
     of 
    
    
    
    Ammonia in Methanol. High pH neutralizes the amine, releasing it from the sorbent.[1][5]
  • Reconstitute: Evaporate eluate and redissolve in Mobile Phase.

References

  • Grivas, S., & Ronne, E. (1993).[5][6] The Synthesis of Three Isomers of the Food Carcinogen IQ. Heterocycles, 36(1), 21-28.[5][6] (Describes the synthesis and characterization of the [4,5-h]isoquinoline isomer).

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. (The global standard for method validation).[5]

  • Felton, J. S., et al. (2007).[5] Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish.[7] Cancer Science, 98(11), 1675-1681.[1][5] (Context on IQ-type mutagens).

  • U.S. EPA. (2025). 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS 147293-14-9) Substance Details. DSSTox Database.

Sources

Comparative

A Comparative Guide to the Carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the carcinogenic properties of two prominent heterocyclic amines (HCAs), 2-Amino-3-methyl-3H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the carcinogenic properties of two prominent heterocyclic amines (HCAs), 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (IQ, also known as 2-amino-3-methylimidazo[4,5-f]quinoline) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Formed in protein-rich foods during high-temperature cooking, these compounds are of significant interest in toxicology and cancer research due to their mutagenic and carcinogenic potential.[1][2] This document synthesizes experimental data to elucidate their comparative carcinogenic potency, mechanisms of action, and the methodologies used for their assessment.

Introduction to IQ and PhIP

Both IQ and PhIP are classified by the International Agency for Research on Cancer (IARC) as probable or possible human carcinogens.[3][4] IQ is designated as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals and strong evidence in exposed humans that the agent has a carcinogenic mechanism of action.[3] PhIP is classified as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals but limited or inadequate evidence in humans.[1]

While both are potent mutagens, their carcinogenic profiles exhibit distinct differences in target organ specificity and potency, which are largely dictated by their metabolic activation pathways and the nature of the DNA adducts they form.

Comparative Carcinogenic Potency

Direct quantitative comparisons of carcinogenic potency between IQ and PhIP are complex and depend on the animal model, target organ, and study design. However, rodent bioassays provide valuable insights into their relative carcinogenic strengths.

In a comparative study using neonatal male B6C3F1 mice, both IQ and PhIP induced a significant incidence of hepatic adenomas. The overall tumorigenicity was found to be in the order of IQ being approximately equal to PhIP in this model.[5] Another study in CDF1 mice and F344 rats demonstrated that both compounds are carcinogenic, but with different target organ preferences.[6] IQ primarily induces tumors in the liver, forestomach, and lungs of mice, and in the liver, small and large intestines, Zymbal gland, and clitoral gland of rats.[6] In contrast, PhIP is a known colon and breast carcinogen in rodents.[2]

Compound IARC Classification Primary Target Organs in Rodents Relative Potency (General Observation)
IQ Group 2A (Probably carcinogenic to humans)[3]Liver, Forestomach, Lungs, Intestines, Zymbal Gland, Clitoral Gland[6]Considered a potent multi-organ carcinogen.[6]
PhIP Group 2B (Possibly carcinogenic to humans)[1]Colon, Mammary Gland, Prostate[2]Potent carcinogen with specific target organ tropism.[2]

Table 1: Summary of Carcinogenic Properties of IQ and PhIP.

Mechanism of Action: A Tale of Two Activation Pathways

The carcinogenicity of both IQ and PhIP is contingent upon their metabolic activation to reactive electrophilic species that can bind to DNA, forming adducts that can lead to mutations if not repaired.

Metabolic Activation

The initial and critical step in the activation of both compounds is N-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[7] This is followed by a second activation step, typically O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive nitrenium ions.[7]

While the general pathway is similar, the efficiency of these enzymatic processes and the subsequent detoxification pathways can differ, influencing their carcinogenic potency and target organ specificity. For instance, the polymorphic nature of NAT2 in humans can significantly influence an individual's susceptibility to the carcinogenic effects of these compounds.[7]

Metabolic_Activation cluster_IQ IQ Metabolism cluster_PhIP PhIP Metabolism IQ IQ N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 IQ_Detox Detoxification (Glucuronidation, Sulfation) IQ->IQ_Detox IQ_Nitrenium IQ Nitrenium Ion N_hydroxy_IQ->IQ_Nitrenium NATs, SULTs N_hydroxy_IQ->IQ_Detox IQ_DNA_Adducts IQ-DNA Adducts IQ_Nitrenium->IQ_DNA_Adducts PhIP PhIP N_hydroxy_PhIP N-hydroxy-PhIP PhIP->N_hydroxy_PhIP CYP1A2 PhIP_Detox Detoxification (Glucuronidation) PhIP->PhIP_Detox PhIP_Nitrenium PhIP Nitrenium Ion N_hydroxy_PhIP->PhIP_Nitrenium NATs, SULTs N_hydroxy_PhIP->PhIP_Detox PhIP_DNA_Adducts PhIP-DNA Adducts PhIP_Nitrenium->PhIP_DNA_Adducts

Comparative metabolic activation pathways of IQ and PhIP.
DNA Adduct Formation

The ultimate reactive metabolites of IQ and PhIP, the nitrenium ions, readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine.[8] The formation of these bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations. The persistence and repair of these adducts in specific tissues are key determinants of cancer initiation. Studies utilizing the 32P-postlabeling method have been instrumental in identifying and quantifying these adducts in both in vitro and in vivo systems.[7][8]

Experimental Methodologies for Carcinogenicity Assessment

A multi-pronged approach involving a battery of assays is employed to characterize the carcinogenic potential of compounds like IQ and PhIP.

In Vitro Mutagenicity Assay: The Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test compound is incubated with the bacteria in the presence of a rat liver homogenate (S9 fraction), which contains metabolic enzymes like CYP1A2 necessary for the activation of pro-mutagens like IQ and PhIP.[9] Mutagenic compounds will cause reverse mutations, allowing the bacteria to regain their ability to synthesize histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.

Step-by-Step Protocol:

  • Preparation of Bacterial Strains: Overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100) are prepared in nutrient broth.

  • Preparation of S9 Mix: The S9 fraction from Aroclor 1254-induced rat livers is mixed with a cofactor solution (NADP+, glucose-6-phosphate, MgCl2, KCl) to create the S9 mix.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar (at 45°C), add the test compound (at various concentrations), the bacterial culture, and the S9 mix (or buffer for a non-activation control).

    • The mixture is briefly vortexed and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies, significantly above the spontaneous reversion rate (negative control), indicates a positive mutagenic response.

In Vivo Carcinogenicity Bioassay in Rodents

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of chemicals.

Principle: These studies involve the chronic administration of the test compound to rodents (typically rats and mice) over a significant portion of their lifespan to determine if it increases the incidence of tumors.[10]

Step-by-Step Protocol:

  • Animal Model Selection: Fischer 344 rats and CDF1 or B6C3F1 mice are commonly used strains.[5][6]

  • Dose Selection: Dose levels are determined from shorter-term toxicity studies. Typically, a high dose (e.g., maximum tolerated dose), a low dose, and a mid-dose, along with a control group, are used.[10] For IQ and PhIP, dietary administration at concentrations ranging from 0.02% to 0.08% has been used.[6]

  • Administration: The test compound is administered to the animals, usually mixed in their diet, for a period of up to two years.[10]

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically for tumors. Tissues are then processed for histopathological examination to identify and classify neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine the carcinogenic potential of the compound.

Carcinogenicity_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Evaluation Overall Evaluation Ames_Test Ames Test (Mutagenicity) DNA_Adduct DNA Adduct Analysis (32P-Postlabeling) Ames_Test->DNA_Adduct Initial Evidence of Genotoxicity Animal_Bioassay Rodent Bioassay (Carcinogenicity) DNA_Adduct->Animal_Bioassay Mechanistic Link to Carcinogenesis IARC_Classification IARC Classification (Hazard Identification) Animal_Bioassay->IARC_Classification Evidence of Carcinogenicity

Workflow for assessing the carcinogenicity of heterocyclic amines.
32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.

Principle: DNA is isolated from tissues of animals treated with the test compound. The DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P and separated by chromatography, typically thin-layer chromatography (TLC), allowing for their detection and quantification.[11]

Step-by-Step Protocol:

  • DNA Isolation: High molecular weight DNA is isolated from the target tissues of animals exposed to IQ or PhIP.

  • Enzymatic Digestion: The DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): Methods like nuclease P1 digestion can be used to enrich the adducted nucleotides.

  • 32P-Labeling: The adducted nucleotides are labeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multi-directional polyethyleneimine (PEI)-cellulose TLC.

  • Detection and Quantification: The TLC plates are subjected to autoradiography to visualize the adduct spots. The radioactivity of the spots is measured using a phosphorimager or by scintillation counting to quantify the level of DNA adducts.

Conclusion

Both IQ and PhIP are potent genotoxic carcinogens that pose a potential risk to human health through dietary exposure. While they share a common initial metabolic activation step via CYP1A2, their downstream metabolism, DNA adduct profiles, and resulting target organ specificities differ. IQ demonstrates a broader range of target organs in rodents, leading to its classification as a probable human carcinogen (Group 2A). PhIP exhibits a more focused carcinogenicity towards the colon and mammary gland, resulting in its classification as a possible human carcinogen (Group 2B). A thorough understanding of their comparative carcinogenicity, as elucidated by the experimental methodologies detailed in this guide, is crucial for accurate risk assessment and the development of potential strategies for mitigating their adverse health effects.

References

  • Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2002). 32P-postlabelling studies on the DNA adducts of the food mutagens/carcinogens IQ and PhIP--adduct formation in a chemical system, and by rat and human metabolism.
  • Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Human cytochrome P-450PA (P-450IA2), the phenacetin O-deethylase, is primarily responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines.
  • Ghosal, A., & Thorgeirsson, S. S. (1993). 32P-postlabeling analysis of IQ, MeIQx and PhIP adducts formed in vitro in DNA and polynucleotides and found in vivo in hepatic DNA from IQ-, MeIQx- and PhIP-treated monkeys. Carcinogenesis, 14(7), 1389–1395.
  • International Agency for Research on Cancer. (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Lyon, France: IARC.
  • International Agency for Research on Cancer. (2023). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved from [Link]

  • Kato, R. (1986). Metabolic activation of mutagenic heterocyclic amines from protein pyrolysates. Critical reviews in toxicology, 16(4), 307–348.
  • Miyauchi, M., Nishikawa, A., Furukawa, F., Kasahara, K., Nakamura, H., Takahashi, M., & Hirose, M. (1999). Carcinogenic risk assessment of MeIQx and PhIP in a newborn mouse two-stage tumorigenesis assay. Cancer letters, 142(1), 75–81.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
  • Ohgaki, H., Kusama, K., Matsukura, N., Morino, K., Hasegawa, H., Sato, S., Takayama, S., & Sugimura, T. (1984). Carcinogenicity in mice of a mutagenic compound, 2-amino-3-methylimidazo[4,5-f]quinoline, from broiled sardine, cooked beef and beef extract. Carcinogenesis, 5(7), 921–924.
  • Phillips, D. H. (2007). The 32P-postlabeling assay for DNA adducts.
  • Sinha, R., Rothman, N., Brown, E. D., Salmon, C. P., Knize, M. G., Swanson, C. A., Rossi, S. C., Mark, S. D., Levander, O. A., & Felton, J. S. (1995). High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method. Cancer research, 55(20), 4516–4519.
  • Sugimura, T. (1985). Carcinogenicity of mutagenic heterocyclic amines formed during the cooking process.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. Retrieved from [Link]

  • Wiseman, R. W., Dooley, K. L., Dunnick, J. K., Haseman, J. K., & Cunningham, M. L. (1992). Comparative carcinogenicity of 4-aminobiphenyl and the food pyrolysates, Glu-P-1, IQ, PhIP, and MeIQx in the neonatal B6C3F1 male mouse. Cancer letters, 67(2-3), 129–134.

Sources

Validation

A Comparative Guide to the Mutagenic Potency of IQ and Other Food Mutagens

For researchers, toxicologists, and drug development professionals, understanding the relative mutagenic potency of compounds found in the human diet is critical for risk assessment and the development of safer products....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, understanding the relative mutagenic potency of compounds found in the human diet is critical for risk assessment and the development of safer products. This guide provides an in-depth comparison of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent mutagen formed during the cooking of meat, with other significant food-derived mutagens. We will explore the mechanisms that drive their activity, present comparative experimental data, and provide detailed protocols for their assessment.

Introduction to Key Food Mutagens

The heating of food can lead to the formation of various chemical compounds, some of which possess mutagenic and carcinogenic properties.[1][2][3] Among the most studied are the heterocyclic amines (HCAs), which are formed from the reaction of creatine, amino acids, and sugars in muscle meats cooked at high temperatures.[3] This guide focuses on a comparative analysis of the following key food mutagens:

  • IQ (2-amino-3-methylimidazo[4,5-f]quinoline): A potent HCA first isolated from broiled fish and beef extract.[4][5] It is classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A).[3]

  • MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline): Another common HCA found in cooked meats.[6]

  • PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The most abundant HCA in the Western diet, also found in cooked meats.[7]

  • Acrylamide: Formed in carbohydrate-rich foods during high-temperature cooking through the Maillard reaction.[8][9] It is also classified as a probable human carcinogen (Group 2A).[9]

The Causality of Mutagenesis: Metabolic Activation

Most food mutagens, including IQ and other HCAs, are pro-mutagens. This means they are not mutagenic in their native state but require metabolic activation by enzymes within the body to become reactive electrophilic species that can bind to DNA.[10] Understanding this activation pathway is fundamental to explaining their mutagenic potency.

The primary pathway involves a two-step process:

  • Phase I Activation (N-hydroxylation): Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group of the HCA.[10][11][12] This initial step converts the amine into a more reactive N-hydroxy-arylamine intermediate.[4][5][13]

  • Phase II Esterification: The N-hydroxy intermediate is further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[11][13][14] This esterification creates a highly unstable metabolite (e.g., N-acetoxy-IQ) that readily forms a reactive arylnitrenium ion.[11][12][14]

This highly electrophilic arylnitrenium ion is the ultimate carcinogen that covalently binds to nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine bases, forming DNA adducts.[11][12][14] These adducts can cause DNA replication errors, leading to genetic mutations if not repaired.[10] The efficiency of these activation steps and the stability of the resulting reactive species are key determinants of a compound's mutagenic potency.

Metabolic_Activation ProMutagen Pro-mutagen (e.g., IQ, PhIP) Phase1_Metabolite N-hydroxy-arylamine (Intermediate Metabolite) ProMutagen->Phase1_Metabolite CYP450 (e.g., CYP1A2) N-hydroxylation Phase2_Metabolite N-acetoxy or N-sulfonyloxy ester (Unstable Ester) Phase1_Metabolite->Phase2_Metabolite NATs or SULTs O-esterification Ultimate_Carcinogen Arylnitrenium Ion (Reactive Electrophile) Phase2_Metabolite->Ultimate_Carcinogen Spontaneous Heterolysis DNA_Adduct DNA Adduct (e.g., C8-Guanine) Ultimate_Carcinogen->DNA_Adduct Covalent Binding to DNA Mutation Genetic Mutation DNA_Adduct->Mutation Replication Error

Caption: General pathway for metabolic activation of heterocyclic amines.

Assessing Mutagenic Potency: The Ames Test

The cornerstone for evaluating the mutagenic potential of chemicals is the bacterial reverse mutation assay, commonly known as the Ames test.[15][16] This assay is a rapid, sensitive, and widely accepted method for screening potential carcinogens.[15][16]

Principle of the Assay: The test utilizes specific strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize the essential amino acid histidine (his-).[15][17] They cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring the gene's function and allowing the bacteria to grow and form colonies on a histidine-free plate (his+ revertants).[15][18]

The Role of the S9 Fraction: Because bacteria lack the metabolic enzymes found in mammals, the Ames test is typically performed both with and without an external metabolic activation system.[16] This system, known as the S9 fraction, is a homogenate of liver cells (usually from rats pre-treated to induce high levels of cytochrome P450 enzymes) that contains the necessary enzymes to convert pro-mutagens into their active forms.[16][19] A positive result in the presence of the S9 fraction indicates that the compound is a pro-mutagen requiring metabolic activation.

Comparative Mutagenic Potency

The mutagenic potency of these compounds is most commonly compared using data from the Ames test, specifically with the S. typhimurium strain TA98, which is highly sensitive to frameshift mutagens like HCAs. Potency is expressed as the number of revertant colonies induced per microgram (µg) of the substance.

CompoundMutagenic Potency (Revertants/µg in S. typhimurium TA98 with S9)Relative Potency (IQ = 1.0)
IQ ~433,0001.0
MeIQx ~145,000~0.33
PhIP ~2,000~0.005
Acrylamide Inactive / Very Weak<<0.001

Note: These values are approximate and can vary between studies and experimental conditions. The data is synthesized from multiple sources indicating the relative potencies.

Analysis and Insights:

  • IQ and MeIQx are exceptionally potent mutagens in the Ames test, with IQ being one of the most powerful mutagens ever discovered in this assay.[1][3] Their planar structure is thought to facilitate intercalation into the DNA helix, promoting frameshift mutations after adduct formation.

  • PhIP , despite being less potent than IQ and MeIQx in the Ames test, is of significant concern due to its much higher abundance in the diet.[7] In vivo studies have shown PhIP to be a potent carcinogen, particularly for the colon and breast in rats.[6][7] This highlights a crucial point: in vitro mutagenic potency does not always directly correlate with in vivo carcinogenic risk, which is influenced by absorption, distribution, metabolism, and excretion (ADME) factors.

  • Acrylamide is consistently negative or extremely weak in bacterial gene mutation assays like the Ames test.[9][20] Its genotoxicity in mammalian cells is thought to be mediated by its metabolite, glycidamide, which can form DNA adducts.[20] However, compared to the HCAs, its mutagenic potency is orders of magnitude lower. The primary human health risk from acrylamide may be higher due to the significantly greater dietary intake compared to HCAs.[6]

Experimental Protocol: The Ames Plate Incorporation Assay

This protocol describes a standard, self-validating system for determining the mutagenic potential of a compound. The inclusion of negative, positive, and sterility controls is essential for the trustworthiness of the results.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading cluster_analysis Data Analysis Prep_Bacteria 1. Prepare overnight culture of S. typhimurium TA98 Add_Components 4. To molten top agar (45°C): Add bacteria, test compound, and S9 mix (or buffer) Prep_Bacteria->Add_Components Prep_S9 2. Prepare S9 mix (S9 fraction + cofactors) Prep_S9->Add_Components Prep_Test 3. Prepare serial dilutions of test compound Prep_Test->Add_Components Mix_Pour 5. Vortex gently and pour onto minimal glucose agar plate Add_Components->Mix_Pour Solidify 6. Allow top agar to solidify Mix_Pour->Solidify Incubate 7. Incubate plates inverted at 37°C for 48-72 hours Solidify->Incubate Count 8. Count revertant colonies (his+ colonies) Incubate->Count Analyze 9. Compare colony counts to negative (solvent) control Count->Analyze Evaluate 10. Evaluate for dose-response and ≥2-fold increase over background Analyze->Evaluate

Caption: Workflow for the Ames plate incorporation mutagenicity assay.

Step-by-Step Methodology:

  • Preparation:

    • Grow the S. typhimurium tester strain (e.g., TA98) overnight in a nutrient broth to a density of 1-2 x 10⁹ cells/mL.

    • Prepare the S9 mix by combining the S9 fraction with a buffer solution containing cofactors essential for enzymatic activity (e.g., NADP+, glucose-6-phosphate). Keep on ice.

    • Prepare a range of concentrations for the test compound in a suitable solvent (e.g., DMSO or water).

  • Plate Incorporation:

    • To a sterile tube containing 2.0 mL of molten top agar (kept at 45°C), add in the following order:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound dilution (or solvent for the negative control).

      • 0.5 mL of the S9 mix (for metabolic activation) or a buffer (for tests without activation).

    • The top agar contains a trace amount of histidine, which is crucial. It allows the bacteria to undergo a few cell divisions, a necessary step for the mutation to be fixed in the DNA.[17]

  • Plating and Incubation:

    • Gently vortex the mixture for 3 seconds.

    • Immediately pour the entire contents onto the surface of a minimal glucose agar plate.[16]

    • Gently tilt and rotate the plate to ensure the top agar spreads evenly.

    • Allow the plates to harden on a level surface.

    • Invert the plates and incubate at 37°C for 48 to 72 hours.

  • Data Collection and Interpretation:

    • Count the number of visible revertant colonies on each plate.

    • Self-Validation: The assay is considered valid if:

      • The sterility control plates show no growth.

      • The negative (solvent) control plates show a characteristic low number of spontaneous revertant colonies.

      • The positive control plates (using a known mutagen for that strain, e.g., 2-nitrofluorene without S9, and 2-aminoanthracene with S9) show a significant increase in revertant colonies.

    • A test compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and, typically, if the colony count is at least double that of the negative control at one or more concentrations.[9]

Conclusion

This guide provides a comparative analysis of the mutagenic potency of IQ and other prevalent food mutagens. The data clearly demonstrates that heterocyclic amines, particularly IQ, are extraordinarily potent mutagens in the standard Ames test, a potency driven by their efficient metabolic activation to DNA-reactive species. In contrast, acrylamide shows very weak activity in this bacterial assay.

However, it is imperative for researchers to understand that in vitro potency is only one piece of the puzzle. Factors such as the level of human exposure, in vivo metabolism, and the specific types of genetic damage induced are all critical for a comprehensive human health risk assessment.[6][7] The provided protocols and mechanistic insights serve as a foundational framework for conducting and interpreting these vital genotoxicity studies.

References

  • Yamazoe, Y., Shimada, M., Kamataki, T., & Kato, R. (1983). Microsomal Activation of 2-Amino-3-methylimidazo[4,5-f]quinoline, a Pyrolysate of Sardine and Beef Extracts, to a Mutagenic Intermediate. Cancer Research, 43(12_Part_1), 5768–5774. [Link]

  • Yamazoe, Y., Shimada, M., Kamataki, T., & Kato, R. (1983). Microsomal Activation of 2-Amino-3-methylimidazo[4,5-f ]quinoline, a Pyrolysate of Sardine and Beef Extracts, to a Mutagenic Int. Cancer Research. [Link]

  • Durling, L. J. K., & Abramsson-Zetterberg, L. (2005). A comparison of genotoxicity between three common heterocyclic amines and acrylamide. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 580(1-2), 103–110. [Link]

  • Ioannides, C., & Lum, P. Y. (1986). Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences. Mutagenesis, 1(5), 367–370. [Link]

  • Gorelick, N. J., & Gupta, R. C. (2014). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells. Chemical Research in Toxicology, 27(9), 1615-1624. [Link]

  • Turesky, R. J. (2007). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 28(10), 2025-2035. [Link]

  • Sugimura, T. (1985). MUTAGENS AND CARCINOGENS IN FOODS. Annual Review of Pharmacology and Toxicology, 25(1), 67-81. [Link]

  • Sugimura, T. (1992). Food-derived mutagens and carcinogens. Environmental Health Perspectives, 98, 141-144. [Link]

  • Gry, J., & Frandsen, H. (1992). Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. Carcinogenesis, 13(5), 907-9. [Link]

  • Snyderwine, E. (n.d.). Metabolism, Mutagen and DNA Adduction of Iq. Grantome. [Link]

  • Gorelick, N. J. (2014). Metabolic activation and the DNA adduct formation by IQ. ResearchGate. [Link]

  • Miller, E. C., & Miller, J. A. (1983). Carcinogens and mutagens present as natural components of food or induced by cooking. Cancer, 51(12 Suppl), 2215-2230. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Oz, F. (2011). A Review on the Formation of Carcinogenic/Mutagenic Heterocyclic Aromatic Amines. CABI Digital Library. [Link]

  • Turesky, R. J., & Vouros, P. (1990). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Proceedings of the National Academy of Sciences, 87(21), 8388-8392. [Link]

  • Williams, G. M., & Iatropoulos, M. J. (2022). Food-Borne Chemical Carcinogens and the Evidence for Human Cancer Risk. International Journal of Toxicology, 41(5), 387-402. [Link]

  • Tejs, S. (n.d.). The Ames test: a methodological short review. Academia.edu. [Link]

  • Poirier, M. C. (2004). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]

  • Unknown. (n.d.). The Ames Test. Pima Community College. [Link]

  • Gold, L. S., Slone, T. H., & Ames, B. N. (1994). Heterocyclic amines formed by cooking food: comparison of bioassay results with other chemicals in the Carcinogenic Potency Database. Cancer Letters, 83(1-2), 21-9. [Link]

  • National Toxicology Program. (2002). Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx. [Link]

  • Bogen, K. T. (1994). Cancer potencies of heterocyclic amines found in cooked foods. Food and Chemical Toxicology, 32(6), 505-15. [Link]

  • Eisenbrand, G. (2023). Evaluation of the genotoxic potential of acrylamide: Arguments for the derivation of a tolerable daily intake (TDI value). ResearchGate. [Link]

  • Lee, J. Y., Kim, D. H., & Kim, M. (2018). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 107-115. [Link]

  • Zeller, A., & Gmur, D. J. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International Journal of Molecular Sciences, 22(13), 7013. [Link]

  • Manjanatha, M. G., & Shelton, S. D. (2003). Weak Yet Distinct Mutagenicity of Acrylamide in Mammalian Cells. Journal of the National Cancer Institute, 95(12), 889-96. [Link]

  • Llana-Ruiz-Cabello, M., & Jos, Á. (2025). Evaluating the Genotoxicity and Mutagenicity of Food Contaminants: Acrylamide, Penitrem A, and 3‐Acetyldeoxynivalenol in Individual and Combined Exposure In Vitro. Molecular Nutrition & Food Research, 69(9), 2400330. [Link]

Sources

Comparative

Assessing the Purity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline Standards

This guide outlines a multi-modal framework for assessing the purity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9).[1][2] As a structural isomer of the potent food mutagen IQ (2-amino-3-methylimida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a multi-modal framework for assessing the purity of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS: 147293-14-9).[1][2] As a structural isomer of the potent food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), this standard requires rigorous characterization to prevent experimental artifacts in toxicology and carcinogenesis studies.[1]

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Toxicologists, and Quality Control Scientists[1]

Executive Summary: The Cost of Uncertainty

In heterocyclic amine (HCA) research, the structural similarity between isomers is a critical liability. 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (hereafter h-IQ ) is frequently used in Structure-Activity Relationship (SAR) studies to determine how the fusion position of the imidazole ring affects mutagenic potency compared to its isomer, IQ (the [4,5-f]quinoline analog).[1]

A standard of h-IQ that contains even trace contamination (0.5%) of the highly potent IQ can yield false-positive mutagenicity results, invalidating months of research.[1] This guide compares the three primary methodologies for purity assessment—HPLC-UV, LC-MS/MS, and qNMR—and argues that qNMR (Quantitative NMR) combined with orthogonal HPLC is the only self-validating workflow for this compound.[1]

Comparative Analysis of Assessment Methodologies

The "performance" of a reference standard is defined by the confidence interval of its purity assignment. We compare three approaches below.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: HPLC-UV (Area %) Method B: LC-MS/MS Method C: qNMR (The Gold Standard)
Primary Output Chromatographic Purity (Relative)Identity & Trace Impurity IDAbsolute Content (Mass %)
Bias Source Extinction coefficient differences; co-elution of isomers.[1]Matrix effects; ionization suppression; lack of response factors.[1]Weighing errors; improper relaxation delay (d1).
Isomer Specificity Low to Medium (Requires specific column chemistry to separate h-isoquinoline from f-quinoline).[1]High (If retention times are validated), but isomers have identical mass (

198.22).
High (Distinct chemical shifts for aromatic protons).
Detection of "Invisibles" Fails to detect inorganic salts, water, or non-chromophoric solvents.Fails to detect salts; poor for residual solvents.[1]Excellent (Detects residual solvents, water, and organic impurities simultaneously).
Traceability Secondary (Relies on a reference standard).Secondary.Primary (Traceable to SI units via Internal Standard).
Critical Insight: The "Area %" Trap

Relying solely on HPLC-UV "Area %" is dangerous for h-IQ .[1]

  • Salt Contamination: Synthetic HCA standards are often isolated as hydrochloride or hydrobromide salts. HPLC-UV is blind to the counter-ion mass, leading to a potential 15-20% overestimation of the active free base content.[1]

  • Isomeric Co-elution: Unless a Phenyl-Hexyl or Fluorophenyl column is used, the [4,5-h] and [4,5-f] isomers may co-elute, masking cross-contamination.[1]

Recommended Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR

This protocol provides the "True Value" of the standard, accounting for water, salts, and solvents.[1]

Reagents:

  • Analyte: ~10 mg of h-IQ.[1][3][4]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh 10.0 mg of h-IQ (

    
    ) and 5.0 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for high S/N ratio).

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually. Integrate the singlet of the IS (e.g., Maleic acid vinyl protons at

    
     6.2 ppm) and a distinct aromatic signal of h-IQ (e.g., the C2-Methyl group singlet or an isolated aromatic proton).
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[5]
Protocol B: Isomer-Resolving HPLC-UV

This protocol ensures the standard is free from the mutagenic [4,5-f] isomer.[1]

System: HPLC with PDA detector (254 nm and 263 nm). Column: C18 Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).[1] Note: The pi-pi interaction of the phenyl phase is critical for separating the planar HCA isomers. Mobile Phase:

  • A: 20 mM Ammonium Formate (pH 4.0).

  • B: Acetonitrile.[1] Gradient:

  • 0-2 min: 5% B.[1]

  • 2-15 min: Linear ramp to 30% B.

  • 15-20 min: Ramp to 90% B (Wash). Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between h-IQ and IQ (if IQ is spiked as a marker).
    
  • Peak Purity: PDA spectral match > 990.

Visualization of the Assessment Logic

The following diagram illustrates the decision framework for certifying the standard.

PurityAssessment Start Start: Raw h-IQ Standard qNMR Step 1: 1H-qNMR Analysis (Absolute Content) Start->qNMR Decision1 Is Absolute Content > 95%? qNMR->Decision1 HPLC Step 2: HPLC-PDA (Phenyl-Hexyl) (Isomeric Purity) Decision2 Is [4,5-f] Isomer Detected? HPLC->Decision2 LCMS Step 3: LC-MS/MS (Trace Impurity ID) Pass CERTIFY STANDARD (Assign Purity Value) LCMS->Pass Confirm Identity Decision1->HPLC Yes Fail REJECT STANDARD (Recrystallize) Decision1->Fail No (Salt/Solvent High) Decision2->LCMS No Decision2->Fail Yes (Mutagenic Contamination)

Figure 1: Self-validating decision tree for h-IQ purity assessment.[1] Note that qNMR is placed first to immediately identify gross errors in salt form or solvent content.[1]

References

  • LGC Standards. 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (CAS 147293-14-9).[1][2][6] Retrieved from

  • National Toxicology Program (NTP). Testing Status of Agents: IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). (Provides context on the [4,5-f] isomer toxicity). Retrieved from

  • Grivas, S., & Ronne, E. (1993). The Synthesis of Three Isomers of the Food Carcinogen IQ.[7] Heterocycles.[7][8][9][10] (Details the synthesis of the [4,5-h] isomer). Retrieved from

  • Burashev, B., et al. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis.[1] MDPI. (Validates qNMR methodology). Retrieved from

  • Weber, M., et al. High-Performance Quantitative H-1 NMR (Sigma-Aldrich Whitepaper).[1] (Protocol for internal standard selection). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline: Handling &amp; Disposal Protocol

Document Control: Operational Safety Guide | Status: Active | Severity: High (Carcinogen/Mutagen) Executive Summary & Compound Verification Warning: The compound described belongs to the class of Heterocyclic Amines (HCA...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Operational Safety Guide | Status: Active | Severity: High (Carcinogen/Mutagen)

Executive Summary & Compound Verification

Warning: The compound described belongs to the class of Heterocyclic Amines (HCAs) , specifically amino-imidazo-azaarenes. These compounds are potent mutagens and probable human carcinogens (IARC Group 2A/2B). They function by forming DNA adducts (specifically at guanine bases) after metabolic activation, leading to frameshift mutations.

Crucial Nomenclature Note: The most common research analog in this class is IQ (2-Amino-3-methylimidazo[4,5-f]quinoline, CAS: 76180-96-6). The user-specified structure (imidazo[4,5-h]isoquinoline ) is a structural isomer.

  • Operational Directive: Treat all isomers of this class with the highest biosafety containment level applicable to potent genotoxins. The disposal protocols below are chemically validated for the destruction of the amino-imidazo ring system common to this class.

Hazard Profile
ParameterClassificationCritical Effect
GHS Classification Carcinogen Cat.[1] 1B / 2Suspected/Probable Human Carcinogen
Target Organs Liver, Intestines, Zymbal glandHepatocellular carcinoma, intestinal tumors
Mechanism Genotoxic MutagenIntercalation & DNA Adduct formation (Guanine-C8)
Physical State Crystalline SolidHigh risk of inhalation if aerosolized

Operational Handling (Pre-Disposal)

Objective: Prevent surface contamination and inhalation exposure.

Engineering Controls
  • Primary Containment: All handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Glove Box .

  • Secondary Containment: Weighing balances must be inside the containment unit. If not possible, use the "tare-and-seal" method (tare vial inside, seal, remove to weigh, return to hood to open).

  • Solvent Handling: Once in solution (e.g., DMSO or Methanol), handling may proceed in a standard chemical fume hood with a face velocity of 100 fpm.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Neoprene.

  • Respiratory: If working outside a glove box with powder, a P100 particulate respirator is required.

  • Body: Tyvek lab coat or chemically resistant apron over standard lab coat.

Decontamination & Chemical Deactivation

Scope: This protocol is for surface decontamination (glassware, spills, bench tops). Prohibited: Do NOT use bleach (Sodium Hypochlorite) alone. Research indicates that bleach may not fully degrade the mutagenic heterocyclic ring system of HCAs and can produce mutagenic chlorination byproducts.

The "Lunn & Sansone" Oxidation Protocol

The most validated method for destroying the mutagenicity of heterocyclic amines is Acidic Potassium Permanganate .

Reagent Preparation (The "Destruction Cocktail")
ComponentConcentrationPreparation Instructions
Potassium Permanganate (KMnO₄) 0.2 MDissolve 31.6 g KMnO₄ in 1 Liter of water.
Sulfuric Acid (H₂SO₄) 3.0 MSlowly add 167 mL conc. H₂SO₄ to 833 mL water. (Exothermic!)
Working Solution --Mix equal volumes of 0.2 M KMnO₄ and 3.0 M H₂SO₄ just before use.
Decontamination Procedure (Glassware/Surfaces)[2]
  • Application: Immerse glassware or flood the contaminated surface with the Working Solution .

  • Contact Time: Allow to react for a minimum of 1 hour (preferably overnight for heavy contamination). The solution should remain purple. If it turns brown (Manganese dioxide), add more KMnO₄.

  • Neutralization (Stopping the Reaction):

    • Slowly add solid Sodium Metabisulfite (or Ascorbic Acid) to the mixture until the purple color disappears and the solution becomes colorless/faint pink.

    • Caution: This reaction releases heat and sulfur dioxide gas. Perform in a fume hood.

  • Cleaning: Neutralized solution can be washed down the drain with copious water (check local regulations). Glassware should be washed with detergent and rinsed.

Final Waste Disposal (Bulk Material)

Scope: Disposal of stock solutions, expired powder, or heavily contaminated solids. Directive: Incineration is the only acceptable disposal method.

Waste Segregation Matrix

Do not mix HCA waste with general organic solvents if possible, as this increases the volume of "High Hazard" waste that requires special manifesting.

WasteFlow Start Waste Generation Type Identify Waste Type Start->Type Solid Solid/Powder (Stock vials, spill debris) Type->Solid Liquid Liquid Waste (DMSO/Methanol stocks) Type->Liquid Sharps Sharps/Glassware (Contaminated) Type->Sharps Tag Labeling: 'Carcinogenic/Mutagenic Waste' DO NOT AUTOCLAVE Solid->Tag Liquid->Tag Deactivate Chemical Deactivation (Acidic KMnO4) Sharps->Deactivate If Reusable Sharps->Tag If Disposable Bin RCRA Hazardous Waste Stream Deactivate->Bin Neutralized Liquid Tag->Bin Incinerate High-Temp Incineration (>1000°C) Bin->Incinerate

Figure 1: Decision matrix for the segregation and disposal of HCA waste streams.

Protocol Steps:
  • Liquid Waste: Collect in a dedicated carboy. Label clearly: "Contains Heterocyclic Amines (Mutagen) - Destined for Incineration."

  • Solid Waste: Place vials, contaminated gloves, and bench paper into a double-bagged biohazard or hazardous waste bag. Seal with tape.

  • Manifesting: When transferring to your institution's EHS (Environmental Health & Safety) department, explicitly declare the chemical name. Do not list simply as "Organic Debris."

  • Prohibition: Never dispose of stock solutions down the sink, even if diluted.

Emergency Response: Spills

Dry Powder Spill
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water or DMSO) to prevent dust generation.

  • Clean: Wipe up the material.

  • Decontaminate: Apply the Acidic KMnO₄ solution (from Section 3) to the surface. Let sit for 30 minutes.

  • Neutralize & Wipe: Neutralize with Sodium Metabisulfite, wipe clean, and dispose of all cleanup materials as Hazardous Waste .

Liquid Spill
  • Absorb: Use a spill pillow or vermiculite.

  • Decontaminate: Follow the same oxidation protocol as above.

References

  • International Agency for Research on Cancer (IARC). (1993).[3][4] IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][4][5][6][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[12][13] Wiley-Interscience. (Specifically the chapter on degradation of Mutagens/Heterocyclic Amines).

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines.

  • PubChem. (2024). 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Compound Summary.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
Reactant of Route 2
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.